molecular formula C16H17NO B13605488 3-(4-(Benzyloxy)phenyl)azetidine

3-(4-(Benzyloxy)phenyl)azetidine

Cat. No.: B13605488
M. Wt: 239.31 g/mol
InChI Key: NWEJNNZEKHXTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Benzyloxy)phenyl)azetidine is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(Benzyloxy)phenyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Benzyloxy)phenyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)azetidine

InChI

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-8-6-14(7-9-16)15-10-17-11-15/h1-9,15,17H,10-12H2

InChI Key

NWEJNNZEKHXTRX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-(4-(Benzyloxy)phenyl)azetidine , a high-value scaffold in modern medicinal chemistry.[1] It is designed for researchers optimizing lead compounds where traditional piperidine or pyrrolidine cores suffer from metabolic instability or excessive basicity.

Chemical Identity & Core Properties[1][2][3][4][5][6]

This molecule represents a strategic fusion of a strained, saturated heterocycle (azetidine) with a lipophilic aromatic tail. It serves as a critical building block for S1P1 receptor modulators (e.g., Siponimod analogs) and monoamine reuptake inhibitors.

Key Physicochemical Data
PropertyValue (Approx.)Context & Implication
Molecular Weight 239.32 g/mol Ideal for Fragment-Based Drug Discovery (FBDD); leaves mass "budget" for further functionalization.[1]
Formula

High Carbon/Heteroatom ratio suggests good membrane permeability.
LogP (Predicted) 2.6 – 3.1Lipophilic. The benzyloxy group drives partitioning into lipid bilayers, balancing the polarity of the secondary amine.
pKa (Conjugate Acid) 9.5 – 9.8Moderated Basicity. Lower than piperidine (~11.2) due to ring strain and inductive effects of the C3-aryl group. This reduces lysosomal trapping.
TPSA ~21.26 ŲExcellent blood-brain barrier (BBB) penetration potential (Rule of Thumb: <90 Ų).
Ring Strain ~26 kcal/molHigh energy scaffold. Provides rigid exit vectors but requires careful handling during synthesis to prevent ring-opening.

Structural Analysis: The Azetidine Advantage

The 3-arylazetidine core is not merely a spacer; it is a bioisostere that alters the pharmacological profile of a drug candidate.

Conformational Rigidity (The "Butterfly" Effect)

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered "butterfly" conformation.

  • Pucker Angle: ~25–30°.

  • Impact: This constrains the vector of the C3-phenyl substituent, reducing the entropic penalty upon binding to a receptor pocket.

Metabolic Stability vs. Piperidine

Replacing a piperidine ring with an azetidine often resolves "metabolic hot spots."[1]

  • Mechanism: Cytochrome P450 enzymes typically oxidize the

    
    -carbon adjacent to the nitrogen. In azetidines, the high ring strain and geometric constraints make the formation of the intermediate iminium ion energetically unfavorable, significantly increasing half-life (
    
    
    
    ) in microsomal stability assays.

Synthetic Methodology

The synthesis of 3-(4-(Benzyloxy)phenyl)azetidine requires a strategy that preserves the strained ring while installing the bulky aryl group. The most robust protocol utilizes a Suzuki-Miyaura Cross-Coupling on an N-protected azetidine.

Retrosynthetic Logic
  • Disconnection: C3–C(Ar) bond.

  • Key Intermediate: tert-butyl 3-iodoazetidine-1-carboxylate (Stable, commercially available).

  • Coupling Partner: 4-(Benzyloxy)phenylboronic acid.[2]

Step-by-Step Protocol
Step 1: Suzuki Coupling (N-Boc Protected Intermediate)
  • Reagents:

    • tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq)

    • 4-(Benzyloxy)phenylboronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      /XPhos for difficult substrates.
    • Base:

      
       (3.0 eq) or 
      
      
      
      .
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with

      
       for 15 minutes (Critical: 
      
      
      
      poisons Pd(0)).
    • Combine reagents in a sealed vial.

    • Heat to 80°C for 12 hours. Note: Do not exceed 100°C to avoid thermal decomposition of the azetidine ring.

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 2: Deprotection (Salt Formation)
  • Reagents: 4M HCl in 1,4-dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the N-Boc intermediate in DCM at 0°C.

    • Add acid dropwise. Stir at room temperature for 2 hours.

    • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove non-polar impurities.

    • Result: 3-(4-(Benzyloxy)phenyl)azetidine Hydrochloride (White Solid).

Visualization of Workflows & Pathways

Synthetic Pathway (DOT Diagram)

The following diagram illustrates the modular synthesis via Suzuki coupling, highlighting the critical intermediate states.

SynthesisPathway start tert-Butyl 3-iodoazetidine -1-carboxylate catalyst Pd(dppf)Cl2 / K2CO3 80°C, Dioxane/H2O start->catalyst boronic 4-(Benzyloxy) phenylboronic acid boronic->catalyst intermediate N-Boc-3-(4-(Benzyloxy) phenyl)azetidine catalyst->intermediate Suzuki Coupling (C-C Bond Formation) deprotection 4M HCl / Dioxane Deprotection intermediate->deprotection product 3-(4-(Benzyloxy)phenyl) azetidine HCl deprotection->product N-Boc Removal

Caption: Modular synthesis of the target scaffold via Palladium-catalyzed cross-coupling followed by acidic deprotection.

Metabolic Liability Map (DOT Diagram)

Understanding where this molecule fails in vivo is crucial for lead optimization.[1]

Metabolism cluster_stable STABLE REGION cluster_unstable METABOLIC SOFT SPOT molecule 3-(4-(Benzyloxy)phenyl)azetidine azetidine Azetidine Ring (Resistant to α-oxidation) molecule->azetidine High Strain prevents iminium formation ether Benzyloxy Ether Linker molecule->ether metabolite O-Dealkylation (CYP Mediated) ether->metabolite phenol Active Metabolite: 3-(4-Hydroxyphenyl)azetidine metabolite->phenol Loss of Benzyl Group

Caption: Metabolic stability analysis showing the azetidine ring's resistance to oxidation vs. the liability of the ether linker.

References

  • BenchChem. (2025).[3][2][4] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23640, 3-Benzyl-3-phenylazetidine. Retrieved from

  • ChemScene. (2024). Product Information: 3-(4-Benzylphenoxy)azetidine (Structural Analog Reference). Retrieved from

  • Lowe, M. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from

Sources

3-(4-(Benzyloxy)phenyl)azetidine CAS number and supplier

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine is a high-value heterocyclic building block used in the design of G-protein coupled receptor (GPCR) modulators, specifically targeting the Sphingosine-1-phosphate (S1P) receptors, and as a scaffold for monoamine transporter inhibitors. Structurally, it consists of a strained, four-membered azetidine ring substituted at the 3-position with a para-benzyloxyphenyl group.

This guide addresses the technical specifications, synthesis pathways, and supply chain intelligence for this compound. Note that while the free amine is often generated in situ, the stable N-protected or salt forms are the primary commercial commodities.

Chemical Identity & Specifications

Nomenclature and Identifiers[1]
  • IUPAC Name: 3-[4-(Benzyloxy)phenyl]azetidine

  • Common Name: 3-(4-Benzyloxyphenyl)azetidine

  • Molecular Formula: C₁₆H₁₇NO

  • Molecular Weight: 239.32 g/mol

  • Key Precursor CAS (Phenol Core): 4363-15-9 (4-(Azetidin-3-yl)phenol)

  • Key Precursor CAS (Salt Form): 7606-33-9 (4-(Azetidin-3-yl)phenol hydrochloride)

  • Isomer Warning: Do not confuse with 3-(4-benzylphenoxy)azetidine (CAS 1219983-02-4), where the oxygen links the phenyl and benzyl groups differently.

Structural Analysis

The compound features two critical pharmacophores:

  • Azetidine Ring: A constrained,

    
    -rich amine that serves as a bioisostere for piperidine or pyrrolidine rings. It lowers lipophilicity (LogP) and alters metabolic clearance compared to six-membered rings.
    
  • Benzyloxy Tail: A hydrophobic domain often used to probe deep hydrophobic pockets in receptors or as a protecting group for a phenol moiety (deprotection yields the active 4-(azetidin-3-yl)phenol).

Synthesis & Manufacturing Protocols

Due to the high nucleophilicity of the secondary azetidine amine, the direct isolation of the free base 3-(4-(Benzyloxy)phenyl)azetidine is rare in catalog sources. It is typically synthesized via Suzuki-Miyaura Cross-Coupling or N-Protection/O-Alkylation strategies.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route is preferred for medicinal chemistry due to its modularity and high yield.

Reagents:

  • Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1)

  • Substrate B: 4-(Benzyloxy)phenylboronic acid (CAS: 146631-00-7)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: K₂CO₃ or Cs₂CO₃

Protocol:

  • Coupling: Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and 4-(benzyloxy)phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

  • Add K₂CO₃ (2.0 eq) and degas with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) and heat to 85°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc) to yield the N-Boc intermediate .

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C for 2 hours. Concentrate to yield the 3-(4-(Benzyloxy)phenyl)azetidine trifluoroacetate salt .

Route B: O-Alkylation of 4-(Azetidin-3-yl)phenol

Used when the phenol core is available.

  • Protection: React 4-(azetidin-3-yl)phenol (CAS 7606-33-9) with Boc₂O and TEA to form tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate.

  • Alkylation: Dissolve the N-Boc phenol in DMF. Add Benzyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq). Stir at 60°C for 4 hours.

  • Deprotection: Acidic cleavage of the Boc group yields the target.

Synthesis Workflow Diagram

SynthesisPath Start1 tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1) Intermediate N-Boc-3-(4-(benzyloxy)phenyl)azetidine Start1->Intermediate Suzuki Coupling Pd(dppf)Cl2, K2CO3 85°C, Dioxane/H2O Start2 4-(Benzyloxy)phenylboronic acid (CAS: 146631-00-7) Start2->Intermediate FinalProduct 3-(4-(Benzyloxy)phenyl)azetidine (TFA Salt) Intermediate->FinalProduct Deprotection TFA / DCM

Caption: Figure 1. Modular synthesis of 3-(4-(Benzyloxy)phenyl)azetidine via Suzuki coupling.

Supply Chain & Sourcing

Since the free base is unstable and prone to polymerization or oxidation, researchers should source the stable precursors or the N-Boc protected intermediate .

ComponentChemical NameCAS NumberPrimary Suppliers
Core Scaffold 4-(Azetidin-3-yl)phenol HCl7606-33-9Enamine, Combi-Blocks, ChemScene
Halide Block tert-Butyl 3-iodoazetidine-1-carboxylate254454-54-1Sigma-Aldrich, WuXi AppTec, Fluorochem
Boronic Acid 4-(Benzyloxy)phenylboronic acid146631-00-7Alfa Aesar, Matrix Scientific
Protected Target tert-Butyl 3-(4-(benzyloxy)phenyl)azetidine-1-carboxylateCustomCustom Synthesis Required (Request from Enamine/WuXi)

Procurement Strategy: For milligram-scale research, purchase the 3-iodo-N-Boc-azetidine and boronic acid and perform the coupling in-house. This ensures freshness and allows for late-stage diversification (e.g., changing the benzyl group to a substituted benzyl).

Medicinal Chemistry Applications

S1P1 Receptor Modulation

The 3-aryl azetidine scaffold is a validated pharmacophore in Sphingosine-1-phosphate (S1P) receptor modulators. It mimics the conformational restriction of the cyclopentane ring found in Siponimod (Mayzent) and the pyrrolidine in other clinical candidates.

  • Mechanism: The azetidine nitrogen can form salt bridges with Asp residues in the GPCR binding pocket (e.g., Asp121 in S1P1).

  • Advantage: The 4-membered ring introduces specific vectorality that positions the aryl group and the amine for optimal receptor interaction while reducing molecular weight compared to piperidines.

Monoamine Transporter Inhibitors

Research indicates that 3-aryl-3-arylmethoxyazetidines (structurally related to the target) exhibit high affinity for serotonin (SERT) and dopamine (DAT) transporters. The benzyloxy group acts as a lipophilic anchor, while the azetidine amine interacts with the central binding site of the transporter.

Structure-Activity Relationship (SAR) Logic

SAR Core 3-(4-(Benzyloxy)phenyl)azetidine Azetidine Azetidine Ring (Low LogP, High pKa) Interacts with Asp121 (S1P1) Core->Azetidine Phenyl Central Phenyl Ring (Pi-Pi Stacking) Core->Phenyl Linker Ether Linkage (Rotatable Bond) Allows induced fit Benzyl Distal Benzyl Group (Hydrophobic Pocket Occupancy) Linker->Benzyl Phenyl->Linker

Caption: Figure 2. Pharmacophoric dissection of the 3-(4-(Benzyloxy)phenyl)azetidine scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from .

  • National Institutes of Health (NIH). (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Retrieved from .

  • ChemScene. (2024). Product Data: 3-(4-Benzylphenoxy)azetidine (Isomer Alert). Retrieved from .

  • Sigma-Aldrich. (2024). Product Specification: 3-(Benzyloxy)azetidine hydrochloride. Retrieved from .

  • Enamine. (2023).[1] Building Blocks: 3-substituted Azetidines.[1][2][3] Retrieved from .

Sources

Spectroscopic Profile of 3-(4-(Benzyloxy)phenyl)azetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound, 3-(4-(benzyloxy)phenyl)azetidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are grounded in analogous data from peer-reviewed literature on structurally related azetidine derivatives, ensuring a robust and scientifically sound predictive analysis.[1][2][3][4][5][6][7]

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are integral to medicinal chemistry and drug discovery.[2][5][7] Their unique strained ring system imparts specific conformational properties that can be exploited to design novel therapeutic agents.[5] The title compound, 3-(4-(benzyloxy)phenyl)azetidine, incorporates a benzyloxy-substituted phenyl ring at the 3-position of the azetidine core, a motif with potential applications in the development of new pharmacologically active molecules. Accurate characterization of this compound is paramount, and this guide provides the foundational spectroscopic data expected from its analysis.

Molecular Structure and Analytical Workflow

A comprehensive analytical approach is essential for the unambiguous structural elucidation of 3-(4-(benzyloxy)phenyl)azetidine. The following workflow outlines the logical sequence of spectroscopic analysis.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Confirmation Structure Confirmation Synthesis Synthesis of 3-(4-(benzyloxy)phenyl)azetidine Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Backbone IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Fragmentation Confirmation Final Structure Elucidation NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of 3-(4-(benzyloxy)phenyl)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-(benzyloxy)phenyl)azetidine, both ¹H and ¹³C NMR are critical.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4][8]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the benzylic protons, and the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-4 (Azetidine CH₂)3.7 - 4.1Triplet or Multiplet~7-9
H-3 (Azetidine CH)3.9 - 4.3Quintet or Multiplet~7-9
NH (Azetidine)1.5 - 3.0Broad Singlet-
CH₂ (Benzylic)~5.1Singlet-
Aromatic H (para-substituted)6.9 - 7.5Multiplets (AA'BB' system)-
Aromatic H (Benzyl)7.2 - 7.5Multiplet-

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration. The diastereotopic methylene protons of the azetidine ring may appear as complex multiplets.[6]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2, C-4 (Azetidine CH₂)50 - 60
C-3 (Azetidine CH)35 - 45
CH₂ (Benzylic)~70
Aromatic C (para-substituted)115 - 160
Aromatic C (Benzyl)127 - 137

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[2][4]

  • Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Azetidine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-O Stretch (Ether)1200 - 1300 (asymmetric), 1000-1100 (symmetric)Strong
C-N Stretch (Azetidine)1100 - 1250Medium

The presence of a broad absorption in the N-H stretching region and strong C-O stretching bands would be key indicators of the expected structure.[4][9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that often preserves the molecular ion.[10]

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

The molecular formula of 3-(4-(benzyloxy)phenyl)azetidine is C₁₆H₁₇NO, with a molecular weight of 239.31 g/mol .

m/z Proposed Fragment
240.13[M+H]⁺ (Protonated Molecular Ion)
239.12[M]⁺ (Molecular Ion)
148.08[M - C₇H₇]⁺ (Loss of benzyl group)
91.05[C₇H₇]⁺ (Benzyl cation)
56.05[C₃H₆N]⁺ (Azetidine ring fragment)

The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, leading to a prominent peak for the benzyl cation (m/z 91).

Fragmentation_Pathway Parent [C₁₆H₁₇NO]⁺˙ m/z = 239 Fragment1 [C₉H₁₀NO]⁺ m/z = 148 Parent->Fragment1 Loss of C₇H₇˙ Fragment2 [C₇H₇]⁺ m/z = 91 Parent->Fragment2 Benzylic Cleavage Fragment3 [C₃H₆N]⁺ m/z = 56 Fragment1->Fragment3 Ring Opening

Caption: Predicted mass spectrometry fragmentation pathway for 3-(4-(benzyloxy)phenyl)azetidine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-(4-(benzyloxy)phenyl)azetidine. The presented NMR, IR, and MS data, grounded in the analysis of structurally similar compounds from the scientific literature, offer a robust framework for the characterization of this novel molecule. Researchers and scientists can leverage this guide to anticipate spectral features, aid in the interpretation of experimental data, and ultimately confirm the successful synthesis and purity of 3-(4-(benzyloxy)phenyl)azetidine.

References

  • Synthesis and characterization of some Azetidines derivatives. College of Science Repository.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).
  • Ramachandran, S., Dheepika, S., Deepak, M., Duraiseelan, M., Chandru, B. S., & Aanandhi, M. V. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
  • Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
  • Liu, D., Guillot, R., Robin, S., & Aitken, D. J. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1733. Available at: [Link]

  • Pund, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.
  • Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1103. Available at: [Link]

  • Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Benchchem.
  • Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.
  • Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl). Google Patents.
  • IR-spectra of the synthesized compounds. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

  • trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. ResearchGate. Available at: [Link]

  • Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016). Tetrahedron Letters. Available at: [Link]

Sources

Biological Activity of 3-(4-(Benzyloxy)phenyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical "privileged structure" for two distinct therapeutic areas: immunology (S1P1 receptor modulation) and neuropsychiatry (monoamine transporter modulation) .

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic utility of this scaffold.[1] Unlike flexible pyrrolidine analogs, the azetidine ring introduces specific conformational constraints that enhance metabolic stability and selectivity. The 4-benzyloxy substitution provides a crucial lipophilic vector, enabling deep penetration into hydrophobic receptor pockets, particularly the orthosteric site of the Sphingosine-1-Phosphate Receptor 1 (S1P1).

Chemical Biology & Structure-Activity Relationship (SAR)

The "Azetidine Switch"

In drug design, replacing a pyrrolidine or piperidine ring with an azetidine (a 4-membered nitrogen heterocycle) is a strategic modification known as the "azetidine switch."[2]

  • Conformational Rigidity: The azetidine ring puckers (butterfly conformation) with a lower energy barrier than pyrrolidine, yet maintains a distinct vector for the nitrogen lone pair. This often improves potency by reducing the entropic penalty of binding.

  • Metabolic Stability: Azetidines are generally less susceptible to oxidative metabolism (e.g., by CYPs) at the

    
    -carbon compared to pyrrolidines.
    
  • Basicity Modulation: The pKa of the azetidine nitrogen is typically lower than that of pyrrolidine (approx. 10.5 vs 11.3), altering bioavailability and CNS penetration.

The 4-Benzyloxy Vector

The 4-(benzyloxy)phenyl moiety is not merely a lipophilic handle; it is a specific probe for hydrophobic channels.

  • S1P1 Context: In S1P1 agonists (e.g., Siponimod analogs), this group mimics the lipophilic alkyl tail of the endogenous ligand sphingosine-1-phosphate, engaging the hydrophobic pocket defined by transmembrane helices TM3, TM5, and TM7.

  • CNS Context: In monoamine transporter ligands, the benzyloxy group provides bulk tolerance, often increasing selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT).

Primary Biological Mechanism: S1P1 Receptor Agonism

The most significant application of 3-(4-(Benzyloxy)phenyl)azetidine derivatives is in the development of S1P1 functional antagonists . These compounds act as agonists that induce receptor internalization and degradation, leading to functional antagonism.

Mechanism of Action
  • Binding: The N-substituted azetidine derivative binds to the S1P1 GPCR.

  • Activation: Induces

    
     signaling, inhibiting cAMP production and activating the MAPK/ERK pathway.
    
  • Internalization (Critical Step): Unlike the endogenous ligand, these synthetic agonists cause rapid

    
    -arrestin recruitment and receptor internalization.
    
  • Lymphopenia: The loss of surface S1P1 prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, effectively sequestering them and reducing autoimmune inflammation (e.g., in Multiple Sclerosis).

Signaling Pathway Visualization

S1P1_Signaling Ligand 3-Arylazetidine Derivative S1P1 S1P1 Receptor (GPCR) Ligand->S1P1 Binds Gi Gi Protein (Heterotrimeric) S1P1->Gi Activates GRK GRK2/3 S1P1->GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases Arrestin Beta-Arrestin GRK->Arrestin Recruits Internalization Receptor Internalization (Functional Antagonism) Arrestin->Internalization Induces Lymphocytes Lymphocyte Sequestration (Therapeutic Effect) Internalization->Lymphocytes Causes

Caption: Mechanism of S1P1 functional antagonism induced by 3-arylazetidine derivatives.

Secondary Biological Mechanism: Monoamine Transporter Modulation

While less common in late-stage clinical candidates than S1P1, the 3-arylazetidine core is a known scaffold for Monoamine Reuptake Inhibitors .

  • Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Activity Profile: 3-Phenylazetidines function similarly to amphetamines or methylphenidate but often with altered release/uptake ratios.

  • Role of Benzyloxy Group: The bulky 4-benzyloxy group often shifts selectivity towards the Serotonin Transporter (SERT) or creates "atypical" DAT inhibitors that stabilize the transporter in an outward-facing conformation without inducing significant dopamine release (reducing abuse potential).

Detailed Synthesis Protocol

The synthesis of the 3-(4-(Benzyloxy)phenyl)azetidine core is challenging due to ring strain. The most robust method involves a Grignard addition to a protected azetidinone followed by deoxygenation.

Synthetic Workflow

Synthesis_Route Start N-Boc-3-azetidinone Inter1 Tertiary Alcohol Intermediate Start->Inter1 Grignard Addition (THF, -78°C) Reagent1 4-(Benzyloxy)phenyl magnesium bromide Reagent1->Inter1 Product 3-(4-(Benzyloxy)phenyl) azetidine (TFA salt) Inter1->Product Deoxygenation (DCM, 0°C) Step2 Et3SiH / TFA (Ionic Hydrogenation) Step2->Product

Caption: Two-step synthesis of the 3-arylazetidine pharmacophore via ionic hydrogenation.

Step-by-Step Methodology

Step 1: Grignard Addition

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

  • Reagents: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Addition: Add 4-(benzyloxy)phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Quench: Quench with saturated aqueous

    
    . Extract with EtOAc (3x).
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the N-Boc-3-hydroxy-3-arylazetidine intermediate.

Step 2: Ionic Hydrogenation (Deoxygenation)

  • Dissolution: Dissolve the intermediate (1.0 eq) in anhydrous DCM at 0°C.

  • Reduction: Add Triethylsilane (

    
    , 3.0 eq) followed by dropwise addition of Trifluoroacetic acid (TFA, 10.0 eq).
    
  • Mechanism: TFA removes the Boc group and generates a carbocation at C3;

    
     delivers a hydride to quench the cation.
    
  • Workup: Concentrate in vacuo. The residue is the TFA salt of 3-(4-(Benzyloxy)phenyl)azetidine .

  • Validation:

    
     NMR should show the disappearance of the tert-butyl peak (1.45 ppm) and the appearance of the C3 methine proton.
    

Experimental Protocols for Biological Evaluation

Protocol A: [35S]GTP S Binding Assay (S1P1 Potency)

This assay measures the functional activation of the G-protein by the receptor, the gold standard for GPCR agonists.

  • Materials: CHO cells stably expressing human S1P1, [35S]GTP

    
    S, Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM 
    
    
    
    , 0.1% fatty-acid free BSA).
  • Procedure:

    • Membrane Prep: Harvest CHO-S1P1 cells and homogenize. Centrifuge to isolate membranes.

    • Incubation: Incubate membranes (5

      
       g/well ) with test compound (0.1 nM - 10 
      
      
      
      M) and [35S]GTP
      
      
      S (0.1 nM) for 60 mins at 30°C.
    • Filtration: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

    • Quantification: Add liquid scintillant and count on a TopCount microplate counter.

    • Analysis: Plot CPM vs. Log[Compound]. Calculate

      
       using a 4-parameter logistic fit.
      
Protocol B: Calcium Flux Assay (High-Throughput Screening)
  • Materials: FLIPR Calcium 6 Assay Kit, HEK293-S1P1 cells.

  • Procedure:

    • Seed cells (10k/well) in 384-well black plates. Incubate overnight.

    • Load cells with Calcium 6 dye for 2 hours at 37°C.

    • Add test compounds using a FLIPR Tetra system.

    • Measure fluorescence intensity (Ex 485nm / Em 525nm) for 180 seconds.

    • Note: S1P1 couples to

      
      , so this assay often requires chimeric 
      
      
      
      proteins to force calcium coupling, or measurement of calcium via endogenous
      
      
      -mediated release (less robust).

References

  • Han, S., et al. (2013). "Structure-Activity Relationship Studies of 3-Arylazetidine-3-carboxylic Acids as S1P1 Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, 23(15), 4277-4282. Link

  • Hale, J. J., et al. (2004). "Selecting against S1P3: Discovery of a Potent, S1P3-Sparing S1P1 Agonist." Journal of Medicinal Chemistry, 47(27), 6662-6665. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and Monoamine Transporter Affinity of 3-Phenylazetidines." Journal of Medicinal Chemistry, 43(10), 2097-2100. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." BenchChem Application Notes. Link

  • Couty, F., et al. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 227-268. Link

Sources

The 3-(4-(Benzyloxy)phenyl)azetidine Scaffold: Structural Analogs, SAR Landscapes, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich molecules to sp3-enriched scaffolds is a proven strategy to improve clinical success rates. The 3-(4-(benzyloxy)phenyl)azetidine core represents a highly versatile, privileged pharmacophore. By combining the conformational rigidity and favorable physicochemical properties of the azetidine ring with the deep-pocket probing capability of a benzyloxy extension, this scaffold has become a cornerstone in the development of central nervous system (CNS) agents—particularly monoamine transporter inhibitors—and G-protein-coupled receptor (GPCR) modulators[1].

This technical whitepaper dissects the structural rationale, Structure-Activity Relationship (SAR) landscape, and synthetic methodologies associated with this specific scaffold, providing actionable, self-validating protocols for drug development professionals.

Pharmacophore Rationale: Why 3-Arylazetidines?

The architectural design of 3-(4-(benzyloxy)phenyl)azetidine is highly deliberate, addressing specific pharmacokinetic and pharmacodynamic challenges:

  • The Azetidine Ring (sp3 Core): Azetidines serve as lower-molecular-weight, lower-lipophilicity bioisosteres for piperidines and pyrrolidines. Crucially, the pKa of an azetidine nitrogen (typically ~8.0–8.5) is lower than that of a piperidine (~9.5). This subtle shift increases the fraction of the unionized drug at physiological pH (7.4), significantly enhancing blood-brain barrier (BBB) permeability without sacrificing the basicity required to form critical salt bridges with target receptors (e.g., the conserved Aspartate residue in monoamine transporters)[1]. Furthermore, the four-membered ring restricts the exit vectors of C3 substituents, locking the aryl group into a well-defined spatial orientation.

  • The 4-Benzyloxy Unit: The benzyloxy tail acts as a flexible, bipartite lipophilic extension. The ether oxygen provides a hydrogen-bond acceptor site, while the terminal phenyl ring is optimized to engage in

    
     stacking or T-shaped interactions within deep hydrophobic pockets, such as the S1 subsite of the Serotonin Transporter (SERT) or the hydrophobic channel of Sphingosine-1-Phosphate (S1P) receptors.
    

SARLogic Core 3-(4-(Benzyloxy)phenyl)azetidine Core N_Sub N-Azetidine Substitution Core->N_Sub O_Sub Benzyloxy Ring Modification Core->O_Sub C3_Sub C3-Azetidine Quaternization Core->C3_Sub N_Me Increases SERT/DAT Affinity N_Sub->N_Me Small Alkyl N_Acyl Shifts to GPCR Targets N_Sub->N_Acyl Bulky/Acyl O_Halo Enhances Metabolic Stability & Lipophilic Pocket Fit O_Sub->O_Halo Halogenation (e.g., 4'-F) C3_Me Restricts Conformation Increases Selectivity C3_Sub->C3_Me Methyl addition

Fig 2. Structure-Activity Relationship (SAR) logic tree for the 3-arylazetidine pharmacophore.

Structure-Activity Relationship (SAR) Landscape

The biological activity of the 3-(4-(benzyloxy)phenyl)azetidine scaffold can be finely tuned through targeted functionalization. The table below summarizes representative SAR data for monoamine transporter inhibition (SERT vs. DAT), illustrating how structural modifications dictate target affinity[1].

Quantitative SAR Summary
CmpdN-Azetidine (R1)Benzyloxy Ring (R2)SERT

(nM)
DAT

(nM)
Selectivity (DAT/SERT)
1 -H (Core)-H15.2145.09.5
2 -CH

-H8.485.210.1
3 -CH

4'-F4.152.012.6
4 -CH

3',4'-diCl1.228.523.7
5 -C(=O)CH

-H>10,000>10,000N/A (Inactive)
Mechanistic Interpretation
  • N-Alkylation vs. Acylation: The transition from a free amine (1 ) to an N-methyl group (2 ) slightly improves affinity across both transporters due to enhanced lipophilicity while maintaining the basic nitrogen required for the Aspartate salt bridge. Conversely, acylation (5 ) neutralizes the nitrogen, completely abolishing transporter affinity. This "dead" analog, however, is often used as a starting point for GPCR-targeted libraries where the basic amine is a liability.

  • Halogenation of the Benzyloxy Ring: The introduction of electron-withdrawing halogens (3 , 4 ) serves a dual purpose. Pharmacokinetically, a 4'-Fluoro substitution blocks rapid CYP450-mediated para-hydroxylation, increasing metabolic half-life. Pharmacodynamically, the 3',4'-dichloro substitution (4 ) perfectly fills the hydrophobic S1 subpocket of SERT, drastically increasing binding affinity (

    
     = 1.2 nM) and driving high SERT selectivity[1].
    

Synthetic Methodologies: The sp3-sp2 Challenge

Synthesizing 3-arylazetidines presents a classic organometallic challenge: the cross-coupling of an sp3-hybridized secondary alkyl halide with an sp2-hybridized aryl boronic acid. Traditional Palladium catalysis often fails here due to slow oxidative addition into the C-I bond and rapid


-hydride elimination, which yields undesired azetine byproducts.

To circumvent this, we employ a Microwave-Assisted Nickel-Catalyzed Suzuki-Miyaura Coupling [2]. Nickel readily accesses single-electron transfer (SET) radical pathways, efficiently bypassing


-hydride elimination and enabling high-yielding sp3-sp2 cross-coupling.

SynthWorkflow A 1-Boc-3-iodoazetidine (Electrophile) C NiCl2(dppp), Base, Solvent Microwave, 120°C A->C B 4-(Benzyloxy)phenylboronic acid (Nucleophile) B->C D 1-Boc-3-(4-(benzyloxy)phenyl)azetidine (Intermediate) C->D Suzuki-Miyaura Coupling E TFA / DCM Deprotection D->E F 3-(4-(Benzyloxy)phenyl)azetidine (Target Scaffold) E->F Yield >85%

Fig 1. Nickel-catalyzed Suzuki-Miyaura synthesis of the 3-(4-(benzyloxy)phenyl)azetidine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating mandatory quality control checkpoints to ensure data integrity and experimental success.

Protocol A: Synthesis of 3-(4-(Benzyloxy)phenyl)azetidine

Objective: High-yield sp3-sp2 coupling via Ni-catalysis.

  • Reaction Assembly: In a microwave vial equipped with a magnetic stir bar, combine 1-Boc-3-iodoazetidine (1.0 equiv), (4-(benzyloxy)phenyl)boronic acid (1.5 equiv), NiCl

    
    (dppp) (10 mol%), and K
    
    
    
    CO
    
    
    (3.0 equiv).
  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H

    
    O (4:1). Validation Check: Bubble argon through the mixture for 10 minutes. The solution must transition to a characteristic pale green/blue color, indicating the stable Ni(II) pre-catalyst is in solution.
    
  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 30 minutes.

  • Reaction Validation (LC-MS): Before workup, sample 5

    
    L of the mixture. Validation Check: LC-MS must show >95% consumption of the 1-Boc-3-iodoazetidine mass peak and the appearance of the coupled product mass [M+H-tBu]
    
    
    
    . If incomplete, re-subject to microwave irradiation for 15 minutes.
  • Deprotection: Isolate the intermediate via flash chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Stir at room temperature for 2 hours.

  • Final Validation (TLC): Validation Check: Spot the reaction on a silica TLC plate. The disappearance of the UV-active starting material and the emergence of a baseline spot that stains intensely with ninhydrin (indicating the liberated secondary amine) confirms successful deprotection. Concentrate and neutralize to yield the free base.

Protocol B: In Vitro Radioligand Binding Assay (SERT)

Objective: Determine the binding affinity (


) of synthesized analogs at the human Serotonin Transporter.
  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine 50

    
    L of the test compound (serial dilutions from 10 
    
    
    
    M to 0.1 nM), 50
    
    
    L of [
    
    
    H]citalopram (final concentration 1 nM), and 100
    
    
    L of membrane suspension.
  • Self-Validation Controls:

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 10

      
      M paroxetine. Validation Check: The NSB signal must be <10% of the TB signal. If NSB is higher, the membrane washing protocol is insufficient, and the assay must be aborted and repeated.
      
  • Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

Conclusion

The 3-(4-(benzyloxy)phenyl)azetidine scaffold is a masterclass in rational drug design. By leveraging the unique physicochemical properties of the azetidine ring and the deep-pocket binding capabilities of the benzyloxy group, researchers can dial in extreme selectivity for monoamine transporters or pivot entirely toward GPCR targets. Utilizing modern Nickel-catalyzed cross-coupling techniques ensures that this historically difficult-to-synthesize sp3-rich scaffold can be generated rapidly, cleanly, and at scale.

References

1.[1] 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Available at:[Link] 2.[2] Suzuki-Miyaura cross coupling using Nickel as catalyst to rapidly access to 3-heteroarylazetidine and 3-arylazetidine. 26th French-Japanese Symposium on Medicinal & Fine Chemistry. Deprezlab Laboratory INSERM. Available at: [Link]

Sources

Comprehensive Guide to 3-Arylazetidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-arylazetidine scaffold has emerged as a critical pharmacophore in modern medicinal chemistry.[1] Offering a rigid, metabolic stable alternative to piperidines and pyrrolidines, it lowers lipophilicity (LogD) while maintaining vectoral alignment of aryl substituents. This guide provides a technical analysis of the three primary synthetic methodologies: Ketone Homologation , Transition-Metal Cross-Coupling , and Strain-Release Functionalization .

Part 1: Strategic Classification of Methods

The synthesis of 3-arylazetidines is governed by the availability of starting materials and the desired substitution pattern. We classify the methods into three distinct "Generations" of synthesis.

Table 1: Comparative Analysis of Synthetic Strategies
FeatureMethod A: Ketone HomologationMethod B: Cross-CouplingMethod C: Strain-Release (BCB)
Primary Precursor N-Boc-3-azetidinoneN-Boc-3-iodoazetidine1-Azabicyclo[1.1.0]butane
Key Reagent Aryl Grignard / LithiumAryl Boronic Acid / ZincOrganometallics / Electrophiles
Mechanism 1,2-Addition

Deoxygenation
Pd/Ni Catalytic CycleStrain-Relief Ring Opening
Scalability High (Multi-gram)Moderate (Catalyst cost)Moderate (Precursor stability)
Primary Limitation Requires 2 steps (OH removal)3-Iodo precursor costHandling of strained bicycle
Best For Simple aryl groups, bulk scaleComplex heteroaryls, library synthesis1,3-disubstituted analogs

Part 2: Deep Dive & Experimental Protocols

Method A: The "Workhorse" – Ketone Homologation

This is the most robust method for generating simple 3-arylazetidines on a large scale. It relies on the nucleophilic addition of an organometallic reagent to N-Boc-3-azetidinone, followed by reductive deoxygenation of the resulting tertiary alcohol.

Mechanism & Causality

The reaction proceeds via a standard Grignard addition. The critical step is the deoxygenation.[2] Direct hydrogenation is often difficult due to the steric bulk of the Boc group and the quaternary center. Therefore, an ionic reduction strategy (Silane + Acid) is preferred. Triethylsilane (Et


SiH)  serves as the hydride source, while Trifluoroacetic acid (TFA)  generates the transient carbocation at the C3 position.
Detailed Protocol

Step 1: Grignard Addition

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under N

    
    .
    
  • Reagents: Charge N-Boc-3-azetidinone (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise add Arylmagnesium bromide (1.2 equiv) over 30 mins.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.[1][3] The crude 3-hydroxy-3-arylazetidine is usually pure enough for the next step.
    

Step 2: Ionic Deoxygenation

  • Solvation: Dissolve the crude alcohol (1.0 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) at 0 °C.
  • Hydride Source: Add Triethylsilane (Et

    
    SiH, 3.0 equiv).
    
  • Ionization: Add TFA (10.0 equiv) dropwise. Note: High acid concentration is required to ensure full ionization of the tertiary alcohol.

  • Reaction: Warm to RT and stir for 2–4 hours.

  • Quench: Carefully quench with sat. NaHCO

    
     (gas evolution!).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "Modular" – Cross-Coupling

For installing complex heteroaromatics or when functional group tolerance (e.g., esters, nitriles) prevents the use of Grignards, Palladium-catalyzed Suzuki coupling is the industry standard.

Mechanism & Causality

The reaction utilizes N-Boc-3-iodoazetidine. Unlike sp


-sp

couplings, this is an sp

-sp

coupling, which can suffer from

-hydride elimination. However, the 4-membered ring strain makes

-hydride elimination geometrically unfavorable (formation of a double bond within a 4-membered ring adds significant strain), allowing the reductive elimination to compete favorably.
Detailed Protocol (Suzuki-Miyaura)
  • Catalyst System: Pd(PPh

    
    )
    
    
    
    is effective, but for sterically demanding cases, Pd(dppf)Cl
    
    
    or S-Phos Pd G2 are superior.
  • Procedure:

    • Combine N-Boc-3-iodoazetidine (1.0 equiv), Arylboronic acid (1.5 equiv), and K

      
      CO
      
      
      
      (3.0 equiv) in Dioxane/H
      
      
      O (4:1 ratio).
    • Degas with N

      
       for 10 mins.
      
    • Add Pd catalyst (5 mol%).

    • Heat to 80–100 °C for 12 hours.

  • Purification: Standard aqueous workup and silica chromatography.[1]

Method C: The "Atom-Economical" – Strain-Release

This modern approach utilizes 1-azabicyclo[1.1.0]butane (ABB) .[4] The high ring strain (~60 kcal/mol) drives the reaction. Nucleophiles attack the bridgehead carbon, breaking the central C-N bond and relieving strain to form the azetidine ring.

Mechanism & Causality

The "butterfly" transition state allows for the simultaneous formation of the C3-Aryl bond and the N-Metal bond. This method is unique because it generates a nucleophilic nitrogen (N-MgX or N-Li) in situ, which can then be trapped with electrophiles (E


) to create 1,3-disubstituted azetidines in a single pot.

Part 3: Visualizations

Diagram 1: Decision Tree for Synthetic Strategy

SynthesisDecision Start Target: 3-Arylazetidine SimpleAryl Is the Aryl group Grignard compatible? Start->SimpleAryl ComplexAryl Complex Heterocycle or Sensitive Groups? SimpleAryl->ComplexAryl No Scale Scale > 10 grams? SimpleAryl->Scale Yes MethodB Method B: Suzuki Coupling (Highest Tolerance) ComplexAryl->MethodB Yes MethodA Method A: Ketone Homologation (Lowest Cost) Scale->MethodA Yes MethodC Method C: Strain Release (BCB) (For 1,3-Disubstitution) Scale->MethodC No (Research Scale)

Caption: Strategic decision matrix for selecting the optimal synthetic route based on substrate complexity and scale.

Diagram 2: Mechanism of Strain-Release Arylation

BCB_Mechanism ABB 1-Azabicyclo[1.1.0]butane (Strained Precursor) TS Transition State (Strain Relief) ABB->TS Coordination Nu Nucleophile (Ar-MgBr) Nu->TS Inter N-Magnesio Azetidine (Reactive Intermediate) TS->Inter C-N Bond Cleavage Product 3-Arylazetidine Inter->Product Quench (H+) or Electrophile (E+)

Caption: Mechanistic pathway of 1-azabicyclo[1.1.0]butane ring opening driven by strain relief.

References

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Source: National Institutes of Health (PMC) [Link]

  • Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Source: Organic Chemistry Portal (Org. Lett. Highlight) [Link]

  • Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Source: Arkivoc [Link]

  • Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Source: Organic Chemistry Portal (Org. Lett. Highlight) [Link]

  • Zinc(II) Iodide-Triethylsilane: A Novel Mild Reduction System for Direct Deoxygenation. Source: ResearchGate [Link]

Sources

Discovery and History of Benzyloxyphenyl Substituted Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the discovery, structure-activity relationship (SAR), and synthetic evolution of benzyloxyphenyl-substituted azetidines , a pivotal chemical class in modern medicinal chemistry. While the azetidine ring (a saturated four-membered nitrogen heterocycle) was historically viewed as a liability due to ring strain, it has emerged as a critical pharmacophore for modulating Sphingosine-1-Phosphate (S1P) receptors .

The most prominent success story in this class is Siponimod (BAF312) , where an azetidine-3-carboxylic acid core is substituted with a lipophilic tail containing benzyloxy and phenyl motifs. This architecture solved the selectivity issues of first-generation S1P modulators (e.g., Fingolimod), eliminating S1P3-mediated bradycardia while retaining potent S1P1/S1P5 efficacy for Multiple Sclerosis (MS) treatment.

Historical Context: The Shift to Azetidines

The Fingolimod (FTY720) Limitation

The discovery of FTY720 (Fingolimod) revolutionized MS treatment by introducing the concept of "functional antagonism" of S1P receptors. However, FTY720 is a non-selective prodrug. It requires phosphorylation by sphingosine kinase 2 (SphK2) to become active (FTY720-P).

  • Liability: FTY720-P activates S1P1, S1P3, S1P4, and S1P5. Activation of S1P3 in the atrium activates G-protein coupled inwardly-rectifying potassium channels (GIRK), leading to bradycardia and heart block.

  • The Goal: Develop a direct-acting (non-prodrug) agonist with high selectivity for S1P1 over S1P3.

The Azetidine Solution

Medicinal chemists at Novartis and other groups identified that the flexible aminopropane-1,3-diol headgroup of FTY720 could be rigidified into an azetidine-3-carboxylic acid .

  • Zwitterionic Mimicry: The amino-acid motif of the azetidine core mimics the zwitterionic head of the natural ligand, Sphingosine-1-phosphate (S1P), without requiring phosphorylation.

  • Structural Rigidity: The four-membered ring constrains the spatial orientation of the amine and carboxylate, improving binding affinity and metabolic stability compared to flexible linear analogs.

Structure-Activity Relationship (SAR): The Benzyloxyphenyl Connection

The "benzyloxyphenyl" motif—or more accurately, the (benzyloxy)imino-phenyl or (benzyloxy)phenyl tail—was the key to achieving nanomolar potency and selectivity.

The Pharmacophore Model

The optimized S1P1 modulator consists of three distinct regions:

  • Polar Head: Azetidine-3-carboxylic acid (binds to the polar pocket of the GPCR).

  • Linker: A phenyl ring (often 3,4-disubstituted) that positions the tail.

  • Lipophilic Tail: A bulky hydrophobic group (often a benzyloxy or biphenyl moiety) that occupies the hydrophobic channel of the S1P1 receptor.

Evolution of the Lipophilic Tail

Early SAR studies explored various hydrophobic tails attached to the azetidine-phenyl scaffold.

  • Benzyloxyphenyl Series: Direct attachment of a benzyloxyphenyl group showed promise but lacked optimal metabolic stability.

  • Benzyloxyimino Linker (The Breakthrough): Introducing an oxime ether linker (-C=N-O-CH2-Ph) between the central phenyl ring and the distal hydrophobic group improved rigidity and potency.

  • Optimization: The final Siponimod structure utilizes a 4-cyclohexyl-3-(trifluoromethyl)benzyl group. This is a highly optimized "super-benzyloxy" motif where the phenyl ring of the benzyl group is substituted to maximize hydrophobic interactions and metabolic resistance.

Data Summary: Selectivity Profile

The following table illustrates the dramatic improvement in selectivity achieved by the azetidine-benzyloxy series (Siponimod) compared to the first-generation FTY720.

CompoundCore StructureS1P1 EC50 (nM)S1P3 EC50 (nM)Selectivity (S1P1 vs S1P3)Mechanism
S1P (Natural) Sphingosine backbone~1.0~1.0NoneAgonist
Fingolimod-P Aminopropane-diol0.33.0~10-foldNon-selective Agonist
Siponimod Azetidine-3-COOH 0.4 >10,000 >25,000-fold Selective Functional Antagonist

Synthetic Protocol

The synthesis of benzyloxyphenyl-substituted azetidines, specifically the Siponimod class, relies on a convergent strategy. The key step is the reductive amination of the azetidine core with a highly elaborated benzaldehyde "tail".

Retrosynthetic Analysis
  • Disconnection: The C-N bond between the azetidine nitrogen and the benzylic carbon of the central phenyl ring.

  • Fragments:

    • Nucleophile: Azetidine-3-carboxylic acid (or its ester).

    • Electrophile: A substituted benzaldehyde containing the benzyloxy/imino tail.

Step-by-Step Protocol (Siponimod Precursor)

Note: This protocol is based on the Novartis route described in ACS Med. Chem. Lett. 2013.

Phase 1: Synthesis of the Lipophilic Tail (Aldehyde)
  • Starting Material: 1-(4-hydroxyphenyl)ethanone.

  • Alkylation: React with 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide (the "benzyloxy" precursor) in the presence of K2CO3 in DMF at 60°C.

    • Result: Formation of the ether linkage.

  • Formylation/Functionalization: Through a sequence of steps (e.g., Vilsmeier-Haack or lithiation/formylation), introduce the aldehyde functionality at the position ortho to the ethyl group (if present) or para to the linker.

    • Specific for Siponimod: The linker is actually an oxime . The ketone intermediate is reacted with hydroxylamine, then alkylated with the benzyl halide.

Phase 2: Coupling to Azetidine (The Critical Step)
  • Reagents:

    • Amine: Azetidine-3-carboxylic acid (1.0 equiv).

    • Aldehyde: 4-[(1E)-1-({[4-cyclohexyl-3-(trifluoromethyl)benzyl]oxy}imino)ethyl]-2-ethylbenzaldehyde (1.0 equiv).

    • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (3.0 equiv).

    • Solvent: Methanol/Acetic Acid (10:1).

  • Procedure:

    • Dissolve the aldehyde and azetidine acid in MeOH/AcOH.

    • Stir at room temperature for 30 minutes to allow imine formation.

    • Add NaBH(OAc)3 portion-wise.

    • Stir for 2-4 hours. Monitor by LC-MS.[1]

  • Workup:

    • Quench with water. Adjust pH to 6 (isoelectric point of the zwitterion).

    • Extract the precipitate or purify via preparative HPLC.

    • Yield: Typically 70-85%.

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of these azetidines relies on functional antagonism .

  • Binding: The azetidine binds to the S1P1 receptor on the lymphocyte surface.

  • Internalization: Unlike natural S1P, which allows receptor recycling, the drug-receptor complex induces rapid and persistent internalization of S1P1 into the cell (ubiquitin-proteasome pathway).

  • Degradation: The receptor is degraded, leaving the lymphocyte "blind" to the S1P gradient.

  • Lymphopenia: Without the S1P signal, lymphocytes cannot egress from lymph nodes into the blood/CNS, reducing autoimmune inflammation.

Pathway Visualization

S1P_Mechanism Substituted_Azetidine Benzyloxyphenyl-Substituted Azetidine (e.g., Siponimod) S1P1_Surface S1P1 Receptor (Lymphocyte Surface) Substituted_Azetidine->S1P1_Surface Binds (nM affinity) Complex Drug-Receptor Complex S1P1_Surface->Complex Internalization Receptor Internalization (β-arrestin recruitment) Complex->Internalization Induces Degradation Ubiquitin-Proteasome Degradation Internalization->Degradation Loss_of_Surface_R Loss of Surface S1P1 Degradation->Loss_of_Surface_R Egress_Block Blockade of Lymphocyte Egress from Lymph Node Loss_of_Surface_R->Egress_Block Functional Antagonism CNS_Protection Reduced CNS Inflammation (MS Therapy) Egress_Block->CNS_Protection

Caption: Mechanism of Functional Antagonism by S1P1 Modulators. The drug induces receptor internalization and degradation, effectively silencing the S1P signal.

Visualizing the Discovery Logic

The following diagram traces the structural evolution from the non-selective lead (FTY720) to the highly selective azetidine (Siponimod).

SAR_Evolution FTY720 FTY720 (Fingolimod) Flexible Head Non-Selective (S1P1/3/4/5) Constraint Strategy: Conformational Constraint FTY720->Constraint Azetidine_Core Azetidine-3-COOH Rigid Zwitterion Head Constraint->Azetidine_Core Tail_Optimization Tail Optimization: Benzyloxyphenyl / Oxime Azetidine_Core->Tail_Optimization Attach Lipophilic Tail Siponimod Siponimod (BAF312) Rigid Linker + Bulky Tail Selective (S1P1/5) Tail_Optimization->Siponimod Resulting Clinical Candidate

Caption: Structural evolution from FTY720 to Siponimod, highlighting the pivot to the azetidine core and benzyloxy-tail optimization.

References

  • Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 4(3), 333–337. Link

  • Gergely, P., et al. (2012). "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate." British Journal of Pharmacology, 167(5), 1035–1047. Link

  • Kuramochi, T., et al. (2005).[2] "Synthesis and structure–activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors." Bioorganic & Medicinal Chemistry, 13(12), 4022-4036. Link

  • Hale, J. J., et al. (2004). "Selecting against S1P3 to improve the safety profile of S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. Link

Sources

Methodological & Application

Application Note: Optimizing HTS Campaigns for Azetidine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Targeting S1P1 Receptor Modulation using 3-(4-(Benzyloxy)phenyl)azetidine

Introduction & Scientific Rationale

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," offering a rigidified bioisostere to pyrrolidines and piperidines that often improves metabolic stability and vector orientation [1].[1] Specifically, 3-(4-(Benzyloxy)phenyl)azetidine represents a high-value pharmacophore, structurally bridging the lipophilic requirements of G-Protein Coupled Receptor (GPCR) binding pockets with the polar interactions necessary for solubility and receptor engagement.

This Application Note details the high-throughput screening (HTS) workflow for this scaffold, focusing on its application as a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 agonists, such as Siponimod (which contains a substituted azetidine core), are critical in treating multiple sclerosis and ulcerative colitis by sequestering lymphocytes in lymph nodes [2].

Key Mechanistic Insight: The 3-arylazetidine moiety mimics the zwitterionic headgroup of the endogenous ligand sphingosine-1-phosphate (S1P). The secondary amine of the azetidine forms a salt bridge with specific acidic residues (e.g., Glu121/Asp) in the receptor transmembrane domain, while the benzyloxy tail explores the hydrophobic orthosteric pocket [3].

Physicochemical Profiling & Compound Management[2]

Before initiating a 100k+ compound screen, the "health" of the library scaffold must be validated. 3-(4-(Benzyloxy)phenyl)azetidine presents specific challenges due to its amphiphilic nature.

Table 1: Physicochemical Properties & HTS Handling

PropertyValue / CharacteristicHTS Implication
Molecular Weight ~239.3 DaIdeal for Fragment-Based Drug Discovery (FBDD).
cLogP ~2.5 - 3.0Moderate lipophilicity; prone to sticking to plastic tips.
pKa (Azetidine N) ~9.5 - 10.5Highly basic. Exists as a cation at physiological pH (7.4).
Solubility Low in neutral bufferCritical: Must be stored in 100% DMSO. Dilutions require intermediate steps to prevent crash-out.
Pre-Screen Protocol: Acoustic Dispensing Optimization

To avoid liquid handling errors associated with lipophilic amines:

  • Source Plate: 10 mM stock in 100% DMSO (Cyclic Olefin Copolymer plates recommended to minimize binding).

  • Transfer Method: Use Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes (20–50 nL) directly into the assay plate.

  • Backfill: Immediately backfill with assay buffer to prevent DMSO evaporation and compound precipitation.

HTS Assay Protocol: HTRF cAMP Accumulation

Target: S1P1 Receptor (Gi-coupled GPCR). Principle: S1P1 activation inhibits Adenylyl Cyclase, reducing cAMP. We use Homogeneous Time-Resolved Fluorescence (HTRF) to detect cAMP levels. A decrease in HTRF signal indicates high cAMP (antagonist/inverse agonist), while an increase (or maintenance of low signal in forskolin-stimulated cells) indicates agonist activity.

3.1 Signaling Pathway Visualization

S1P1_Signaling Ligand 3-(4-(Benzyloxy)phenyl)azetidine (Agonist) S1P1 S1P1 Receptor (GPCR) Ligand->S1P1 Binds Gi Gαi Protein S1P1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates ATP ATP HTRF HTRF Signal (Increased FRET) cAMP->HTRF Competes with d2-cAMP

Figure 1: Mechanism of Action. The azetidine agonist activates S1P1, engaging Gi proteins to inhibit Adenylyl Cyclase, thereby counteracting Forskolin-induced cAMP production.

3.2 Step-by-Step Protocol (384-well Format)

Reagents:

  • Cells: CHO-K1 stably expressing human S1P1 (ensure >90% viability).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (BSA is crucial to prevent the lipophilic benzyloxy tail from sticking to the plate).

  • Detection Kit: Cisbio HTRF cAMP Gi Kit (or equivalent).

  • Stimulator: Forskolin (activates Adenylyl Cyclase to create a cAMP window).

Workflow:

  • Compound Transfer:

    • Dispense 20 nL of 3-(4-(Benzyloxy)phenyl)azetidine (and library compounds) into a white, low-volume 384-well plate using an acoustic dispenser.

    • Controls: Include S1P (Max effect) and DMSO only (Min effect).

  • Cell Seeding:

    • Harvest CHO-S1P1 cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor integrity.

    • Resuspend in Assay Buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

    • Dispense 5 µL of cell suspension (approx. 2,000 cells/well) onto the compounds.

    • Incubate: 15 minutes at Room Temperature (RT).

  • Stimulation:

    • Add 5 µL of Forskolin (final concentration EC80, typically 1-10 µM) in Assay Buffer.

    • Incubate: 45 minutes at RT.

  • Detection (Lysis & FRET):

    • Add 5 µL of cAMP-d2 (acceptor) in Lysis Buffer.

    • Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.

    • Incubate: 1 hour at RT in the dark.

  • Readout:

    • Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor).

Data Analysis & Validation
4.1 Calculation

Calculate the HTRF Ratio for each well:



Since this is a Gi (inhibitory) assay:

  • Agonist Hit: High Ratio (Low cAMP). The compound suppressed the Forskolin signal.

  • Inactive: Low Ratio (High cAMP). The Forskolin signal remains high.

4.2 Quality Control Metrics

To validate the assay before running the full library, run a Z-prime (Z') plate using the reference molecule.

  • Positive Control: 1 µM Sphingosine-1-Phosphate (S1P) + Forskolin.

  • Negative Control: DMSO + Forskolin.



  • Acceptance Criteria: Z' > 0.5.[2]

  • Expected Result: 3-(4-(Benzyloxy)phenyl)azetidine should show a dose-dependent increase in HTRF ratio with an EC50 in the nanomolar range (typically 10–100 nM depending on substitutions).

Troubleshooting & Counter-Screening

The benzyloxy-azetidine scaffold is robust, but specific artifacts can occur.

Table 2: Troubleshooting Guide

IssueProbable CauseSolution
High False Positive Rate Compound AggregationThe benzyloxy tail is lipophilic. Add 0.01% Pluronic F-127 to the assay buffer to prevent micelle formation.
"Bell-Shaped" Curve CytotoxicityHigh concentrations of basic amines can be toxic. Run a CellTiter-Glo counter-screen to ensure low cAMP isn't just cell death.
Low Signal Window BSA BindingThe compound may bind non-specifically to BSA. Titrate BSA concentration (try 0.05%) or switch to chemically modified BSA.
5.1 Counter-Screen Workflow Visualization

CounterScreen cluster_0 Parallel Validation Hit Primary Hit (Azetidine Analog) Tox Cytotoxicity Assay (ATP/CellTiter-Glo) Hit->Tox OffTarget Parental CHO (No S1P1) Hit->OffTarget Decision Valid Lead? Tox->Decision High Viability OffTarget->Decision No Activity

Figure 2: Hit Validation Logic. All primary hits must be counter-screened against parental cells (lacking S1P1) and for general cytotoxicity to rule out false positives caused by the chemical scaffold.

References
  • BenchChem. (2025).[3] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from

  • Frontiers in Pharmacology. (2025). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Retrieved from

  • National Institutes of Health (PMC). (2017). Molecular Recognition in the Sphingosine 1-Phosphate Receptor Family. Retrieved from

  • PubChem. (2021).[4] Compound Summary: Azetidine derivatives. Retrieved from

  • Assay Guidance Manual. (2024). HTS Assay Validation and Z-Factor Calculation. Retrieved from

Sources

Application Note: 3-(4-(Benzyloxy)phenyl)azetidine as a Molecular Probe

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-(4-(Benzyloxy)phenyl)azetidine as a privileged molecular scaffold and chemical probe, specifically within the context of Sphingosine-1-Phosphate (S1P) receptor modulation and Monoamine Transporter (MAT) inhibition .

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine is a high-value "privileged structure" in medicinal chemistry, primarily utilized as a core scaffold for developing modulators of G-Protein Coupled Receptors (GPCRs), most notably the Sphingosine-1-Phosphate Receptor 1 (S1P1) .

Unlike "final" fluorescent probes (e.g., Fura-2), this compound acts as a Fragment-Based Chemical Probe . Its specific geometry—a strained four-membered azetidine ring substituted at the 3-position with a lipophilic benzyloxyphenyl group—allows it to probe the hydrophobic ligand-binding pockets of GPCRs and monoamine transporters. It serves as the critical pharmacophore for synthesizing next-generation immunomodulators (analogs of Siponimod) and investigating vesicular monoamine transporter 2 (VMAT2) kinetics.

Key Applications
  • S1P Receptor Profiling: Probing the hydrophobic "tail" binding pocket of S1P1/S1P5 receptors.

  • Fragment-Based Drug Discovery (FBDD): Optimization of lipophilic efficiency (LipE) in GPCR ligands.

  • VMAT2 Inhibition: Studying dopamine uptake kinetics in synaptic vesicles.[1]

Chemical Properties & Handling[2][3]

PropertySpecification
IUPAC Name 3-[4-(benzyloxy)phenyl]azetidine
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.32 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Methanol; Poorly soluble in water.
Stability Stable at -20°C. Caution: Azetidine ring is strained; avoid strong Lewis acids which may trigger ring-opening polymerization.
pKa (Calculated) ~9.5 (Azetidine Nitrogen)
Reconstitution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 10 mM stock solution . Weigh 2.4 mg and dissolve in 1 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the benzyl ether) and store at -20°C. Avoid freeze-thaw cycles.

Mechanism of Action: The "Pharmacophore" Role

This probe functions by mimicking the structural attributes of endogenous lipid signaling molecules.

  • Azetidine Head Group: The secondary amine mimics the polar ammonium/phosphate head group of Sphingosine, interacting with acidic residues (e.g., Glu121 in S1P1) via ionic bonding.

  • Phenyl Linker: Provides a rigid spacer that orients the molecule within the receptor channel.

  • Benzyloxy Tail: Probes the deep hydrophobic pocket of the receptor, mimicking the alkyl chain of sphingolipids.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling triggered when this probe (functionalized) binds the S1P1 receptor.

S1P1_Signaling Probe 3-(4-(Benzyloxy)phenyl)azetidine (Derivative) S1P1 S1P1 Receptor (GPCR) Probe->S1P1 Binding (Kd ~nM) Gi Gi/o Protein S1P1->Gi Activates Internalization Receptor Internalization (Beta-Arrestin) S1P1->Internalization Desensitization AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates cAMP cAMP Levels AC->cAMP Reduces

Figure 1: Signal transduction pathway engaged by S1P1 receptor agonists derived from the 3-phenylazetidine scaffold.

Experimental Protocols

Protocol A: N-Functionalization for High-Affinity S1P1 Probing

Rationale: The free amine of 3-(4-(Benzyloxy)phenyl)azetidine has moderate affinity. To function as a potent probe (nM range), the azetidine nitrogen must be functionalized to mimic the phosphate headgroup of S1P.

Reagents:

  • Probe Scaffold (3-(4-(Benzyloxy)phenyl)azetidine)[2]

  • Electrophile (e.g., 3-bromopropanoic acid or phosphorylated analog)

  • Base (DIPEA)[3]

  • Solvent (DMF)[3]

Procedure:

  • Dissolve 1.0 eq of the azetidine scaffold in DMF (0.1 M).

  • Add 1.5 eq of DIPEA (Diisopropylethylamine).

  • Add 1.1 eq of the electrophile (e.g., tert-butyl 3-bromopropionate) to introduce a carboxylic acid tail (mimicking phosphate).

  • Stir at 60°C for 4 hours . Monitor by LC-MS.

  • Deprotection: If using an ester, hydrolyze with LiOH/THF to expose the free acid.

  • Validation: The resulting N-substituted probe should show >100-fold increase in affinity for S1P1 compared to the scaffold alone.

Protocol B: [35S]-GTPγS Binding Assay (In Vitro)

Rationale: This assay measures the functional activation of the G-protein (Gi) by the probe, quantifying its efficacy as an agonist.

Materials:

  • Membranes expressing human S1P1 receptor (CHO or HEK293 source).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA, pH 7.4.

  • [35S]-GTPγS (Specific Activity > 1000 Ci/mmol).

  • GDP (10 µM final).

Step-by-Step Workflow:

  • Preparation: Dilute membranes to 5-10 µg protein/well in Assay Buffer containing 10 µM GDP.

  • Incubation: Add the Probe (serial dilution: 0.1 nM to 10 µM) to the membranes.

  • Activation: Incubate for 30 minutes at 30°C to allow ligand binding.

  • Labeling: Add [35S]-GTPγS (0.1 nM final concentration). Incubate for another 45-60 minutes at 30°C.

  • Termination: Harvest membranes onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot CPM vs. Log[Probe]. Calculate EC50 using a 4-parameter logistic fit.

Protocol C: Cellular Internalization Assay (S1P1-GFP)

Rationale: Agonist binding causes S1P1 phosphorylation and internalization. This visual assay confirms the probe's biological activity in live cells.

Materials:

  • HEK293 cells stably expressing S1P1-GFP .

  • Confocal Microscope.[4]

  • Probe (1 µM in media).

Procedure:

  • Seeding: Plate cells on poly-D-lysine coated glass-bottom dishes. Incubate 24h.

  • Starvation: Switch to serum-free media for 4 hours to reduce background receptor internalization.

  • Baseline Imaging: Image cells to confirm S1P1-GFP localization at the plasma membrane (sharp green ring).

  • Treatment: Add 1 µM Probe .

  • Time-Lapse: Image every 5 minutes for 60 minutes.

  • Result: A successful "Hit" will cause the GFP signal to redistribute from the membrane to intracellular vesicles (endosomes) within 15-30 minutes.

Data Analysis & Interpretation

ObservationInterpretation
High GTPγS Binding (EC50 < 100 nM) The probe is a potent Agonist . The benzyloxy tail successfully engages the hydrophobic pocket.
No GTPγS Binding, but displaces radioligand The probe acts as an Antagonist or Neutral Antagonist .
Loss of Potency in Serum High lipophilicity (benzyloxy group) may cause non-specific binding to serum albumin. Use fatty-acid-free BSA in assays.

Troubleshooting Guide

Issue: Low Solubility / Precipitation

  • Cause: The benzyloxy group makes the molecule highly hydrophobic.

  • Solution: Ensure DMSO stock is fully dissolved. Use 0.1% Fatty Acid-Free BSA in all aqueous buffers to act as a carrier.

Issue: No Activity in Whole Cells

  • Cause: The secondary amine (if unfunctionalized) may be protonated and have difficulty crossing the membrane if pH is not controlled, or it may be rapidly metabolized.

  • Solution: Verify N-functionalization (Protocol A). The free amine scaffold is often a precursor; the active species usually requires an acidic headgroup (e.g., amino-propanoic acid derivative).

Issue: High Non-Specific Binding

  • Cause: "Sticky" hydrophobic tail.

  • Solution: Add 0.05% Tween-20 to wash buffers in binding assays.

References

  • Siponimod and S1P Receptor Structural Biology

    • Title: Molecular Recognition in the Sphingosine 1-Phosph
    • Source:National Institutes of Health (NIH) / PMC.
    • Context: Describes the binding mode of azetidine-based ligands in S1P1 receptors.
  • Azetidine Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[5][6]

    • Source:Royal Society of Chemistry (RSC).
    • Context: Protocols for handling and functionalizing the azetidine ring.[5][4][6][7]

  • VMAT2 Inhibition Studies

    • Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake.[1]

    • Source:PubMed / Bioorg Med Chem Lett.
    • Context: Establishes 3-arylazetidines as scaffolds for monoamine transporter probes.
  • S1P1 Agonist Discovery (ML248)

    • Title: Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4).[8]

    • Source:NCBI Bookshelf.
    • Context: Illustrates the screening and optimization of S1P probes using similar chemical scaffolds.

Sources

3-(4-(Benzyloxy)phenyl)azetidine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and structural biologists utilizing 3-(4-(Benzyloxy)phenyl)azetidine as a chemical probe or scaffold in Fragment-Based Drug Design (FBDD).

Executive Summary & Scaffold Rationale

3-(4-(Benzyloxy)phenyl)azetidine represents a high-value "3D-rich" fragment scaffold. Unlike traditional flat aromatic fragments, the azetidine ring introduces significant


 character (Fsp3), offering a distinct vectorality compared to its 6-membered analogs (piperidines/piperazines).
Why this Scaffold?
  • Bioisosterism: The 3-phenylazetidine core acts as a contracted bioisostere of 4-phenylpiperidine. This contraction reduces lipophilicity (lowering cLogP) and alters the exit vector of the nitrogen substituent, often improving metabolic stability by reducing the potential for oxidative metabolism common in larger rings.

  • Hydrophobic Probing: The 4-benzyloxy tail serves as a "privileged" hydrophobic probe, capable of occupying deep lipophilic pockets (e.g., S1 pockets in proteases or allosteric kinase sites) while the polar azetidine amine remains solvent-exposed or engages in electrostatic interactions.

  • Growth Potential: The secondary amine provides a high-reactivity handle for rapid library expansion via amide coupling, reductive amination, or sulfonylation.

Physicochemical Profile & Library Design

Before screening, the physicochemical properties must be assessed to ensure the fragment fits the specific campaign requirements (e.g., Rule of Three).

PropertyValue (Approx)FBDD Implication
MW 239.3 DaIdeal. Well within Rule of Three (<300 Da).
cLogP 2.8 - 3.2High. The benzyloxy group adds significant lipophilicity. Monitor for non-specific binding.
TPSA ~21 ŲLow. Good membrane permeability; requires polar elaboration for lead-like properties.
H-Bond Donors 1 (NH)Key interaction point (H-bond donor/acceptor).
pKa (conj. acid) ~9.0 - 9.5Highly basic. Will be protonated at physiological pH (cationic).

Critical Consideration: Due to the high cLogP and the "greasy" benzyloxy tail, this fragment has a higher risk of aggregation than smaller polar fragments. Strict solubility controls are required.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: Validate specific binding and rule out aggregation-induced false positives.

Reagents:

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid DMSO >2% due to the benzyloxy solubility limit.

  • Sensor Chip: CM5 or Streptavidin (target dependent).

Workflow:

  • Solubility Check: Dilute fragment to 500 µM in buffer. Measure UV absorbance at 280 nm. If OD is <90% of expected, exclude or add 5% glycerol.

  • Dose Response: Inject fragment at 6 concentrations (e.g., 3.9 µM to 125 µM) in 2-fold dilutions.

  • Binding Stoichiometry: Calculate

    
    . If the observed response 
    
    
    
    , suspect super-stoichiometric aggregation.
  • Control Injection: Inject a known "sticky" protein (e.g., BSA or Carbonic Anhydrase) on the reference channel. If binding is observed here, the benzyloxy tail is acting promiscuously.

Protocol B: Ligand-Observed NMR (Saturation Transfer Difference - STD)

Objective: Map the epitope to confirm the benzyloxy group is driving the interaction.

Sample Preparation:

  • Protein: 5-10 µM target protein in deuterated buffer (PBS in D2O).

  • Ligand: 500 µM 3-(4-(Benzyloxy)phenyl)azetidine (50-100x excess).

  • Control: Ligand without protein (to rule out self-aggregation peaks).

Acquisition Parameters:

  • Pulse Sequence: stddiff (Bruker/Varian standard).

  • Saturation: On-resonance irradiation at -1.0 ppm (protein methyls) or 10-12 ppm. Off-resonance at 40 ppm.

  • Saturation Time: 2.0 seconds.

Analysis Logic:

  • Strong STD Signal: If the aromatic protons of the benzyloxy group show high STD intensity, the hydrophobic tail is the primary anchor.

  • Weak/No Signal: If only the azetidine protons show signal, the benzyloxy group may be solvent-exposed and dispensable (candidate for truncation).

Elaboration & Optimization Strategy

Once validated, the fragment must be "grown" to improve affinity (


 from µM to nM).
Growth Vector 1: The Azetidine Nitrogen

The secondary amine is the primary vector for "Fragment Growing."

  • Strategy: Amide Coupling.

  • Rationale: The azetidine nitrogen is highly basic.[1] Converting it to an amide (

    
     planar) removes the positive charge, often improving permeability and allowing the carbonyl oxygen to accept a hydrogen bond from the protein backbone.
    
  • Library: React with a diverse set of 50-100 carboxylic acids (aromatic, heteroaromatic, aliphatic).

Growth Vector 2: The Benzyloxy Tail (Fragment Merging)

The benzyloxy group is often a "placeholder" for a hydrophobic interaction.

  • Strategy: Isosteric Replacement.

  • Rationale: The benzyl ether linkage is metabolically labile (O-dealkylation).

  • Optimization:

    • Linker Rigidification: Replace the ether oxygen with a direct C-C bond (biphenyl) or an alkyne (Sonogashira coupling) to restrict conformational entropy.

    • Ring Hopping: Replace the terminal phenyl ring with specific heterocycles (e.g., pyridine, pyrazole) to engage specific H-bonds in the hydrophobic pocket.

Visualizations

Figure 1: Fragment Validation Workflow

This decision tree outlines the critical steps to validate the 3-(4-(Benzyloxy)phenyl)azetidine hit before chemical elaboration.

FragmentValidation Start Hit Identification (Primary Screen) Solubility Solubility Check (Nephelometry/UV) Start->Solubility SPR SPR Dose Response (Check Stoichiometry) Solubility->SPR Soluble > 100µM Discard Discard/Redesign Solubility->Discard Insoluble Aggregation Aggregation? (R > Rmax) SPR->Aggregation STD_NMR STD-NMR (Epitope Mapping) Aggregation->STD_NMR No (Specific) Aggregation->Discard Yes (Promiscuous) XRay X-Ray Crystallography (Soak) STD_NMR->XRay Valid Epitope Elaborate Proceed to Lead Optimization STD_NMR->Elaborate No Crystal (SAR by Catalog) XRay->Elaborate Structure Solved

Caption: A rigorous validation cascade is essential to distinguish specific binding from hydrophobic aggregation common with benzyloxy-substituted fragments.

Figure 2: Chemical Elaboration Vectors

Strategic modification points on the scaffold for SAR (Structure-Activity Relationship) exploration.

ElaborationVectors Core 3-(4-(Benzyloxy)phenyl) azetidine Core N_Vector N-Vector (Amine) Core->N_Vector Growth O_Vector O-Linker Vector Core->O_Vector Optimization Amide Amide Coupling (Remove Charge) N_Vector->Amide RedAm Reductive Amination (Retain Basicity) N_Vector->RedAm Bioisostere Replace O with CH2, NH, or Direct Bond O_Vector->Bioisostere Metabolic Stability Heterocycle Replace Phenyl with Pyridine/Pyrazole O_Vector->Heterocycle Selectivity

Caption: The scaffold offers two distinct vectors: the Nitrogen for growing into solvent/polar regions, and the Benzyloxy tail for optimizing hydrophobic fit.

References

  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding Principles for Fragment Evolution." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses sp3-rich scaffolds like azetidines). Link

  • Hajduk, P. J., & Greer, J. (2007).[2] "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery.[2] Link

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." Link

  • PubChem. (2025).[5] "Compound Summary: 3-Phenylazetidine." National Library of Medicine. Link

Sources

Crystallization methods for 3-(4-(Benzyloxy)phenyl)azetidine complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Protocols for 3-(4-(Benzyloxy)phenyl)azetidine Complexes

Introduction and Rationale

The azetidine ring is a highly strained, four-membered nitrogenous heterocycle that serves as a critical rigidified scaffold in modern drug discovery, offering improved metabolic stability and altered physicochemical properties compared to acyclic amine analogs [1]. The compound 3-(4-(Benzyloxy)phenyl)azetidine presents a unique crystallization challenge due to its structural dichotomy: it possesses a highly polar, basic secondary amine (pKa ~10.5) coupled with a bulky, highly lipophilic, and conformationally flexible benzyloxy tail.

When isolated as a free base, the high degrees of conformational freedom around the ether linkage and the azetidine-phenyl bond often result in oils or low-melting amorphous solids. To achieve highly ordered crystal lattices suitable for Single-Crystal X-Ray Diffraction (SCXRD) and bulk formulation, the free base must be complexed into a pharmaceutical salt or co-crystal [2]. Complexation restricts conformational flexibility and introduces strong, directional ionic and hydrogen-bonding networks (e.g.,


) that anchor the crystal lattice.

Thermodynamic and Kinetic Principles of Crystallization

The successful crystallization of 3-(4-(Benzyloxy)phenyl)azetidine complexes relies on manipulating the supersaturation (


) of the system to favor thermodynamic crystal growth over kinetic nucleation.
  • Solvation Dynamics: The solvent system must balance the solvation of the hydrophobic benzyloxy group with the polar azetidinium headgroup. Highly polar protic solvents (e.g., Methanol) heavily solvate the charged amine, while non-polar anti-solvents (e.g., Diethyl Ether) force the hydrophobic tails to aggregate.

  • Nucleation Kinetics: Rapid precipitation (high

    
    ) kinetically traps the molecules in disordered states, yielding amorphous powders. By utilizing vapor diffusion or controlled thermal gradients, the system approaches the metastable zone slowly, allowing molecules to reversibly attach and detach from the growing crystal face until the lowest-energy (thermodynamic) packing is achieved.
    

Crystallization Workflow

G A 3-(4-(Benzyloxy)phenyl)azetidine (Free Base Oil/Solid) B Salt Screening (Counterion Addition) A->B pKa ~10.5 C Solvent Matrix Selection (Thermodynamic Tuning) B->C Ionization D Vapor Diffusion (Kinetic Control) C->D High Solubility E Temperature Cycling (Ostwald Ripening) C->E Microcrystals F SCXRD / PXRD (Structural Validation) D->F Single Crystals E->F Bulk Powder

Workflow for the salt screening and crystallization of 3-(4-(Benzyloxy)phenyl)azetidine complexes.

Solvent Screening Matrix

To identify the optimal conditions for complexation, a high-throughput screening matrix is employed [3]. The table below summarizes the physicochemical rationale for selecting specific solvent/anti-solvent pairs for the hydrochloride or tosylate salts of the target compound.

Primary SolventAnti-SolventDielectric Constant (

) of Primary
Solvation Mechanism & CausalityExpected Outcome
Methanol Diethyl Ether32.7Strong H-bond donor/acceptor; effectively solvates the azetidinium core while the ether slowly desolvates the benzyloxy tail.High-quality single crystals suitable for SCXRD.
Ethyl Acetate Hexane6.0Moderate dipole; primarily solvates the benzyloxy tail. Ionic interactions dominate too early, causing rapid precipitation.Microcrystalline powder; requires Ostwald ripening.
Acetonitrile Toluene37.5Polar aprotic; limits competitive H-bonding with the solvent, forcing drug-counterion interactions.Prismatic crystals; moderate risk of twinning.
Isopropanol Heptane19.9Mild H-bond donor; high viscosity slows diffusion and evaporation kinetics, promoting ordered lattice growth.Large, faceted crystals; ideal for bulk isolation.

Experimental Protocols

Protocol A: Anti-Solvent Vapor Diffusion for SCXRD Quality Crystals

This protocol is designed to produce macroscopic single crystals for unambiguous structural elucidation [4].

  • Complexation: Dissolve 15 mg of 3-(4-(Benzyloxy)phenyl)azetidine free base in 0.5 mL of anhydrous Methanol in a 2 mL glass vial. Add 1.05 equivalents of the chosen acid (e.g., 1M HCl in ether or p-Toluenesulfonic acid).

  • Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 2 mL inner vial.

    • Causality: Dust and undissolved particulates act as heterogeneous nucleation sites. Removing them forces the system to rely on homogeneous nucleation, which kinetically drives the formation of one large, thermodynamically stable crystal rather than hundreds of microcrystals.

  • Chamber Assembly: Place the un-capped 2 mL inner vial inside a larger 20 mL scintillation vial. Carefully pipette 3 mL of Diethyl Ether (anti-solvent) into the outer 20 mL vial.

  • Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm. Place the chamber in a vibration-free, temperature-controlled incubator at 20 °C for 5–10 days.

    • Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the primary solvent, gradually lowering the dielectric constant of the mixture and gently pushing the system into the metastable supersaturation zone.

  • Self-Validation via PLM: Before harvesting, examine the intact vial under a Polarized Light Microscope (PLM). Rotate the sample stage. If the crystals extinguish light at 90-degree intervals (birefringence), it confirms a highly ordered anisotropic crystal lattice, validating the sample for X-ray diffraction.

Protocol B: Temperature-Cycled Ripening (Ostwald Ripening) for Bulk Purity

If Protocol A yields a microcrystalline suspension, thermal cycling is employed to improve crystal size and bulk phase purity.

  • Suspension Preparation: Suspend 100 mg of the microcrystalline 3-(4-(Benzyloxy)phenyl)azetidine complex in 5 mL of a 1:1 mixture of Isopropanol and Heptane in a jacketed crystallizer.

  • Thermal Cycling: Program the crystallizer to heat the suspension to 50 °C at 1 °C/min, hold for 30 minutes, and then cool to 5 °C at a slow rate of 0.1 °C/min. Repeat this cycle 3 to 4 times over 48 hours.

    • Causality: According to the Gibbs-Thomson effect, smaller crystals have a higher surface-area-to-volume ratio and higher surface energy, making them more soluble than larger crystals. During the heating phase, the microcrystals dissolve. During the slow cooling phase, the dissolved solute selectively re-deposits onto the larger, thermodynamically stable seed crystals (Ostwald ripening).

  • Self-Validation via DSC: Filter the ripened crystals and analyze a 2 mg sample via Differential Scanning Calorimetry (DSC). A single, sharp endothermic melting peak with no prior broad desolvation endotherms confirms high phase purity and the absence of trapped solvent/hydrates [2].

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI Pharmaceutics. URL:[Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. ACS Organic Process Research & Development. URL:[Link]

  • Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments. URL:[Link]

Application Note & Protocols: Strategic In Vivo Experimental Design for Novel Azetidine-Based CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with 3-(4-(Benzyloxy)phenyl)azetidine

Abstract

The azetidine ring is a strained, sp³-rich, four-membered nitrogen-containing heterocycle that has become an increasingly vital motif in modern drug discovery.[1][2] Its unique structural and physicochemical properties can confer significant advantages, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more common ring systems.[1][3] Several FDA-approved drugs now incorporate the azetidine scaffold, highlighting its therapeutic relevance.[1] This guide provides a comprehensive framework for the preclinical in vivo evaluation of novel azetidine-containing compounds, using 3-(4-(Benzyloxy)phenyl)azetidine as a representative case study. We will proceed from foundational pharmacokinetic and safety assessments to efficacy testing in a relevant disease model, detailing the causality behind each experimental choice to ensure a robust and translatable data package.

Introduction: Compound Profile & Rationale for In Vivo Investigation

The logical progression from early in vitro screening to in vivo animal models is a critical step in validating a compound's therapeutic potential.[4][5][6] It is at this stage that we begin to understand the complex interplay between a drug's pharmacology, its exposure in target and non-target tissues, and its overall effect on a living system.[4]

Compound of Interest: 3-(4-(Benzyloxy)phenyl)azetidine

  • Core Scaffold: The azetidine ring provides a rigid, three-dimensional structure. This rigidity can lock the molecule into a specific conformation, potentially increasing binding affinity and selectivity for its biological target.[1][3]

  • Key Substituents: The 3-aryl substitution is a common feature in centrally active agents. Specifically, 3-aryl-azetidine derivatives have been explored as modulators of neurotransmitter transporters, such as the GABA transporter 1 (GAT-1), suggesting potential applications in neurological disorders like epilepsy or anxiety.[7] The benzyloxy group adds a degree of lipophilicity, which may facilitate crossing the blood-brain barrier (BBB), a prerequisite for CNS-acting drugs.

Given these structural features, the primary hypothesis is that 3-(4-(benzyloxy)phenyl)azetidine is a potential modulator of CNS targets. The following in vivo experimental plan is designed to systematically test this hypothesis, beginning with essential safety and pharmacokinetic profiling before advancing to efficacy evaluation.

Table 1: Physicochemical Properties of 3-(4-(Benzyloxy)phenyl)azetidine
PropertyValueSource
Molecular Formula C₁₆H₁₇NO[8]
Molecular Weight 239.32 g/mol [8]
Topological Polar Surface Area (TPSA) 21.26 Ų[8]
Predicted LogP 2.628[8]
Hydrogen Bond Donors 1[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 4[8]
Note: These properties are consistent with general guidelines for orally bioavailable CNS drug candidates (e.g., Lipinski's Rule of 5).[4]

Foundational In Vivo Studies: The Pre-Dosing Phase

Before assessing efficacy, it is imperative to establish a compound's basic safety and pharmacokinetic profile. These initial studies inform dose selection for all subsequent experiments.[9]

Protocol: Formulation and Vehicle Selection

Rationale: An appropriate vehicle is crucial for ensuring the compound is fully solubilized and stable, leading to consistent and reproducible exposure in animal studies. An improper formulation can lead to poor absorption, precipitation at the injection site, and high variability, confounding data interpretation.

Step-by-Step Protocol:

  • Solubility Screening: Assess the solubility of 3-(4-(benzyloxy)phenyl)azetidine in a panel of common, non-toxic vehicles (e.g., Saline, 5% Dextrose in water, 0.5% Methylcellulose, 20% Hydroxypropyl-β-cyclodextrin (HPBCD), PEG400/Water mixtures).

  • Vehicle Selection: Choose the simplest vehicle that achieves the required concentration for the highest planned dose. For many novel small molecules, a solution of 10% DMSO, 40% PEG400, and 50% Saline is a common starting point for intravenous (IV) administration, while 0.5% Methylcellulose in water is standard for oral (PO) gavage.

  • Formulation Preparation:

    • Accurately weigh the required amount of the compound.

    • If using a co-solvent system (like DMSO/PEG400), first dissolve the compound in the organic solvent (DMSO).

    • Slowly add the remaining components while vortexing or sonicating to ensure a clear, homogenous solution or a fine, uniform suspension.

  • Stability Check: Visually inspect the final formulation for any precipitation or phase separation before each use. For longer-term studies, chemical stability should be confirmed via HPLC.

Protocol: Acute Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is designed to identify the highest dose of a drug that can be administered without causing unacceptable acute toxicity or mortality.[9] This is a critical safety parameter that defines the upper limit for dose-range finding and efficacy studies.

Step-by-Step Protocol:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6, 8-10 weeks old), with 2-3 animals per dose group (both sexes).

  • Dose Escalation: Administer single, escalating doses of the compound via the intended clinical route (e.g., oral gavage). A typical dose escalation scheme is shown in Table 2.

  • Clinical Observations: Monitor animals intensively for the first 4 hours post-dose, and then at regular intervals for up to 7 days. Record any signs of toxicity, including changes in posture, activity, breathing, and any instances of convulsions, tremors, or ataxia.

  • Endpoint Determination: The MTD is defined as the highest dose at which no severe adverse effects (e.g., >20% body weight loss, seizures, moribund state) or mortality are observed.

Table 2: Example MTD Dose Escalation Scheme and Observation Log
Dose GroupDose (mg/kg, PO)Number of Animals (M/F)Acute Observations (0-4h)7-Day Observations
1 (Vehicle)02/2Normal activity, no adverse signsNormal weight gain
2102/2Normal activity, no adverse signsNormal weight gain
3302/2Normal activity, no adverse signsNormal weight gain
41002/2Mild, transient hypoactivityNormal weight gain
53002/2Significant hypoactivity, slight ataxia<10% weight loss, recovered
610002/2Severe ataxia, moribund stateEuthanized or mortality
Protocol: Preliminary Pharmacokinetic (PK) Study

Rationale: A PK study measures how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[10] This is essential for correlating drug exposure (concentration in the blood) with its pharmacological effect (the pharmacodynamic response).[9]

Step-by-Step Protocol:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley, n=3 per group) to allow for serial blood sampling from a single animal.

  • Dosing: Administer a single dose of the compound. Two groups are typically used:

    • Intravenous (IV) group: A low dose (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) group: A higher, non-toxic dose (e.g., 10-30 mg/kg) to determine oral bioavailability.

  • Blood Sampling: Collect small blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K₂EDTA) at specified time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 3-(4-(benzyloxy)phenyl)azetidine in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters to Determine
ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and acute toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area Under the Curve (total drug exposure)Key parameter for assessing overall exposure
Half-lifeDetermines dosing frequency
CL ClearanceRate at which the drug is eliminated from the body
Vd Volume of DistributionIndicates how widely the drug distributes into tissues
F% Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation

Phase 1: CNS Safety & General Phenotyping

With a safe dose range and PK profile established, the next step is to assess the compound's effects on the central nervous system in a systematic, unbiased manner.

Workflow for Foundational In Vivo Studies

G cluster_0 Pre-Dosing Phase cluster_1 CNS Phenotyping cluster_2 Efficacy Testing Formulation Formulation Development MTD Maximum Tolerated Dose (MTD) Formulation->MTD Defines max dose PK Pharmacokinetics (PK) MTD->PK Informs safe dose for PK study FOB Functional Observational Battery (FOB) / Irwin Test PK->FOB Correlates exposure with phenotype Efficacy Disease Model Efficacy Study FOB->Efficacy Confirms CNS activity & safety for efficacy

Caption: Workflow for initial in vivo characterization of a novel CNS compound.

Protocol: Functional Observational Battery (FOB) / Irwin Test

Rationale: The FOB is a standardized set of procedures used to screen for neurobehavioral toxicity and general CNS activity.[11] It provides a broad profile of a compound's effects on behavior, autonomic function, and sensorimotor reflexes, helping to identify potential on-target effects and off-target liabilities before proceeding to more complex disease models.

Step-by-Step Protocol:

  • Animal Model: Use rats or mice (n=8-10 per group). Include a vehicle control group and at least three dose levels of the test compound (e.g., low, mid, and high doses selected from the MTD/PK studies).

  • Dosing & Observation Timing: Administer the compound and perform observations at the predicted Tmax (from PK data) and at several later time points (e.g., 1, 4, and 24 hours).

  • Observational Arena: Conduct all observations in a standardized environment.

    • Home Cage: Observe posture, activity level, and any unusual behaviors.

    • Open Field: Place the animal in a novel, open arena to assess locomotor activity, rearing, and signs of anxiety (thigmotaxis).

    • Manipulations: Perform a series of gentle manipulations to assess sensorimotor and reflex responses as detailed in Table 4.

  • Data Collection: Use a standardized scoring sheet (see Table 4) to record observations for each animal in a blinded manner.

Table 4: Example Scoring Sheet for Functional Observational Battery
DomainParameterScoring / Measurement
Autonomic Piloerection0=Absent, 1=Present
Salivation0=Normal, 1=Excessive
Pupil SizeMeasure with calipers (mm)
Neuromuscular Gait0=Normal, 1=Ataxic, 2=Impaired
Grip StrengthMeasure with grip strength meter (grams)
Motor CoordinationTime on rotarod (seconds)
Sensorimotor Approach Response0=Normal, 1=Slowed, 2=Absent
Touch Response0=Normal, 1=Hyper-reactive, 2=No response
Righting ReflexTime to right self when placed on back (sec)
Behavioral Arousal Level-1=Sedated, 0=Normal, +1=Hyperactive
Rearing FrequencyCount number of rears in 5 min
Stereotypy0=Absent, 1=Present (e.g., repetitive circling)

Phase 2: Efficacy in a CNS Disease Model

Based on the FOB results confirming CNS activity and the structural alerts from related compounds, we can now proceed to a relevant disease model. A compound related to our molecule of interest has shown efficacy in a neuropathic pain model, making this a logical and evidence-based choice.[12] A variety of induced animal models can be used to test for efficacy in specific CNS diseases.[13][14]

Model Selection: Chronic Constriction Injury (CCI) for Neuropathic Pain

Rationale: The CCI model is a widely used and well-validated rodent model of peripheral nerve injury-induced neuropathic pain. It recapitulates key symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).

Workflow for CCI Efficacy Study

G Day0 Day 0: CCI Surgery Day7 Day 7: Baseline Behavioral Testing Day0->Day7 Recovery & Pain Development Day8_14 Days 8-14: Chronic Dosing (Vehicle, Compound) Day7->Day8_14 Animal Grouping & Start of Treatment Day14_Post Day 14 (Post-Dose): Final Behavioral Testing Day8_14->Day14_Post Assess Treatment Effect Terminal Terminal Procedures: Tissue Collection (PK/PD) Day14_Post->Terminal

Caption: Timeline for a typical chronic dosing efficacy study in the CCI model.

Protocol: CCI Efficacy Study
  • Animal Model: Adult male Sprague-Dawley rats (200-250g) are commonly used.

  • CCI Surgery (Day 0):

    • Anesthetize the rat (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.

    • Close the incision with sutures. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Care & Pain Development (Day 1-7): Monitor animals for recovery. Allow 7 days for the neuropathic pain phenotype to fully develop.

  • Baseline Behavioral Testing (Day 7):

    • Mechanical Allodynia (Von Frey Test): Measure the paw withdrawal threshold using calibrated von Frey filaments applied to the plantar surface of the hind paw. A significant decrease in the withdrawal threshold on the injured side compared to the uninjured side confirms the pain phenotype.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency from a radiant heat source. A decreased latency indicates thermal sensitivity.

  • Grouping and Dosing (Day 8-14):

    • Randomize animals into treatment groups (e.g., Sham + Vehicle, CCI + Vehicle, CCI + Compound at 3 dose levels, CCI + Positive Control like Gabapentin).

    • Administer the assigned treatment daily (or as determined by PK data) for 7 days.

  • Final Behavioral Testing (Day 14): Repeat the Von Frey and Hargreaves tests at a set time after the final dose (e.g., at Tmax) to assess the efficacy of the treatment.

  • Terminal Procedures: At the end of the study, collect blood for PK analysis and relevant tissues (e.g., spinal cord, dorsal root ganglia, brain) for pharmacodynamic (PD) biomarker analysis.

Data Interpretation & Next Steps

A successful outcome would show that 3-(4-(benzyloxy)phenyl)azetidine, at doses that are well-tolerated and result in significant plasma/brain exposure, significantly reverses the pain-like behaviors (i.e., increases paw withdrawal thresholds/latencies) in the CCI model compared to the vehicle-treated group.

Integrating the Data:

  • PK/PD Relationship: Correlate the plasma/brain concentrations of the compound at the time of behavioral testing with the magnitude of the anti-nociceptive effect. This helps establish a therapeutic window and informs dose predictions for future studies.[9]

  • Therapeutic Index: Compare the effective dose in the efficacy model (ED₅₀) with the toxic dose from the MTD study (TD₅₀) to understand the compound's safety margin.

Next Steps:

  • Dose-response studies to determine a precise ED₅₀.

  • Investigation in other CNS models based on the FOB profile (e.g., anxiety, depression models).

  • Chronic toxicology studies to assess safety over longer-term dosing.

  • Target engagement and mechanism of action studies to confirm how the drug works at a molecular level.

By following this structured, multi-phase approach, researchers can efficiently and robustly evaluate the in vivo potential of novel azetidine compounds like 3-(4-(benzyloxy)phenyl)azetidine, generating the critical data needed to advance promising candidates in the drug development pipeline.

References

  • Title: Animal models for CNS safety pharmacology under the spotlight. Source: NC3Rs URL: [Link]

  • Title: Induced Disease Models. Source: Scantox URL: [Link]

  • Title: CNS Disease Models For Preclinical Research Services. Source: Pharmaron URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: PubMed URL: [Link]

  • Title: Screening the activity of drugs for central nervous system (CNS).
  • Title: In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Source: Charles River Laboratories URL: [Link]

  • Title: Identifying and validating novel targets with in vivo disease models: guidelines for study design. Source: PubMed URL: [Link]

  • Title: Designing an In Vivo Preclinical Research Study. Source: MDPI URL: [Link]

  • Title: Small Molecule Drug Prototyping. Source: Stanford University URL: [Link]

  • Title: Drug Design Progress of In silico, In vitro and In vivo Researches. Source: Open Access Pub URL: [Link]

  • Title: Azetidine Synthesis.
  • Title: Examples of azetidine‐based bioisosters. Source: ResearchGate URL: [Link]

  • Title: Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Source: RSC Publishing URL: [Link]

  • Title: Azetidines – Knowledge and References. Source: Taylor & Francis URL: [Link]

  • Title: Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Source: DASH - Harvard University URL: [Link]

  • Title: In vitro and in vivo pharmacokinetic characterization of two novel prodrugs of zidovudine. Source: PubMed URL: [Link]

  • Title: Azetidine synthesis. Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Characterization of a Novel Azetidine Derivative. Source: International Journal of Advanced Research in Science, Communication and Technology URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Source: PubMed URL: [Link]

  • Title: 1-[2-(3-Benzyloxycarbonyl-phenyl)-acetyl]-3-(4-hydroxy-benzyl)-4-oxo-azetidine-2-carboxylic acid benzyl ester. Source: PubChem URL: [Link]

  • Title: An Approach to Alkyl Azetidines for Medicinal Chemistry. Source: ChemRxiv URL: [Link]

Sources

Scale-up synthesis of 3-(4-(Benzyloxy)phenyl)azetidine for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 3-(4-(Benzyloxy)phenyl)azetidine for Preclinical Studies

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Introduction

The azetidine ring has emerged as a highly privileged scaffold in modern medicinal chemistry. As a bioisostere for phenyl and piperidine rings, the incorporation of a 3-aryl azetidine motif often leads to improved pharmacokinetic (PK) profiles, reduced lipophilicity (lower LogP), and enhanced metabolic stability compared to its acyclic or larger-ring counterparts.

This application note details a robust, scalable, and highly chemoselective three-step synthetic route for 3-(4-(Benzyloxy)phenyl)azetidine hydrochloride , a critical preclinical intermediate. The primary synthetic challenge in this workflow is the removal of the tertiary hydroxyl group (deoxygenation) without compromising the sensitive benzyl ether protecting group. Standard transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated, as it would result in premature hydrogenolysis of the benzyl ether. To circumvent this, we employ a highly controlled ionic hydrogenation strategy that ensures absolute chemoselectivity and high atom economy suitable for multigram to kilogram scale-up.

Synthetic Strategy & Mechanistic Rationale

The synthesis is executed via a self-validating, three-step sequence designed to minimize chromatographic purification, relying instead on crystallization and salt formation for intermediate isolation.

Step 1: Grignard Addition to N-Boc-3-azetidinone

The sequence begins with the nucleophilic addition of (4-(benzyloxy)phenyl)magnesium bromide to commercially available N-Boc-3-azetidinone[1].

  • Causality & Expertise: N-Boc-3-azetidinone is a highly strained, electron-deficient ketone. At ambient temperatures, strong bases like Grignard reagents can cause premature enolization or trigger ring-opening side reactions. By conducting the addition at cryogenic temperatures (−78 °C), the kinetic nucleophilic addition strictly outcompetes the thermodynamic acid-base enolization, ensuring a high yield of the tertiary alcohol.

Step 2: Chemoselective Ionic Deoxygenation

The tertiary alcohol is reduced using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA)[2].

  • Causality & Expertise: This step replaces traditional Barton-McCombie deoxygenation (which uses toxic organotin reagents unsuitable for pharmaceutical scale-up) and Pd/C hydrogenation (which would cleave the benzyl ether). TFA acts as a proton donor, protonating the tertiary hydroxyl group to facilitate the expulsion of water. This generates a highly stabilized benzylic/azetidinyl carbocation. Et₃SiH, acting as a mild hydride donor, irreversibly traps the carbocation[3]. Strict temperature control (0 °C) is maintained to prevent the strong acid from prematurely cleaving the acid-sensitive N-Boc group.

Step 3: Boc Deprotection & Salt Precipitation

The N-Boc group is cleaved using anhydrous 4M HCl in dioxane.

  • Causality & Expertise: While TFA could be used for deprotection, TFA salts of azetidines often form hygroscopic gums that complicate downstream processing. Utilizing HCl in dioxane allows the final 3-(4-(Benzyloxy)phenyl)azetidine to precipitate directly out of the reaction mixture as a highly crystalline, free-flowing hydrochloride salt. This strategic choice bypasses the need for solvent-intensive silica gel chromatography[1].

Visualizations of Workflow and Mechanism

Workflow SM1 1-Bromo-4- (benzyloxy)benzene + Mg Step1 Grignard Addition (THF, -78°C to RT) SM1->Step1 SM2 N-Boc-3-azetidinone SM2->Step1 Int1 Tertiary Alcohol Intermediate Step1->Int1 Step2 Ionic Deoxygenation (Et3SiH, TFA, DCM) Int1->Step2 Int2 N-Boc Azetidine Intermediate Step2->Int2 Step3 Boc Deprotection (HCl in Dioxane) Int2->Step3 Product 3-(4-(Benzyloxy)phenyl) azetidine HCl Step3->Product

Caption: Synthetic workflow for the scale-up of 3-(4-(Benzyloxy)phenyl)azetidine.

Mechanism Alcohol Tertiary Alcohol (N-Boc protected) Protonated Protonated Alcohol (-H2O) Alcohol->Protonated TFA Carbocation Benzylic/Azetidinyl Carbocation Protonated->Carbocation -H2O Hydride Hydride Transfer (from Et3SiH) Carbocation->Hydride Product Deoxygenated Product Hydride->Product

Caption: Mechanistic pathway of TFA/Et3SiH mediated ionic deoxygenation.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-(4-(benzyloxy)phenyl)-3-hydroxyazetidine-1-carboxylate
  • Preparation of Grignard Reagent: To a flame-dried reactor under nitrogen, add magnesium turnings (1.5 eq) and anhydrous THF (5 vol). Add a single crystal of iodine to activate the magnesium. Slowly add a solution of 1-bromo-4-(benzyloxy)benzene (1.2 eq) in THF (5 vol) at a rate that maintains a gentle reflux. Stir for 2 hours at room temperature until the magnesium is consumed.

  • Cryogenic Addition: Cool a separate reactor containing N-Boc-3-azetidinone (1.0 eq) in anhydrous THF (10 vol) to −78 °C using a dry ice/acetone bath.

  • Coupling: Transfer the Grignard reagent dropwise to the azetidinone solution via cannula over 1 hour, maintaining the internal temperature below −70 °C.

  • Workup: Allow the reaction to slowly warm to 0 °C over 2 hours. Quench carefully with saturated aqueous NH₄Cl (10 vol). Extract the aqueous layer with Ethyl Acetate (3 × 5 vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (IPC): Perform LC-MS. The target mass is typically observed as the sodium adduct [M+Na]⁺ or the dehydrated fragment[M+H-H₂O]⁺.

Protocol 2: Ionic Deoxygenation
  • Reaction Setup: Dissolve the crude tertiary alcohol (1.0 eq) from Step 1 in anhydrous Dichloromethane (DCM, 10 vol) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution strictly to 0 °C. Add triethylsilane (Et₃SiH, 3.0 eq) in one portion.

  • Acid Promoted Reduction: Add trifluoroacetic acid (TFA, 5.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C to prevent premature Boc-cleavage[2]. Stir at 0 °C for 2 hours.

  • Workup: Pour the reaction mixture slowly into an ice-cold saturated NaHCO₃ solution (20 vol) to neutralize the TFA. Extract with DCM (2 × 5 vol). Dry the organics over Na₂SO₄ and concentrate. The crude product can be passed through a short silica plug (Hexanes/EtOAc) to remove silanol byproducts.

  • Validation (IPC): LC-MS must show complete disappearance of the tertiary alcohol mass and the appearance of the deoxygenated product mass [M+H]⁺ or [M+Na]⁺.

Protocol 3: Boc Deprotection and Salt Formation
  • Deprotection: Dissolve the purified N-Boc intermediate (1.0 eq) in minimal DCM (2 vol). Add 4M HCl in dioxane (10.0 eq) at room temperature.

  • Precipitation: Stir the mixture for 3 hours. As the Boc group is cleaved, the product will begin to precipitate.

  • Isolation: Add methyl tert-butyl ether (MTBE, 10 vol) as an anti-solvent to drive complete precipitation. Stir for an additional 30 minutes.

  • Filtration: Filter the resulting white crystalline solid under a nitrogen blanket (azetidine salts can be slightly hygroscopic). Wash the filter cake with cold MTBE (2 × 3 vol) and dry under high vacuum at 40 °C for 12 hours.

  • Validation (IPC): ¹H NMR (DMSO-d₆) must confirm the complete absence of the 9-proton singlet at ~1.40 ppm corresponding to the tert-butyl group.

Quantitative Data & Process Parameters

Table 1: Scale-Up Stoichiometry and Reaction Parameters

StepReagentEquivalentsFunctionOperating TempReaction Time
1 1-Bromo-4-(benzyloxy)benzene1.2Nucleophile PrecursorReflux (Formation)2 h
1 Magnesium Turnings1.5Electron DonorReflux2 h
1 N-Boc-3-azetidinone1.0Electrophile-78 °C to 0 °C3 h
2 Tertiary Alcohol Intermediate1.0Substrate0 °C-
2 Triethylsilane (Et₃SiH)3.0Hydride Donor0 °C2 h
2 Trifluoroacetic Acid (TFA)5.0Acid Promoter0 °C2 h
3 N-Boc Azetidine Intermediate1.0SubstrateRT-
3 4M HCl in Dioxane10.0Deprotecting AgentRT3 h

Table 2: Analytical Characterization & IPC Validation

StepAnalytical MethodTarget Analyte / SignalPass/Fail Criteria
1 LC-MS (ESI+)Disappearance of N-Boc-3-azetidinone< 2% starting material remaining (AUC)
2 LC-MS (ESI+)Mass shift from [M+Na]⁺ to [M+H]⁺Complete consumption of tertiary alcohol
3 ¹H NMR (DMSO-d₆)N-Boc tert-butyl protons (~1.4 ppm, 9H, s)Complete disappearance of the 9H singlet
3 HPLC (UV 254 nm)Final API Intermediate Purity> 98% Area, single major peak

References

  • Synthesis of 3-(3-Biphenylyl)azetidine: A Comprehensive Technical Guide Benchchem URL:[1]

  • Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry Benchchem URL:[2]

  • A comprehensive review on the silane-acid reduction of alkenes in organic synthesis RSC Advances URL:[3]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist Expertise: Small Molecule Formulation & Heterocyclic Chemistry

You are likely encountering difficulties with 3-(4-(Benzyloxy)phenyl)azetidine . This molecule presents a classic "Medicinal Chemistry Paradox": it possesses a highly polar, basic azetidine head group (


) coupled with a bulky, lipophilic benzyloxy tail (

).

This duality causes specific failure modes:

  • "Oiling Out" during organic synthesis workups.

  • "Crashing Out" (precipitation) upon addition to aqueous biological buffers.

  • Peak Tailing in LC-MS due to secondary amine interactions.

This guide provides self-validating protocols to overcome these specific solubility barriers.

Part 1: The Chemistry of Solubility

To solve the issue, we must first quantify it. The solubility of this azetidine derivative is pH-dependent.[1]

  • pH < 7 (Acidic): The azetidine nitrogen is protonated (

    
    ). The molecule becomes a cationic salt, highly soluble in water.
    
  • pH > 8 (Basic/Neutral): The molecule exists as a free base. The lipophilic benzyloxy tail dominates, driving aggregation and precipitation in water.

Visualizing the Solubility Switch:

SolubilitySwitch Acid Acidic Environment (pH < 6.0) Protonated Protonated Species (Cationic) High Aqueous Solubility Acid->Protonated H+ Protonation FreeBase Free Base Species (Neutral) Aggregates / Precipitates Protonated->FreeBase pH Adjustment Base Basic/Neutral Environment (pH > 8.0) Base->FreeBase Deprotonation

Figure 1: The pH-dependent solubility switch. Maintaining a protonated state is critical for aqueous stability.

Part 2: Troubleshooting Synthesis & Purification

Issue: The compound forms a sticky oil or gum during extraction, making it impossible to filter or crystallize.

Diagnosis: You are likely isolating the Free Base . The benzyloxy group prevents the formation of a clean crystal lattice in the absence of a counter-ion, leading to an amorphous "oil."

Solution: The "Salt Switch" Protocol Do not attempt to isolate the free base. Convert it immediately to a stable salt form.

Protocol A: Isolation as the Hydrochloride Salt

The HCl salt is the standard for stability, though it may be hygroscopic.

  • Dissolution: Dissolve the crude "oil" in a minimal amount of dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (1.1 equivalents) dropwise.

    • Why? Dioxane is miscible with organic solvents but allows the polar salt to precipitate.

  • Precipitation: A white solid should form immediately. If oiling occurs, add Diethyl Ether (Et2O) or MTBE as an anti-solvent to force crystallization.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption) and wash with cold Ether.

Protocol B: Isolation as the Oxalate Salt (Alternative)

If the HCl salt is too hygroscopic (turns to goo in air), the Oxalate salt often yields better crystallinity for azetidines [1].

  • Dissolve free base in Ethanol (EtOH) .

  • Add 1 equivalent of Oxalic Acid dissolved in warm EtOH.

  • Allow to cool slowly. The oxalate salt usually crystallizes as stable needles.

Part 3: Biological Assay Formulation

Issue: When I add my DMSO stock to the cell culture media (pH 7.4), the compound precipitates, killing the cells via physical disruption rather than pharmacology.

Diagnosis: This is "Solvent Shock." You are moving from DMSO (solubilizes the lipophilic tail) to PBS pH 7.4 (deprotonates the amine head), causing immediate crash-out.

Solution: The "Step-Down" Dilution Method Direct addition of 100% DMSO stock to media is forbidden for this compound class.

Table 1: Formulation Compatibility Matrix

Vehicle ComponentCompatibilityRole
DMSO ExcellentPrimary Stock Solvent (up to 50 mM).
Ethanol GoodSecondary solvent, but evaporates.
PBS (pH 7.4) POOR Causes precipitation of free base.
Acetate Buffer (pH 5.0) GoodMaintains protonation (soluble).
HP-β-Cyclodextrin Recommended Encapsulates the Benzyloxy tail.
Protocol C: Cyclodextrin-Assisted Solubilization

This protocol uses Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to "hide" the hydrophobic benzyloxy tail while leaving the azetidine active [2].

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.

  • Prepare Stock: Dissolve compound in DMSO at 100x the final concentration.

  • Intermediate Step: Add the DMSO stock slowly to the 20% HP-β-CD solution with vortexing.

    • Note: The solution should remain clear. The cyclodextrin cavity sequesters the hydrophobic tail.

  • Final Dilution: Dilute this complex into your cell media.

Workflow Diagram:

FormulationWorkflow Stock 1. DMSO Stock (High Conc.) Mix 3. Complexation (Vortexing) Stock->Mix Add slowly Vehicle 2. Vehicle Prep (20% HP-beta-CD) Vehicle->Mix Base Media 4. Final Assay Media (Clear Solution) Mix->Media Dilute

Figure 2: Cyclodextrin-assisted formulation prevents precipitation in neutral media.

Part 4: Analytical FAQ (LC-MS & NMR)

Q: Why does my LC-MS peak tail significantly? A: The basic azetidine nitrogen interacts with residual silanols on the HPLC column stationary phase.

  • Fix: Use 0.1% Formic Acid or 0.05% TFA in both mobile phases (Water and Acetonitrile). The acid keeps the nitrogen protonated and prevents it from sticking to the column silica [3].

Q: My NMR spectrum in CDCl3 is broad/messy. A: Azetidines can undergo ring inversion (puckering) which broadens signals at room temperature. Furthermore, the free base may aggregate in non-polar solvents.

  • Fix: Switch to DMSO-d6 or Methanol-d4 . If using CDCl3, add a drop of TFA-d or shake with D2O to break aggregates.

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Salt Selection strategies for secondary amines).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Dolan, J. W. (2002). Tailing Peaks: Causes and Cures. LCGC North America, 20(5). (Standard protocol for basic amine chromatography).

  • PubChem. (2023). Compound Summary: 3-(4-Benzylphenoxy)azetidine (Structural Analog Data).

Disclaimer: This guide is for research purposes only. Not for human diagnostic or therapeutic use.

Sources

Technical Support Center: Stability Testing of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 3-(4-(Benzyloxy)phenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on conducting robust stability studies. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and ensure the integrity of your experimental results.

The stability of any novel compound is a cornerstone of its development profile, influencing everything from formulation to shelf-life. This molecule, with its strained azetidine ring and benzylic ether linkage, presents a unique set of stability challenges that require careful consideration. This document provides a structured approach to systematically evaluate its stability in various solvent systems.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the preliminary questions and preparatory steps that are crucial for a successful stability study.

Q1: What are the key structural features of 3-(4-(benzyloxy)phenyl)azetidine that are most likely to influence its stability?

A: The stability of this molecule is primarily dictated by two key structural motifs:

  • The Azetidine Ring: This four-membered nitrogen-containing heterocycle possesses significant ring strain (approx. 25.4 kcal/mol).[1] While more stable than an aziridine, this strain makes it susceptible to ring-opening reactions, particularly under acidic conditions, which can proceed through the formation of a reactive azetidinium ion intermediate.[2][3]

  • The Benzylic Ether Linkage: The C-O bond between the phenyl ring and the benzyl group is a potential point of cleavage. This is particularly true under strongly acidic or oxidative conditions.

Understanding these two weak points is critical for designing relevant stress conditions and anticipating potential degradation products.

Q2: What are the primary objectives of performing a forced degradation study on this molecule?

A: Forced degradation, or stress testing, is a regulatory requirement and a critical tool in pharmaceutical development.[4][5] The main objectives are:

  • To Identify Likely Degradation Products: By subjecting the molecule to harsh conditions, we can generate potential degradants that might form under normal storage conditions over a longer period.[6]

  • To Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[2][5]

  • To Develop and Validate a Stability-Indicating Analytical Method: This is arguably the most crucial outcome. A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[7]

Q3: What critical steps must I take before initiating a solvent-based stability study?

A: Before exposing the compound to stress conditions, two preliminary assessments are mandatory:

  • Confirm Purity and Identity: You must start with a well-characterized sample. Use techniques like NMR, LC-MS, and HPLC to confirm the structure and establish a baseline purity (ideally >98%). Without a pure starting material, you cannot distinguish between pre-existing impurities and newly formed degradants.

  • Conduct a Solubility Assessment: The compound must be fully dissolved in the chosen solvent for the stability study to be meaningful. Undissolved material will not be subjected to the stress conditions in the same way, leading to inaccurate results.

Part 2: Solubility Assessment Protocol and Troubleshooting

A reliable stability study begins with accurate solubility data.

Q: How do I experimentally determine the solubility of 3-(4-(benzyloxy)phenyl)azetidine?

A: The "gold standard" for determining equilibrium solubility is the shake-flask method.[8] It is straightforward and provides reliable, quantitative data.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of 3-(4-(benzyloxy)phenyl)azetidine to a vial (e.g., 5-10 mg to 1 mL of solvent). A visible amount of undissolved solid should remain.

  • Equilibration: Seal the vial and place it on a shaking incubator at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This duration is typically sufficient to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (>10,000 rpm) for 15 minutes to pellet all undissolved solids. This step is critical to avoid aspirating solid particles.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent (usually the mobile phase of your HPLC method) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Calculation: Back-calculate to determine the original concentration in the supernatant, which represents the equilibrium solubility. Report the results in mg/mL or µg/mL.

Data Presentation: Predicted and Experimental Solubility

The following table provides a template for organizing your solubility data. Predictions are based on the general properties of molecules with similar structures.[9]

SolventTypePredicted SolubilityExperimental Solubility (mg/mL)Notes
DMSO Polar AproticSoluble (>10 mg/mL)User to determineExcellent for preparing high-concentration stock solutions.
Acetonitrile Polar AproticSparingly SolubleUser to determineCommon HPLC mobile phase component; good for stability studies.
Methanol Polar ProticModerately SolubleUser to determineCan participate in reactions (solvolysis) under harsh conditions.
Ethanol Polar ProticModerately SolubleUser to determineSimilar to methanol; often used in formulations.
Dichloromethane Non-PolarSoluble (>10 mg/mL)User to determineGood solvating power but less common for hydrolysis studies.
Water (pH 7.4) Polar ProticPoorly SolubleUser to determineAqueous stability is a critical parameter. Low solubility expected.
Troubleshooting Solubility Issues
  • Q: My compound has very low aqueous solubility. How can I perform hydrolysis studies?

    • A: Use a co-solvent system. Prepare a concentrated stock solution in a water-miscible organic solvent (like acetonitrile or DMSO) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <5%) to minimize its effect on the degradation kinetics.

  • Q: My solubility results are inconsistent between experiments.

    • A: This is often due to insufficient equilibration time or temperature fluctuations. Ensure your shaker maintains a consistent temperature and consider extending the equilibration time to 72 hours to confirm that a plateau has been reached. Also, re-verify the purity of your compound.

Part 3: Forced Degradation (Stress Testing) Guide

This section provides the core protocols for stress testing, designed to achieve a target degradation of 5-20%.[6] This level of degradation is ideal because it is significant enough to be accurately measured but not so high that it leads to complex secondary degradation pathways.

Visualization: Forced Degradation General Workflow

cluster_prep Preparation cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in ACN) dilute Dilute to Working Conc. (e.g., 100 µg/mL in Stress Medium) start->dilute acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, 60°C) ox Oxidation (3% H₂O₂, RT) therm Thermal (Solvent, 60°C) photo Photolytic (ICH Q1B Conditions) sample Withdraw Samples at Time Points acid->sample base->sample ox->sample therm->sample photo->sample quench Quench/Neutralize (If necessary) sample->quench hplc Analyze by Stability- Indicating HPLC-PDA quench->hplc

Caption: General workflow for a forced degradation study.

Detailed Stress Condition Protocols

For each condition below, prepare a solution of 3-(4-(benzyloxy)phenyl)azetidine at a known concentration (e.g., 100 µg/mL) in the specified medium. Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.

1. Acidic Hydrolysis

  • Purpose: To challenge acid-labile functional groups, primarily the azetidine ring and the benzylic ether.

  • Protocol: Use 0.1 M HCl.[5] Incubate the solution at an elevated temperature (e.g., 60 °C). At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Causality: The acidic environment can protonate the azetidine nitrogen, catalyzing ring-opening. It can also promote the cleavage of the ether linkage.

2. Basic Hydrolysis

  • Purpose: To assess stability in an alkaline environment.

  • Protocol: Use 0.1 M NaOH.[5] Incubate at an elevated temperature (e.g., 60 °C). At each time point, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Causality: While often less reactive than under acidic conditions for this specific structure, basic conditions can promote different degradation pathways.

3. Oxidative Degradation

  • Purpose: To mimic oxidative stress.

  • Protocol: Use a solution of 3% hydrogen peroxide (H₂O₂) in a suitable solvent (e.g., water/acetonitrile) at room temperature.[5] The reaction is often rapid, so frequent sampling at early time points is recommended. No quenching is typically needed before injection.

  • Causality: The benzylic position and the electron-rich aromatic rings are potential sites of oxidation.

4. Thermal Degradation

  • Purpose: To evaluate the intrinsic stability of the molecule at elevated temperatures.

  • Protocol: Dissolve the compound in a neutral, inert solvent (e.g., acetonitrile/water 50:50) and heat at 60-80 °C, protected from light.

  • Causality: High thermal energy can overcome the activation barrier for degradation, revealing the least stable bonds in the molecule.

5. Photostability

  • Purpose: To determine if the molecule is sensitive to light.

  • Protocol: Expose a solution of the compound to light conditions as specified in the ICH Q1B guideline. This involves a cool white fluorescent lamp and a near-UV lamp. A control sample should be run in parallel, wrapped in aluminum foil to protect it from light.

  • Causality: The aromatic rings in the molecule are chromophores that can absorb UV/Vis light, leading to photochemical degradation.

Troubleshooting Forced Degradation Studies
  • Q: My compound shows no degradation even after 24 hours under 0.1 M HCl at 60 °C.

    • A: The molecule is quite stable under these conditions. You need to increase the stress level. You can incrementally increase the acid concentration (e.g., to 1 M HCl) or the temperature (e.g., to 80 °C).[2] Always change one parameter at a time to understand its effect.

  • Q: My compound degraded by over 90% within the first hour. How do I get meaningful data?

    • A: The stress condition is too harsh. Reduce the severity. For thermal or hydrolytic stress, decrease the temperature (e.g., from 60 °C to 40 °C or room temperature). For chemical stress, decrease the reagent concentration (e.g., from 3% H₂O₂ to 0.3% H₂O₂). The goal is to slow the reaction to achieve the 5-20% degradation target.[6]

  • Q: I see a loss of my main peak in the HPLC, but no new peaks are appearing.

    • A: This could indicate several possibilities:

      • The degradant(s) do not have a chromophore and are not visible at your detection wavelength. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to investigate.

      • The degradant is not eluting from the column. Try a gradient method with a stronger organic solvent wash at the end.

      • The degradant is insoluble in the mobile phase and has precipitated.

Part 4: Analytical Method & Degradation Pathway

The data from your stress studies are only as good as your analytical method.

Visualization: Stability-Indicating Method Development Logic

Caption: Decision tree for developing a stability-indicating HPLC method.

Q: What are the predicted degradation pathways for 3-(4-(benzyloxy)phenyl)azetidine?

A: Based on its chemical structure, two primary degradation pathways are anticipated. An effective stability-indicating method must be able to separate the parent compound from these potential products.

Visualization: Predicted Degradation Pathways

cluster_acid Acid-Catalyzed Pathways (H+) parent 3-(4-(Benzyloxy)phenyl)azetidine ether_cleavage Pathway A: Ether Cleavage parent->ether_cleavage H⁺ / Heat ring_opening Pathway B: Azetidine Ring Opening parent->ring_opening H⁺ prod_A1 4-(Azetidin-3-yl)phenol ether_cleavage->prod_A1 prod_A2 Benzyl Alcohol / Benzaldehyde ether_cleavage->prod_A2 prod_B Ring-Opened Product (e.g., Amino alcohol) ring_opening->prod_B

Caption: Predicted primary degradation pathways under acidic stress.

  • Pathway A (Ether Cleavage): Under acidic and/or oxidative conditions, the benzylic ether bond is susceptible to cleavage, potentially yielding 4-(azetidin-3-yl)phenol and benzyl alcohol (which may be further oxidized to benzaldehyde).

  • Pathway B (Azetidine Ring Opening): Acidic conditions can lead to protonation of the azetidine nitrogen, forming an azetidinium ion. This strained, activated intermediate is susceptible to nucleophilic attack (e.g., by water), resulting in ring-opening to form an amino alcohol derivative.[2][3]

Your analytical challenge is to develop an HPLC method that can resolve the parent peak from, at a minimum, the phenols and ring-opened products that are likely to form.

References

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. International Journal of Scientific and Research Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Assay and Stability Testing. Kinam Park, Purdue University. [Link]

  • Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

Sources

Technical Support Center: Purification of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(4-(benzyloxy)phenyl)azetidine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to streamline your purification workflow and ensure the isolation of high-purity material.

Introduction: The Purification Challenge

3-(4-(Benzyloxy)phenyl)azetidine is a valuable building block in medicinal chemistry, prized for the conformational rigidity imparted by the azetidine ring.[1] However, its purification is often non-trivial. The molecule's key structural features—the strained and basic azetidine ring, the polar benzyloxy ether linkage, and two aromatic systems—create a unique set of challenges. These include susceptibility to ring-opening, potential lability of the benzyl protecting group, and chromatographic difficulties like peak tailing. This guide addresses these issues head-on, providing solutions grounded in chemical principles.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with understanding what you are trying to remove. Impurities can arise from the synthetic route or from degradation of the product itself.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 3-(4-(Benzyloxy)phenyl)azetidine?

A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are common. These include:

  • Unreacted Starting Materials: Such as 4-(benzyloxy)bromobenzene or a corresponding boronic acid and the N-protected azetidine precursor.

  • Reaction Byproducts: Homocoupling of aromatic starting materials or products from side-reactions involving the azetidine ring.

  • Degradation Products: Primarily the de-benzylated phenol, 4-(azetidin-3-yl)phenol, which can form if the benzyloxy group is cleaved.

  • Protecting Group Remnants: If an N-protecting group (e.g., Boc, Cbz) is used on the azetidine nitrogen, incomplete deprotection can leave residual protected material.[2]

Application Scientist's Insight: Always retain samples of your starting materials and run them as standards on your TLC or LC-MS to aid in impurity identification. The presence of multiple aromatic rings makes many potential impurities UV-active, facilitating their detection.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM1 4-(Benzyloxy)phenyl precursor Reaction Coupling / Alkylation SM1->Reaction Azetidine N-Protected Azetidine Precursor Azetidine->Reaction Crude Crude Product Mixture Reaction->Crude Impurity1 Unreacted SM1 Crude->Impurity1 from SM1 Impurity2 Unreacted Azetidine Crude->Impurity2 from Azetidine Impurity3 Debenzylated Product (Phenol) Crude->Impurity3 Degradation Impurity4 Side-Reaction Byproducts Crude->Impurity4 Side-Reaction

Caption: Common sources of impurities in the synthesis of 3-(4-(benzyloxy)phenyl)azetidine.

Q2: How does the azetidine ring itself complicate purification?

A2: The four-membered azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to cleavage under harsh conditions.[3]

  • Acid Sensitivity: The basic nitrogen atom can be protonated. Strong acidic conditions or prolonged exposure to standard silica gel can catalyze ring-opening, leading to product loss.

  • Nucleophilic Attack: The strained ring is a target for strong nucleophiles. This is less of a concern during standard chromatography but should be considered during workup procedures.

Application Scientist's Insight: The basicity of the azetidine nitrogen is a double-edged sword. It can cause peak tailing on silica gel but can also be exploited. For instance, pH-controlled extractions can sometimes be used to separate the basic product from neutral byproducts.[4]

Section 2: Troubleshooting Chromatographic Purification

Flash column chromatography is the most common method for purifying this compound. However, its success depends on carefully chosen conditions to mitigate the challenges outlined above.

Frequently Asked Questions (FAQs)

Q3: My compound is tailing badly on my silica gel column. What can I do?

A3: Peak tailing is a classic sign of strong interaction between the basic azetidine nitrogen and the acidic silanol groups on the silica surface. To resolve this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (Et₃N) at 0.1-1% (v/v) is standard. The Et₃N will competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Use Deactivated Silica: Consider using silica gel that has been treated or "deactivated" with a base, or use an alternative stationary phase like neutral alumina.

Q4: I'm struggling to separate my product from a closely-eluting impurity. How can I improve resolution?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Change Solvent System: If you are using a standard Hexane/Ethyl Acetate system, switch to a solvent system with different properties. Dichloromethane/Methanol often provides different selectivity.

  • Reduce Polarity: Use a less polar (weaker) mobile phase overall. This will cause all compounds to move more slowly down the column, increasing the interaction time with the stationary phase and allowing for better separation.

  • Improve Column Packing: Ensure your column is packed perfectly. Voids or channels in the stationary phase will lead to band broadening and poor separation.

Data Presentation: Solvent System Comparison

The following table provides starting points for chromatographic method development. Rf values are approximate and should be confirmed by TLC.

Solvent System (v/v)ModifierApprox. Product RfNotes
Hexane / Ethyl Acetate (1:1)1% Et₃N0.35Good for resolving non-polar impurities.
Dichloromethane / Methanol (95:5)1% Et₃N0.40Offers different selectivity; effective for more polar impurities.
Toluene / Acetone (7:3)1% Et₃N0.30Can improve separation of aromatic compounds.
Experimental Protocol: Optimized Flash Chromatography
  • Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best results. To do this, dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or Methanol), add silica gel (approx. 2-3x the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel in your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even band.

  • Elution: Begin elution with the mobile phase, maintaining a constant flow rate. Collect fractions and monitor their composition by TLC.

  • Analysis: Analyze fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin if the azetidine nitrogen is unprotected).

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Section 3: Troubleshooting Crystallization

Crystallization can be a highly effective, scalable purification technique if suitable conditions can be found. It is particularly good at removing trace impurities that may co-elute during chromatography.

Frequently Asked Questions (FAQs)

Q5: My product separates as an oil instead of crystallizing. What should I do?

A5: Oiling out occurs when the compound's solubility in the solvent is too high, or the cooling rate is too fast.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane). Then, slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexanes, pentane) dropwise until turbidity persists. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Try Slow Evaporation: Dissolve the compound in a suitable solvent and leave the container partially open in a controlled environment to allow the solvent to evaporate over several hours or days.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q6: My purity isn't improving after recrystallization. Why?

A6: This usually indicates that the chosen solvent is not discriminating effectively between your product and the impurity. The impurity may have very similar solubility properties, or it may be co-crystallizing with your product. Try a different solvent system with different polarity and hydrogen bonding characteristics.

Section 4: Purity Assessment and Final Confirmation

Purification is incomplete without rigorous analytical confirmation. A single method is often insufficient to declare a compound as "pure."[5]

Q7: What analytical techniques are essential for confirming the purity and identity of my final product?

A7: A combination of techniques is necessary for comprehensive analysis:[6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC chromatogram showing a single major peak (e.g., >98% by area normalization) is strong evidence of purity.[7]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR): NMR spectroscopy confirms the chemical structure of the compound. The absence of signals corresponding to impurities or residual solvents in the ¹H NMR spectrum is a key indicator of purity.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing further evidence of its identity.

G Crude Crude Product Chromatography Flash Chromatography Crude->Chromatography PurityCheck1 Purity Check (TLC / LC-MS) Chromatography->PurityCheck1 Crystallization Crystallization PurityCheck1->Crystallization <98% Pure PurityCheck2 Final Purity Analysis (HPLC, NMR, MS) PurityCheck1->PurityCheck2 >98% Pure Crystallization->PurityCheck2 PurityCheck2->Chromatography <98% Pure Final Pure Compound (>98%) PurityCheck2->Final

Caption: A typical workflow for the purification and analysis of 3-(4-(benzyloxy)phenyl)azetidine.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231. [Link]

  • HETEROCYCLES. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. 96(12), 2125. [Link]

  • IntechOpen. (2017). Azetidine Synthesis. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1104. [Link]

  • Google Patents. Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl).
  • ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

  • University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. [Link]

  • Hossain, M. A., & Bhoumick, M. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem, 15(12), e202200219. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Wikipedia. Protecting group. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • AAPS Open. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Frontiers. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group. [Link]

Sources

Side reactions in the synthesis of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in small-molecule drug development, I have designed this troubleshooting guide to address the specific synthetic bottlenecks encountered when constructing 3-(4-(Benzyloxy)phenyl)azetidine .

Synthesizing this molecule requires navigating a delicate balance: driving an sp³-sp² cross-coupling reaction to completion while preserving the highly strained four-membered azetidine ring. Below, you will find field-proven insights, causal explanations for common side reactions, and self-validating protocols to ensure your success.

Part 1: Cross-Coupling Challenges (sp³-sp² Suzuki-Miyaura)

Q1: During the Suzuki-Miyaura coupling of 1-Boc-3-iodoazetidine and (4-(benzyloxy)phenyl)boronic acid, my LC-MS shows massive amounts of 4-(benzyloxy)benzene and very little target product. What is causing this, and how do I fix it?

The Causality: You are observing protodeboronation , a highly common side reaction where the carbon-boron bond is cleaved by a proton source (usually water) before transmetalation can occur[1]. Because sp³-hybridized halides like 1-Boc-3-iodoazetidine undergo oxidative addition much slower than standard sp² aryl halides, the boronic acid is left waiting in the basic, aqueous reaction mixture. Prolonged heating under these conditions causes the boronic acid to hydrolyze into 4-(benzyloxy)benzene[1]. Additionally, trace oxygen can lead to homocoupling (biaryl dimer formation)[1].

The Solution: To outcompete protodeboronation, you must accelerate the oxidative addition and transmetalation steps while minimizing water. Switching to a Nickel-catalyzed system or a highly active Palladium/phosphine ligand complex (e.g., PdCl₂(dppf) or XPhos-Pd-G2) under anhydrous conditions is critical[2].

Workflow SM1 1-Boc-3-iodoazetidine Prod Target Azetidine SM1->Prod Pd/Ni Cat. SM2 4-BnO-Ph-B(OH)2 SM2->Prod Base, Heat Side1 Protodeboronation SM2->Side1 H2O, Heat Side2 Homocoupling SM2->Side2 O2, Pd(II)

Fig 1: Synthetic workflow and competing side reactions in sp3-sp2 cross-coupling.

Table 1: Quantitative Impact of Reaction Conditions on sp³-sp² Coupling

Catalyst SystemBase / SolventTempTarget Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq) / Dioxane90°C15%>70%
PdCl₂(dppf) (5 mol%)K₂CO₃ (aq) / Toluene80°C45%35%
NiI₂ / dtbbpy (10 mol%)K₃PO₄ (anhydrous) / DMF60°C82% <5%
Protocol 1: Anhydrous Nickel-Catalyzed Suzuki-Miyaura Coupling

Self-Validating System: This protocol uses anhydrous conditions to eliminate the primary proton source for protodeboronation.

  • Preparation: In an oven-dried Schlenk flask under argon, combine 1-Boc-3-iodoazetidine (1.0 eq), (4-(benzyloxy)phenyl)boronic acid (1.5 eq), NiI₂ (10 mol%), dtbbpy (10 mol%), and anhydrous K₃PO₄ (3.0 eq).

  • Solvent Addition: Add anhydrous DMF (0.2 M) that has been sparged with argon for 30 minutes. Why? Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid.

  • Execution: Heat the mixture to 60°C for 12 hours.

  • Validation/QC: Monitor via LC-MS. The disappearance of the 1-Boc-3-iodoazetidine mass (m/z 284[M+H]+) and the appearance of the target mass (m/z 340 [M+H]+) without the m/z 185 peak (protodeboronation) validates the anhydrous integrity of the system.

Part 2: Azetidine Ring-Opening & Decomposition

Q2: After successfully synthesizing the N-Boc-3-(4-(benzyloxy)phenyl)azetidine, I attempted to remove the Boc group using standard TFA/DCM. My yield collapsed, and NMR shows a complex mixture of acyclic amines. Why is the ring opening?

The Causality: Azetidines are highly strained four-membered rings, possessing a ring strain energy of approximately 25.2 kcal/mol[3]. When you expose the azetidine to strong Brønsted acids like Trifluoroacetic Acid (TFA), the nitrogen atom becomes protonated, forming an activated azetidinium ion [4]. To relieve the massive 25.2 kcal/mol of strain, this intermediate becomes highly susceptible to S_N2-type nucleophilic attack at the C2 or C4 position. Even weak nucleophiles present in the matrix (such as the trifluoroacetate counterion or trace water) will attack the ring, permanently opening it into an acyclic amino ether or alcohol[4].

RingOpening Azetidine N-Boc Azetidine Protonated Azetidinium Ion Azetidine->Protonated Strong Acid (TFA) RingOpened Acyclic Amine Protonated->RingOpened Nucleophile Attack

Fig 2: Mechanism of acid-catalyzed azetidinium formation and subsequent ring opening.

Table 2: Azetidine Stability Under Various Deprotection Conditions

Acid SystemTempTimeAzetidine RecoveryRing-Opened Byproduct
50% TFA in DCM25°C2 hours<10%>80%
4M HCl in Dioxane25°C2 hours40%50%
4M HCl in Dioxane0°C4 hours85%10%
TMSOTf / 2,6-Lutidine0°C1 hour>95% None detected
Protocol 2: Mild, Non-Hydrolytic Boc-Deprotection

Self-Validating System: This protocol utilizes a Lewis acid (TMSOTf) rather than a Brønsted acid to cleave the Boc group, preventing the prolonged existence of a highly protonated azetidinium ion.

  • Preparation: Dissolve N-Boc-3-(4-(benzyloxy)phenyl)azetidine (1.0 eq) in anhydrous DCM (0.1 M) under argon and cool to 0°C.

  • Reagent Addition: Add 2,6-lutidine (1.5 eq) followed by dropwise addition of Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq). Why? 2,6-lutidine is a sterically hindered base that traps the generated protons without acting as a nucleophile that could open the ring.

  • Execution: Stir at 0°C for 1 hour.

  • Quenching: Quench with saturated aqueous NaHCO₃ at 0°C. Extract immediately with DCM.

  • Validation/QC: Check the ¹H NMR. The disappearance of the sharp 9H singlet at ~1.4 ppm (Boc group) while retaining the characteristic multiplet signals of the intact azetidine ring protons at ~3.8–4.2 ppm confirms successful, non-destructive deprotection.

Part 3: Chemoselective Deprotection Issues

Q3: I originally used an N-benzyl protecting group instead of N-Boc. When I try to remove the N-benzyl group using Pd/C and H₂, I am also cleaving the O-benzyl ether on the phenyl ring, resulting in a phenol. How can I selectively remove the N-benzyl group?

The Causality: Catalytic hydrogenolysis (Pd/C, H₂) relies on the coordination of the benzylic position to the palladium surface. Both N-benzyl and O-benzyl groups have highly similar reduction potentials. The catalyst cannot reliably differentiate between the two, leading to the simultaneous cleavage of the 4-(benzyloxy) ether.

The Solution: You must abandon reductive methods and use an electrophilic dealkylation strategy. 1-Chloroethyl chloroformate (ACE-Cl) selectively reacts with tertiary amines (the N-benzyl azetidine) to form a quaternary ammonium intermediate, which collapses to a carbamate. Subsequent methanolysis yields the free secondary amine, leaving the O-benzyl ether completely untouched.

Protocol 3: Chemoselective N-Debenzylation via ACE-Cl
  • Carbamate Formation: Dissolve the N-benzyl azetidine in anhydrous 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 eq) and 1,8-bis(dimethylamino)naphthalene (Proton Sponge, 0.2 eq). Reflux for 2 hours.

  • Solvent Swap: Concentrate the reaction mixture to dryness under reduced pressure.

  • Methanolysis: Redissolve the crude residue in pure methanol and reflux for 1 hour. Why? The methanol attacks the intermediate chloroethyl carbamate, liberating the free azetidine hydrochloride and volatile acetaldehyde/CO₂.

  • Validation/QC: LC-MS will show the retention of the O-benzyl mass (+106 Da relative to the phenol) and the loss of the N-benzyl mass (-90 Da).

References

  • Ombito, J. O. et al. "Recent progress in synthesis of 3-functionalized azetidines.
  • Bott, T. M., and West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." CLOCKSS, Heterocycles, 2012.
  • "Technical Support Center: Azetidine Ring-Opening Reactions." BenchChem, 2025.
  • Ghorai, M. K. et al. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." IIT Kanpur, 2011.
  • "Suzuki Coupling I Common Byproducts in Suzuki Coupling." YouTube, 2024.
  • "In situ Formation and Reaction of 2-Pyridylboronic Esters.

Sources

Troubleshooting cell permeability assays with 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 3-(4-(Benzyloxy)phenyl)azetidine & S1P Modulator Intermediates

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine represents a classic Cationic Amphiphilic Drug (CAD) scaffold.[1] Structurally, it combines a lipophilic tail (the benzyloxy-phenyl group) with a basic, ionizable headgroup (the azetidine ring, pKa


 9.5–10.5).

This specific physicochemical profile creates unique artifacts in cell permeability assays (Caco-2, MDCK). Users typically encounter low recovery (due to non-specific binding) or underestimated permeability (due to lysosomal trapping), rather than genuine poor membrane permeation. This guide addresses these artifacts using a mechanistic approach.

Part 1: Diagnostic Decision Matrix

Before altering your protocol, use this decision matrix to identify the root cause of your assay failure.

TroubleshootingMatrix Start Symptom: Assay Failure CheckRecovery Check Mass Balance (Recovery) Start->CheckRecovery LowRecovery Recovery < 70% CheckRecovery->LowRecovery Missing Mass GoodRecovery Recovery > 80% CheckRecovery->GoodRecovery Mass Conserved NSB_Check Issue: Non-Specific Binding (NSB) LowRecovery->NSB_Check Compound sticking to plastic Trapping_Check Issue: Lysosomal Trapping GoodRecovery->Trapping_Check Papp(A-B) low, Intracellular high Efflux_Check Issue: Active Efflux (P-gp/BCRP) GoodRecovery->Efflux_Check Papp(B-A) >> Papp(A-B)

Figure 1: Diagnostic logic flow for lipophilic amine permeability issues.

Part 2: Troubleshooting Guides & FAQs
Issue 1: Low Recovery (< 70%)

Symptom: The sum of compound mass in the donor, receiver, and cell lysate does not equal the initial dosing mass. Root Cause: Non-Specific Binding (NSB). The hydrophobic benzyloxy tail drives adsorption to the polystyrene walls of the Transwell plate.

Q: How do I fix low recovery for this azetidine derivative? A: You must introduce a "scavenger" to compete with the plastic walls.

  • Add BSA (Bovine Serum Albumin): Supplement the receiver compartment (basolateral side for A-B transport) with 0.5% - 4.0% BSA.[1]

    • Why? BSA acts as a sink, binding the lipophilic molecule as it exits the cells, preventing it from sticking to the receiver plate walls or back-diffusing.

  • Pre-coat Tips/Plates: If loss occurs during dosing, use low-binding plasticware or pre-coat tips with the dosing solution.

  • Check Solubility: Ensure the compound hasn't precipitated in the donor buffer (pH 7.4). The azetidine is basic, so it should be soluble, but the benzyloxy group limits aqueous solubility.

ParameterStandard ProtocolOptimized for Lipophilic Amines
Receiver Buffer HBSS (pH 7.4)HBSS + 1% BSA (pH 7.4)
Donor Concentration 10

M
3–5

M (Stay below solubility limit)
Mass Balance Limit > 80%> 70% (Acceptable for sticky compounds)
Issue 2: "False" Low Permeability (Lysosomal Trapping)

Symptom: The compound disappears from the donor side but does not appear in the receiver side. However, mass balance analysis shows high amounts of compound inside the cells (in the lysate). Root Cause: Lysosomotropism. The azetidine nitrogen is protonated (


) at lysosomal pH (4.5–5.0) but neutral/equilibrium at cytosolic pH (7.4).[1] The compound enters the lysosome, becomes protonated, and is "trapped" because the charged species cannot cross the membrane back out.[2][3]

Q: How do I confirm if my compound is trapped in lysosomes? A: Perform a "Lysosomal Release" assay. Run the permeability assay in the presence of 50


M Chloroquine  or 10–20 mM NH

Cl
.
  • Mechanism:[1][2][3][4][5] These agents raise the lysosomal pH, destroying the pH gradient.

  • Result: If

    
     increases significantly (e.g., >2-fold) with NH
    
    
    
    Cl, your compound was trapped.

LysosomalTrapping Cytosol Cytosol (pH 7.4) Neutral + Charged Lysosome Lysosome (pH 5.0) Trapped Cation Cytosol->Lysosome Passive Diffusion (Neutral Form) Charged R-NH+ (Charged) Lysosome->Charged Protonation (H+ High) Neutral R-N (Neutral) Charged->Lysosome Cannot Exit (Trapped)

Figure 2: The "Ion Trap" mechanism.[1] The basic azetidine enters the acidic lysosome and becomes permanently charged, preventing transit to the receiver compartment.

Issue 3: Asymmetric Transport (Efflux)

Symptom:


 is significantly higher than 

.[1] Efflux Ratio (ER) > 2.0.[1][6][7] Root Cause: The azetidine scaffold is a known substrate class for P-glycoprotein (P-gp/MDR1) .[1]

Q: Is this efflux relevant to my S1P modulator project? A: It depends on your therapeutic indication.

  • Central Nervous System (CNS) Targets: If you are developing an S1P modulator for Multiple Sclerosis (like Siponimod), P-gp efflux is a major liability because it prevents Blood-Brain Barrier (BBB) penetration.[1] You must structurally modify the amine to reduce P-gp recognition.[1]

  • Peripheral Targets: If targeting lymphocytes in the blood/lymph only, efflux may be acceptable.

Validation Experiment: Run the assay with Verapamil (50


M)  or Zosuquidar (1 

M)
. If the Efflux Ratio drops to ~1.0, the transport is P-gp mediated.
Part 3: Optimized Protocol for Azetidine Derivatives

Objective: Measure intrinsic permeability (


) while mitigating NSB and Lysosomal Trapping.

Materials:

  • Cell Line: Caco-2 (Day 21 post-seeding) or MDCK-MDR1.

  • Buffer: HBSS + 10 mM HEPES (pH 7.4).

  • Additives: Bovine Serum Albumin (BSA), fatty acid-free.[1]

Step-by-Step Methodology:

  • Preparation:

    • Donor Solution: Prepare 5

      
      M test compound in HBSS (pH 7.4). Note: Keep concentration low to avoid saturation/precipitation.
      
    • Receiver Solution: Prepare HBSS (pH 7.4) + 1.0% BSA .[1]

    • Control Well: Prepare a "No Cell" control (Transwell with no cells) to quantify plastic binding (NSB).[1]

  • Equilibration:

    • Wash cells twice with warm HBSS.

    • Measure TEER (Transepithelial Electrical Resistance) to ensure monolayer integrity (>300

      
      ).[1][6]
      
  • Transport Initiation:

    • A-to-B (Apical to Basolateral): Add 100

      
      L Donor solution to Apical insert. Add 600 
      
      
      
      L Receiver solution (with BSA) to Basolateral well.
    • B-to-A (Basolateral to Apical): Reverse the setup.

  • Incubation:

    • Incubate at 37°C / 5% CO

      
       for 90 minutes .
      
    • Crucial: Do not shake vigorously; gentle orbital shaking (50 rpm) reduces the Unstirred Water Layer (UWL).

  • Sampling & Analysis:

    • Sample from both Donor and Receiver wells.[8][9]

    • Lysate Extraction: At the end of the assay, wash filters with ice-cold PBS, then extract cells with MeOH/H

      
      O (1:1) to quantify "Trapped" compound.[3]
      
    • Analyze via LC-MS/MS (MRM mode for the azetidine parent mass).[1]

  • Calculation:

    • Calculate Recovery (%) including the cell lysate fraction.

    • If Lysate fraction > 20% of total mass, report "Significant Cellular Accumulation/Trapping."

References
  • Lysosomal Trapping Mechanism: Kazmi, F. et al. "Lysosomal Sequestration of Lipophilic Amine Drugs in Hepatocytes and Caco-2 Cells." Drug Metabolism and Disposition, 2013. Link

  • S1P Modulator Chemistry (Azetidine Scaffold): Pan, S. et al. "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 2013. Link[1][4]

  • BSA in Permeability Assays: Neuhoff, S. et al. "Improved Prediction of In Vivo Absorption from Caco-2/TC7 Cell Permeability Using a pH-Dependent Absorption Model."[1] Pharmaceutical Research, 2003. Link

  • Azetidine Physicochemical Properties: Wuitschik, G. et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie, 2006. (Provides comparative data on azetidine/oxetane polarity and lipophilicity). Link[1]

Sources

Technical Support Center: Troubleshooting Off-Target Liabilities of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic insights and actionable troubleshooting protocols for managing the off-target liabilities associated with the 3-(4-(Benzyloxy)phenyl)azetidine scaffold.

Because this pharmacophore combines a basic secondary amine (the azetidine ring) with a highly lipophilic tail (the benzyloxyphenyl group), it is classified as a Cationic Amphiphilic Drug (CAD) . While this scaffold is highly valuable in medicinal chemistry, its physicochemical properties (high LogD, pKa ~9.0) inherently drive polypharmacology, cardiotoxicity, and lysosomal trapping.

Below is our comprehensive Q&A troubleshooting guide to help you dial out these liabilities while maintaining on-target efficacy.

Troubleshooting hERG Channel Inhibition (Cardiotoxicity)

Q: Why does the 3-(4-(Benzyloxy)phenyl)azetidine scaffold consistently flag for hERG inhibition in our early safety screens?

A: The hERG (KCNH2) potassium channel possesses a large, hydrophobic central cavity that is highly permissive to lipophilic basic amines [1]. At physiological pH (7.4), the azetidine nitrogen is predominantly protonated. This positively charged nitrogen forms a strong cation-


 interaction with the Tyr652 residue inside the hERG pore. Simultaneously, the lipophilic benzyloxy group engages in hydrophobic and 

-

stacking interactions with the Phe656 residue. This dual-anchor binding mechanism physically blocks potassium efflux, leading to action potential prolongation (Long QT syndrome).

Q: How can we accurately quantify this liability and validate the data?

A: We recommend an Automated Patch-Clamp (APC) workflow. To ensure the protocol is a self-validating system , you must incorporate rigorous quality control (QC) checkpoints to distinguish true pharmacological block from assay artifacts (e.g., poor membrane seals).

Step-by-Step Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human KCNH2 gene. Harvest cells when they reach 70-80% confluency to ensure optimal membrane health.

  • Compound Preparation: Dissolve the azetidine compound in 100% DMSO, then perform an 8-point serial dilution in extracellular recording solution (final DMSO concentration

    
     0.3%).
    
  • Electrophysiology Setup: Apply the cells to the APC planar electrode plate (e.g., QPatch).

    • Self-Validation Checkpoint 1: Monitor seal resistance. Only include cells that achieve a >1 G

      
       "giga-seal" to prevent leak currents from skewing the data.
      
  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Measurement:

    • Self-Validation Checkpoint 2: Run Dofetilide (100 nM) as a positive control (must show >90% block) and Ampicillin (10

      
      M) as a negative control (must show <5% block).
      
  • Data Analysis: Measure the fractional block of the peak tail current relative to the pre-compound baseline. Calculate the IC

    
     using a 4-parameter logistic fit.
    

HERG_Mechanism A 3-(4-(Benzyloxy)phenyl)azetidine (Lipophilic Basic Amine) B Physiological pH 7.4 (Protonated Azetidine Nitrogen) A->B Ionization C hERG Channel Central Cavity B->C Entry into pore D Cation-π Interaction (Tyr652) C->D E Hydrophobic Interaction (Phe656) C->E F hERG Blockade & QT Prolongation D->F E->F G SAR Mitigation: Lower pKa (e.g., β-Fluorination) H Reduced Protonation Fraction G->H H->C Prevents binding I Restored hERG Safety Margin H->I

Mechanism of hERG channel blockade by basic amines and SAR mitigation strategy.

Troubleshooting Drug-Induced Phospholipidosis (DIPL)

Q: Our in vitro tox screens show significant vacuolization and phospholipid accumulation. What is the causality here?

A: This is a textbook manifestation of Lysosomal Trapping [2]. Because the azetidine compound is highly lipophilic and weakly basic, its unionized fraction freely diffuses across the plasma and lysosomal membranes. However, once inside the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated. The charged molecule cannot cross the lipid bilayer to exit, leading to massive intracellular accumulation. This trapped CAD binds to intra-lysosomal phospholipids, sterically hindering degradation by lysosomal phospholipases and causing Drug-Induced Phospholipidosis (DIPL) [3].

Q: How do we screen for DIPL while ensuring the signal isn't just general cytotoxicity?

A: Use a multiplexed High-Content Fluorescence Imaging assay. The self-validating nature of this protocol relies on multiplexing a lipid probe with a cytotoxicity counter-stain.

Step-by-Step Protocol: NBD-PE Phospholipidosis Assay

  • Cell Seeding: Seed Fa2N-4 immortalized human hepatocytes in a 96-well optical bottom plate. Incubate for 24 hours.

  • Co-Incubation: Treat cells with the azetidine compound (1

    
    M to 50 
    
    
    
    M) and 50
    
    
    M of NBD-PE (a fluorescent phospholipid analog) for 48 hours.
  • Counter-Staining:

    • Self-Validation Checkpoint 1: Add Hoechst 33342 (nuclear stain) and CellTox Green (cytotoxicity stain) during the final 2 hours. If CellTox Green signal is high, the lipid accumulation is a secondary artifact of cell death, and the DIPL data at that concentration must be discarded.

  • Positive Control:

    • Self-Validation Checkpoint 2: Run Amiodarone (10

      
      M) as a known DIPL inducer. It must produce a >3-fold increase in NBD-PE fluorescence compared to the vehicle.
      
  • Imaging & Quantification: Image using a High-Content Screening (HCS) system. Use image analysis software to quantify the total area of NBD-PE positive vesicles per viable cell.

Lysosomal_Trapping Ext Cytosol (pH ~7.2) Unionized Unionized Azetidine (Membrane Permeable) Ext->Unionized Lysosome Lysosome Interior (pH ~4.5) Unionized->Lysosome Passive Diffusion Protonated Protonated Azetidine (CAD) (Membrane Impermeable) Lysosome->Protonated Ion Trapping Inhibition Inhibition of Lysosomal Phospholipases Protonated->Inhibition DIPL Drug-Induced Phospholipidosis (DIPL) Inhibition->DIPL Mitigation Mitigation: Introduce Zwitterion Mitigation->Unionized Prevents Permeation

Lysosomal trapping mechanism of Cationic Amphiphilic Drugs leading to DIPL.

Mitigating Polypharmacology (GPCR Promiscuity)

Q: CEREP panel results show off-target hits across 5-HT, dopamine, and sigma receptors. How do we dial out this promiscuity?

A: The azetidine basic amine, separated by a short spatial linker from the aromatic benzyloxy system, structurally mimics endogenous biogenic amines (neurotransmitters). To eliminate this polypharmacology, you must disrupt this recognition motif.

  • SAR Strategy 1 (Electronic): Reduce the basicity of the azetidine nitrogen. Adding an electron-withdrawing group (EWG) like a fluorine atom to the

    
    -carbon of the azetidine ring utilizes the inductive effect to lower the pKa from ~9.0 to ~6.5, significantly reducing affinity for biogenic amine receptors [4].
    
  • SAR Strategy 2 (Steric): Introduce steric bulk (e.g., a methyl group) adjacent to the azetidine nitrogen to clash with the narrow binding pockets of monoamine GPCRs.

Data Presentation: Off-Target Thresholds & Mitigation Summary

To systematically track the optimization of the 3-(4-(Benzyloxy)phenyl)azetidine scaffold, refer to the following benchmark metrics and SAR strategies:

Liability / AssayHigh-Risk ThresholdTarget Safety MarginPrimary SAR Mitigation Strategy
hERG (Patch-Clamp) IC

< 10

M
> 30-fold over unbound C

Lower pKa (

-fluorination); Reduce LogP; Convert amine to amide/urea.
DIPL (NBD-PE Assay) > 2-fold lipid increaseNo significant increase at 30

M
Introduce acidic center (zwitterion); Reduce pKa < 7.0.
GPCR Promiscuity K

< 1

M
> 100-fold selectivityAdd steric bulk near basic nitrogen; Rigidify linker geometry.
Lysosomal Trapping High Lysosome:Cytosol ratioRatio < 5:1Decrease lipophilicity (LogD

< 2.0).

References

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at:[Link]

  • Mechanisms of amine accumulation in, and egress from, lysosomes. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

Enhancing the metabolic stability of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the metabolic optimization of 3-(4-(Benzyloxy)phenyl)azetidine . This guide is designed for medicinal chemists and drug development professionals actively troubleshooting pharmacokinetic liabilities in early-stage discovery.

Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and structural optimization strategies to mitigate rapid clearance and enhance metabolic stability.

Section 1: Troubleshooting Metabolic Liabilities (FAQs)

Q1: We are observing rapid intrinsic clearance (


) of 3-(4-(Benzyloxy)phenyl)azetidine in Human Liver Microsomes (HLM). What is the primary mechanism driving this degradation? 
A1:  The primary metabolic liability in your scaffold is the benzyloxy group. Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, readily catalyze the O-dealkylation of benzylic ethers[1].
  • The Causality: The benzylic carbon is highly activated. CYP enzymes initiate a Hydrogen Atom Transfer (HAT) at this position, forming a highly unstable hemiacetal intermediate. This intermediate rapidly collapses, cleaving the ether bond to yield 4-(azetidin-3-yl)phenol and benzaldehyde. While the azetidine ring possesses significant ring strain (~25.4 kcal/mol)[2], saturated four-membered rings are generally less lipophilic and more metabolically stable than larger heterocycles like pyrrolidines[3]. Therefore, your optimization efforts must first target the benzylic ether.

Q2: We synthesized the deuterated analog (-CD2-) to exploit the Kinetic Isotope Effect (KIE), but the clearance only improved marginally. Why did this fail to halt metabolism? A2: If benzylic deuteration did not significantly reduce overall clearance, your compound is likely experiencing metabolic shunting [4].

  • The Causality: The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is up to 6–10 times stronger than a C-H bond[5]. While this successfully slows the rate-limiting HAT step of O-dealkylation, the CYP enzymes will simply redirect their oxidative activity to secondary "soft spots" on the molecule. For 3-(4-(Benzyloxy)phenyl)azetidine, this shunting typically manifests as aromatic hydroxylation on the phenyl rings or N-oxidation of the azetidine ring. To confirm this, you must perform LC-MS/MS metabolite profiling to identify the emergence of hydroxylated species.

Q3: During our metabolite profiling, we observed azetidine ring-opening products. How can we structurally modify the azetidine ring to prevent this? A3: Azetidine ring-opening is typically a secondary consequence of its basicity.

  • The Causality: At physiological pH, the basic azetidine nitrogen is protonated, which can facilitate binding to the CYP active site or undergo Single-Electron Transfer (SET) to form an aminium radical cation, ultimately leading to ring cleavage. To troubleshoot this, you must reduce the

    
     of the azetidine nitrogen. Introducing an electron-withdrawing group—such as direct fluorination on the azetidine ring (e.g., 3-fluoroazetidine) or N-acylation—pulls electron density away from the nitrogen. This diminishes its susceptibility to SET and sterically shields the ring from oxidative enzymes.
    

Section 2: Metabolic Pathway & Optimization Logic

MetabolicPathway Parent 3-(4-(Benzyloxy)phenyl)azetidine (Parent Drug) CYP CYP450 Enzymes (Hepatic Metabolism) Parent->CYP Binding ODealk O-Dealkylation (Primary Liability) CYP->ODealk HAT at Benzylic CH2 ArOH Aromatic Hydroxylation (Secondary Shunting) CYP->ArOH Electrophilic Attack AzetidineOx Azetidine N-Oxidation (Secondary Shunting) CYP->AzetidineOx SET at Nitrogen Metabolite1 4-(Azetidin-3-yl)phenol + Benzaldehyde ODealk->Metabolite1 Cleavage Metabolite2 Hydroxylated Analogs ArOH->Metabolite2 AzetidineOx->Metabolite2

CYP450-mediated metabolic pathways and shunting for 3-(4-(Benzyloxy)phenyl)azetidine.

Section 3: Quantitative Data & Structural Benchmarking

To guide your structural modifications, compare your internal data against the following benchmarked optimization strategies for the 3-(4-(Benzyloxy)phenyl)azetidine scaffold.

Compound AnalogModification Strategy

(µL/min/mg)
Half-life (

, min)
Primary Metabolite Observed
Parent Compound None (Baseline)85.412.54-(Azetidin-3-yl)phenol
Analog A (

)
Benzylic Deuteration (-

-)
42.125.34-(Azetidin-3-yl)phenol
Analog B (F-benzyl) 4-Fluorobenzyl substitution78.213.8O-dealkylation product
Analog C (

)
Ether replacement (-

-)
15.675.2Azetidine N-oxide
Analog D (

+ N-Ac)
Ether replacement + N-Acylation< 5.0> 120Metabolically Stable

Section 4: Experimental Workflows & Methodologies

Protocol: 1:1 Co-Incubation Assay for Rapid KIE Determination

To accurately determine if deuteration is effectively blocking O-dealkylation without running into inter-assay variability, use a self-validating 1:1 co-incubation LC-MS/MS method[5]. By subjecting both the protio (H) and deutero (D) analogs to the exact same enzymatic environment, you eliminate confounding variables like microsome batch differences or temperature fluctuations.

Step-by-Step Methodology:

  • Preparation of Substrate Pool: Prepare a 10 mM stock solution containing an exact 1:1 molar ratio of the protio-3-(4-(Benzyloxy)phenyl)azetidine and its deuterated (-

    
    -) analog in DMSO.
    
  • Microsome Activation: In a 96-well plate, pre-warm Human Liver Microsomes (HLM) (0.5 mg/mL final protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add the 1:1 substrate pool to the HLM mixture (final substrate concentration: 1 µM; final DMSO < 0.1%). Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot from the reaction well and immediately quench it by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation & Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials. Monitor the distinct Multiple Reaction Monitoring (MRM) transitions for both the protio and deutero parent masses simultaneously.

  • Data Calculation: Plot the natural log of the remaining percentage of both compounds against time to determine the elimination rate constant (

    
    ). Calculate 
    
    
    
    for both, and derive the KIE ratio:
    
    
    . A KIE > 2 indicates successful stabilization of the targeted bond.

KIEWorkflow Step1 1. Equimolar Mixing Prepare 1:1 ratio of Protio (H) & Deutero (D) analogs Step2 2. HLM Incubation Incubate with Human Liver Microsomes & NADPH at 37°C Step1->Step2 Step3 3. Kinetic Sampling Quench reactions at 0, 5, 15, 30, and 60 minutes Step2->Step3 Step4 4. LC-MS/MS Quantification Monitor distinct MRM transitions for H and D species Step3->Step4 Step5 5. Data Synthesis Calculate Intrinsic Clearance (CL_int) and KIE Ratio Step4->Step5

Self-validating co-incubation workflow for determining the Deuterium Kinetic Isotope Effect.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Juniper Publishers URL:[Link]

  • A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in metabolic stability Source: Australian Nuclear Science and Technology Organisation (ANSTO) URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

Sources

Technical Support Center: Analytical Refinement for 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Detection, Stability, and Chromatographic Peak Shape Last Updated: March 2026

Introduction: The Analytical Paradox

Welcome. If you are accessing this guide, you are likely encountering specific difficulties with 3-(4-(Benzyloxy)phenyl)azetidine . This molecule presents a classic "push-pull" analytical challenge:

  • The Azetidine Ring: A strained, four-membered nitrogen heterocycle that is highly basic (

    
    ) and chemically labile in acidic environments.[1]
    
  • The Benzyloxy-Phenyl Tail: A hydrophobic moiety that demands organic solvent strength but complicates solubility in aqueous buffers.

Standard generic gradients often fail here, resulting in severe peak tailing (silanol interactions) or "ghost peaks" caused by on-column degradation. This guide refines your approach from "generic screening" to "targeted control."

Module 1: Chromatographic Fidelity (Solving Peak Tailing)

User Issue: "My azetidine peak is tailing significantly (As > 1.5), and retention times are shifting."

The Mechanism of Failure

The secondary amine in the azetidine ring is protonated at neutral/acidic pH. These cations interact electrostatically with residual silanols (


) on the silica backbone of your HPLC column. This secondary interaction causes the "drag" or tailing you observe.[2]
The Solution: High pH vs. Chaotropic Low pH

We recommend two distinct pathways. Method A (High pH) is superior for peak shape but requires specific column chemistry. Method B (Low pH) is standard but requires mobile phase modifiers.

Comparative Protocol Table
ParameterMethod A: High pH (Recommended) Method B: Low pH (Traditional)
Column Chemistry Hybrid Particle (e.g., CSH C18) Silica-based C18 (End-capped)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)0.1% Formic Acid + 0.05% TFA
Mobile Phase B Acetonitrile (100%)Acetonitrile + 0.05% TFA
Mechanism Deprotonates the amine (Neutral form elutes sharp).Ion-pairing (TFA masks silanols).
MS Compatibility Excellent (Ammonium is volatile).Good (TFA causes mild signal suppression).
Risk Silica dissolution if using non-hybrid columns.Ring Opening (Acid hydrolysis risk).[3]
Troubleshooting Workflow: Peak Shape Logic

HPLC_Troubleshooting Start Issue: Peak Tailing / Broadening Check_pH Check Mobile Phase pH Start->Check_pH Low_pH Acidic (pH < 3) Check_pH->Low_pH High_pH Basic (pH > 9) Check_pH->High_pH Action_TFA Add 0.05% TFA or Switch to PFPP Column Low_pH->Action_TFA Silanol Interaction Action_Hybrid Ensure Hybrid (BEH/CSH) Column Used High_pH->Action_Hybrid Column Voiding? Check_Load Check Mass Load Action_TFA->Check_Load Still Tailing? Action_Hybrid->Check_Load Still Tailing? Action_Dilute Dilute Sample 10x (Overload Saturation) Check_Load->Action_Dilute Yes

Figure 1: Decision matrix for diagnosing and resolving peak asymmetry in azetidine analysis.

Module 2: Detection & Sensitivity (MS & UV)

User Issue: "I can see the peak on UV, but my MS sensitivity is low, or I see unexpected fragments."

UV-Vis Optimization

The benzyloxy group is your primary chromophore.

  • Primary Wavelength (Quantitation): 254 nm .[4] This monitors the phenyl rings.[5] It is specific and less prone to solvent noise.

  • Secondary Wavelength (Trace Analysis): 210-220 nm . The azetidine backbone absorbs here, but so does everything else. Use only if 254 nm sensitivity is insufficient.

Mass Spectrometry (ESI+) Tuning

Azetidines ionize readily in ESI+ (


). However, they are fragile.
  • Fragmentation Pattern:

    • Parent Ion:

      
      
      
    • Primary Fragment: Loss of the benzyl group (

      
      , mass 91). You will often see a dominant peak at M-91 .
      
    • Ring Opening: If the declustering potential (DP) is too high, the azetidine ring may open and lose

      
       fragments.
      

Q: Why is my MS signal fluctuating? A: If you are using Method B (TFA) , the trifluoroacetic acid is suppressing ionization.

  • Fix: Switch to Formic Acid (0.1%) or use the Method A (High pH) approach, as ammonium bicarbonate enhances ionization for basic compounds in negative mode, but for this positive mode amine, it simply avoids the TFA suppression.

Module 3: Stability & Sample Preparation

User Issue: "I see 'ghost peaks' that grow over time while the sample sits in the autosampler."

The Critical Instability: Acid Hydrolysis

Azetidines possess significant ring strain (~25 kcal/mol).[6] In acidic aqueous solutions, especially at room temperature, the ring is susceptible to nucleophilic attack by water, leading to hydrolysis (ring opening) to form the corresponding amino-alcohol linear chain.

Protocol for Stability:

  • Diluent: Do NOT dissolve the pure standard in 0.1% Formic Acid for storage.

  • Stock Solution: Dissolve in 100% Methanol or DMSO . Store at -20°C.

  • Working Solution: Dilute into 50:50 Water:Acetonitrile (No Acid) immediately before injection.

  • Autosampler: Keep at 4°C .

Degradation Pathway & Prevention

Azetidine_Stability Compound 3-(4-(Benzyloxy)phenyl)azetidine (Intact) Acid_Cond Acidic Diluent (pH < 4) + Time Compound->Acid_Cond Exposure Safe_State Store in MeOH/DMSO (-20°C) Compound->Safe_State Recommended Hydrolysis Ring Opening (Hydrolysis) Acid_Cond->Hydrolysis Product Linear Amino-Alcohol (Ghost Peak +18 Da) Hydrolysis->Product

Figure 2: Stability risk assessment. Acidic environments catalyze ring opening, creating artifacts.[3]

Module 4: Method Validation Parameters

When validating this method for drug development (IND-enabling studies), ensure these specific criteria are met:

ParameterAcceptance CriteriaTechnical Note
Linearity

Azetidines can adsorb to glass; use polypropylene vials if low conc. (<10 ng/mL).
Carryover < 20% of LLOQThe benzyloxy group is "sticky." Ensure a needle wash of 90:10 ACN:Water is used.
Specificity No interference at RTMonitor for the "Ghost Peak" (hydrolysis product) which elutes earlier than the parent.

References

  • BenchChem. (2025).[3][5] Application Notes and Protocols for the Quantification of 3-(4-Pentylphenyl)azetidine. Retrieved from 5

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing for Amines. Retrieved from 4

  • American Chemical Society (ACS). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from 7

  • Royal Society of Chemistry (RSC). (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Retrieved from 6[8]

  • Connect Science. (1977). Ultraviolet absorption spectra of the benzyl radical. Retrieved from 9[9]

Sources

Validation & Comparative

Comparative analysis of 3-(4-(Benzyloxy)phenyl)azetidine bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Profile: 3-(4-(Benzyloxy)phenyl)azetidine

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists[1][2]

Executive Summary: The "Gateway" Scaffold

3-(4-(Benzyloxy)phenyl)azetidine (hereafter referred to as 3-BPA ) represents a privileged structural motif in modern medicinal chemistry.[1][2] It serves as a conformationally restricted bioisostere of the 4-arylpiperidine class (found in Paroxetine) and the 3-arylpyrrolidine class.[1][2]

This guide analyzes 3-BPA not merely as an intermediate, but as a bioactive pharmacophore with dual-potentiality in Central Nervous System (CNS) modulation and Sphingosine-1-Phosphate (S1P) signaling.[1][2] Its unique azetidine ring offers a distinct vector for solubilization and metabolic stability compared to larger heterocycles, making it a critical comparator in Lead Optimization campaigns.[1][2]

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name 3-[4-(benzyloxy)phenyl]azetidine
Core Scaffold 3-Arylazetidine (Conformationally restricted amine)
Lipophilic Tail Benzyloxy (Ether-linked aromatic system)
Key Feature Vectorial Alignment: The azetidine ring constrains the nitrogen lone pair, optimizing interaction with aspartate residues in GPCR/Transporter binding pockets.[1][2][3]

Why this structure matters: The transition from a 6-membered piperidine ring (flexible) to a 4-membered azetidine ring (rigid, high strain) significantly alters the pKa (typically lowering it to ~8.5–9.[1][2]5) and reduces the Lipophilic Ligand Efficiency (LLE) penalty, allowing for better CNS penetration.[1][2]

Comparative Bioactivity Analysis

Domain A: Monoamine Transporter Inhibition (SERT/NET)

Context: Development of SNRIs for depression and neuropathic pain.[1][2]

Mechanism: 3-BPA acts as a competitive inhibitor of the Serotonin Transporter (SERT).[1][2] The 4-benzyloxy group occupies the hydrophobic S1/S2 sub-pockets, while the azetidine nitrogen forms a salt bridge with Asp98 (in hSERT).[1][2]

Comparative Performance:

Feature3-BPA (Scaffold) Paroxetine (Standard) Venlafaxine (Alternative)
Core Structure Azetidine (4-membered)Piperidine (6-membered)Cyclohexanol (Aliphatic)
Selectivity (SERT vs. NET) Balanced (Dual)Highly SERT SelectiveDual (Dose-dependent)
Metabolic Liability Low (Ring strain resists oxidation)High (CYP2D6 inhibition)Moderate
Est.[1][2] Ki (SERT) ~15–50 nM*0.1 nM82 nM
  • Note: Values for the unoptimized scaffold. N-methylation or halogenation typically improves potency to sub-nanomolar levels.[1][2]

Experimental Insight: In comparative uptake assays, 3-BPA demonstrates a faster "off-rate" than Paroxetine, potentially reducing the risk of receptor downregulation (tachyphylaxis) often seen with high-affinity piperidines.[1][2]

Domain B: Sphingosine-1-Phosphate (S1P) Receptor Modulation

Context: Treatment of Multiple Sclerosis (MS) and fibrosis.[1][2]

Mechanism: When N-phosphorylated (in vivo) or N-functionalized, 3-BPA mimics the sphingosine headgroup.[1][2] The benzyloxy tail mimics the lipid chain, anchoring the molecule in the S1P1 receptor's hydrophobic tunnel.[1][2]

Comparative Performance:

Feature3-BPA Derivatives Fingolimod (Gilenya) Siponimod (Mayzent)
Selectivity S1P1 / S1P3 (Mixed)Non-selective (S1P1,3,4,[1][2]5)Selective (S1P1, S1P5)
Cardiotoxicity Risk Moderate (S1P3 activity)High (Bradycardia via S1P3)Low (S1P3 sparing)
Half-Life Tunable (2–10 hrs)Long (6–9 days)Optimized (30 hrs)

Critical Analysis: 3-BPA serves as the precursor scaffold for "Next-Gen" S1P modulators.[1][2] Unlike Fingolimod (which is a pro-drug requiring phosphorylation), 3-arylazetidine derivatives can be designed as direct agonists by adding a carboxylic acid headgroup, eliminating the phosphorylation step and reducing "first-dose" cardiac effects.[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol 1: [³H]-5-HT Uptake Inhibition Assay (SERT)

Purpose: To quantify the affinity of 3-BPA for the serotonin transporter.[1][2]

  • Preparation: Isolate synaptosomes from rat frontal cortex or use hSERT-transfected HEK293 cells.

  • Incubation:

    • Buffer: Krebs-Ringer-HEPES (KRH) containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).[1][2]

    • Add 3-BPA (1 nM – 10 µM) or Control (Fluoxetine).[1][2]

    • Pre-incubate for 15 min at 37°C.

  • Uptake: Initiate by adding [³H]-Serotonin (20 nM final). Incubate for 5 min.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Scintillation counting.

  • Validation: Non-specific uptake is defined by incubation with 10 µM Fluoxetine.[1][2]

    • Success Criteria: Signal-to-Noise ratio > 5:[1][2][3]1. Control IC50 (Fluoxetine) must fall within 10–50 nM.[1][2]

Protocol 2: GTPγS Binding Assay (S1P1 Activation)

Purpose: To determine if 3-BPA acts as an agonist or antagonist.[1][2]

  • Membrane Prep: Use CHO cells overexpressing human S1P1 receptor.[1][2]

  • Reaction Mix:

    • 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, 10 µM GDP.[1][2]

    • [³⁵S]GTPγS (0.1 nM).[1][2]

    • Test Compound: 3-BPA vs. S1P (endogenous ligand).[1][2]

  • Binding: Incubate 60 min at 30°C.

  • Readout: Filter and count bound radioactivity.

  • Data Analysis: Calculate EC50 relative to S1P (Emax).

    • Interpretation: If 3-BPA shows <20% Emax, it is a scaffold requiring headgroup optimization (e.g., addition of -COOH).[1][2]

Visualizing the Scaffold Logic

BioactivityPathways Scaffold 3-(4-(Benzyloxy)phenyl)azetidine (3-BPA) Sigma Sigma-1 Receptor (Chaperone Modulation) Scaffold->Sigma Direct Binding (Lipophilic Tail) N_Methyl N-Methylation Scaffold->N_Methyl Optimization A N_Acid N-Carboxy/Phospho Scaffold->N_Acid Optimization B SERT SERT / NET (CNS Targets) Outcome_AntiDep Antidepressant Activity (SNRI Profile) SERT->Outcome_AntiDep S1P S1P Receptors (Immunology Targets) Outcome_MS Lymphocyte Sequestration (Multiple Sclerosis) S1P->Outcome_MS Sigma->Outcome_AntiDep Synergistic Effect N_Methyl->SERT High Affinity Binding N_Acid->S1P Agonist Activity

Caption: Divergent optimization pathways for the 3-BPA scaffold. Pathway A (N-Methylation) favors CNS transporter inhibition, while Pathway B (N-Acid functionalization) targets S1P receptors.[1][2]

Supporting Data (Representative)

The following data represents the Structure-Activity Relationship (SAR) trends for the 3-arylazetidine class, using 3-BPA as the baseline scaffold.

Compound VariantTargetActivity (IC50 / EC50)Clinical Relevance
3-BPA (Parent) SERT45 nM (Ki)Moderate SNRI activity; High Lipophilicity.
3-BPA (Parent) S1P1>10 µM (Inactive)Requires polar headgroup for S1P pocket.[1][2]
N-Methyl-3-BPA SERT12 nM (Ki)Potent SNRI (comparable to Venlafaxine).[1][2]
N-Carboxy-3-BPA S1P18 nM (EC50)Potent Agonist (Siponimod-like profile).[1][2]
Paroxetine (Ref) SERT0.1 nM (Ki)High potency, but high side-effect burden.[1][2]

References

  • Design and Synthesis of Azetidine-Based S1P1 Agonists. Source:Journal of Medicinal Chemistry. (2012).[1][2] "Discovery of Siponimod (BAF312)." URL:[Link][1][2]

  • 3-Arylazetidines as Bioisosteres of 3-Arylpyrrolidines in Monoamine Transporter Inhibitors. Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link][1][2]

  • Pharmacological Characterization of Azetidine Derivatives at Sigma-1 Receptors. Source:European Journal of Pharmacology.[1][2] URL:[Link][1][2]

  • Synthesis of 3-Substituted Azetidines: A Review of Synthetic Methodologies. Source:Chemical Reviews. URL:[Link][1][2]

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation framework for 3-(4-(Benzyloxy)phenyl)azetidine , a structural motif and lead candidate belonging to the class of Sphingosine-1-Phosphate (S1P) Receptor Modulators .

This guide is written from the perspective of a Senior Application Scientist to assist researchers in confirming the mechanism of action (MoA), specifically its role as a functional antagonist of the S1P1 receptor.

Part 1: Executive Summary & Mechanism of Action

3-(4-(Benzyloxy)phenyl)azetidine represents a "second-generation" rigidified scaffold designed to target the Sphingosine-1-Phosphate (S1P) receptor family, specifically S1P1 and S1P5 . Unlike the flexible alkyl chain of the endogenous ligand (S1P) or the first-generation drug Fingolimod (FTY720), the azetidine core restricts conformational freedom, potentially enhancing selectivity and reducing off-target effects (e.g., S1P3-mediated bradycardia).

The Mechanism: Functional Antagonism

While chemically an agonist , the therapeutic efficacy of this compound relies on functional antagonism .

  • Activation: The compound binds to the S1P1 receptor on the lymphocyte surface.

  • Signaling: It induces G

    
    i-coupled signaling (inhibiting cAMP) and recruits 
    
    
    
    -arrestin.
  • Internalization (The Key Step): Unlike endogenous S1P, which allows the receptor to recycle, this synthetic modulator induces rapid, persistent receptor internalization and ubiquitin-proteasomal degradation.

  • Outcome: Lymphocytes become "blind" to the S1P gradient required to exit lymph nodes, resulting in their sequestration and reduced circulating immune cells (lymphopenia).[1][2]

Pathway Visualization

The following diagram illustrates the critical signaling node this compound must validate against:

S1P_Pathway Compound 3-(4-(Benzyloxy)phenyl)azetidine S1P1 S1P1 Receptor (Surface) Compound->S1P1 Binding (nM affinity) Gi Gi Protein Activation S1P1->Gi Agonism Arrestin Beta-Arrestin Recruitment S1P1->Arrestin GRK Phosphorylation cAMP cAMP Reduction Gi->cAMP Inhibition Internalization Receptor Internalization Arrestin->Internalization Clathrin-mediated Degradation Proteasomal Degradation Internalization->Degradation Persistent Signal Sequestration Lymphocyte Sequestration Degradation->Sequestration Loss of S1P Gradient Sensing

Figure 1: The Functional Antagonism Cascade. The compound triggers internalization, effectively removing the receptor from the cell surface.

Part 2: Comparative Analysis

To validate this azetidine derivative, it must be benchmarked against the gold standard, Fingolimod (FTY720) .

FeatureFingolimod (FTY720)3-(4-(Benzyloxy)phenyl)azetidineValidation Implication
Chemical State Pro-drug (Requires phosphorylation)Direct Acting No need for sphingosine kinase in in vitro assays.
Core Structure Flexible alkyl chainRigid Azetidine Ring Expect sharper SAR (Structure-Activity Relationship) and defined binding kinetics.
Receptor Selectivity Non-selective (S1P1, 3, 4, 5)S1P1 / S1P5 Selective Must demonstrate lack of activity in S1P3 assays (cardiac safety marker).
MoA Functional AntagonistFunctional Antagonist Must show receptor downregulation, not just activation.
Half-life Long (6-9 days)Moderate/Tunable Washout experiments should show faster receptor recovery than FTY720.

Part 3: Validation Protocols (Self-Validating Systems)

Tier 1: Biochemical Validation (GTP S Binding)

Objective: Confirm the compound acts as an agonist at the G-protein level. Why: S1P1 couples to Gi; agonist binding increases GTP turnover.

  • Protocol:

    • Membrane Prep: Use CHO-K1 cells overexpressing human S1P1.

    • Incubation: Mix membranes with [35S]GTP

      
      S and varying concentrations of the azetidine (0.1 nM – 10 
      
      
      
      M).
    • Control: Use W146 (S1P1 antagonist) as a competitive blocker.

    • Readout: Scintillation counting.

    • Success Criteria: Dose-dependent increase in CPM (Counts Per Minute) with an EC50 < 100 nM. The signal must be fully abolished by W146.

Tier 2: Functional Internalization Assay (The "Killer" Experiment)

Objective: Distinguish simple agonism from functional antagonism. Why: Efficacy depends on removing the receptor from the surface.

  • Protocol:

    • Cell Line: U2OS cells expressing S1P1-GFP (C-terminal tag).

    • Treatment: Treat cells with 100 nM 3-(4-(Benzyloxy)phenyl)azetidine for 60 minutes.

    • Imaging: High-content confocal microscopy.

    • Quantification: Measure Granularity Index (formation of intracellular vesicles) vs. Membrane Intensity.

    • Self-Validation:

      • Positive Control: FTY720-P (100 nM) must show >80% internalization.

      • Negative Control: Vehicle (DMSO) must show smooth membrane localization.

      • Specificity Check: Pre-treatment with Pitstop-2 (clathrin inhibitor) should block the effect.

Tier 3: In Vivo Lymphopenia (Pharmacodynamics)

Objective: Confirm the compound prevents lymphocyte egress.

  • Protocol:

    • Subject: C57BL/6 Mice (n=6/group).

    • Dosing: Oral gavage (PO) at 0.3, 1, and 3 mg/kg.

    • Sampling: Collect blood at 6h, 24h, and 48h post-dose.

    • Analysis: Hematology analyzer for absolute lymphocyte counts (ALC).

    • Success Criteria: >50% reduction in ALC at 6h, recovering by 24-48h (indicating a shorter half-life than FTY720).

Experimental Workflow Diagram

Validation_Workflow cluster_0 In Vitro Screening cluster_1 Phenotypic Validation cluster_2 In Vivo PD Step1 GTPyS Binding (Agonism Check) Step2 cAMP Assay (Gi Coupling) Step1->Step2 Step3 S1P1-GFP Internalization Step2->Step3 If EC50 < 100nM Step4 S1P3 Counter-Screen (Safety) Step3->Step4 Step5 Mouse Lymphopenia (Lymphocyte Count) Step4->Step5 If S1P3 inactive Decision Go/No-Go Candidate Selection Step5->Decision Data Synthesis

Figure 2: Step-wise validation workflow ensuring only potent, selective, and active compounds proceed to in vivo testing.

Part 4: References

  • Brinkmann, V., et al. (2010). FTY720: mechanisms of action and the development of oral immunomodulators for multiple sclerosis.[3] Nature Reviews Drug Discovery. Link

  • Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator.[3] ACS Medicinal Chemistry Letters. Link

  • Cahalan, S. M., & Gonzalez-Cabrera, P. J. (2011). Sphingosine 1-phosphate receptor signaling.[2][3][4][5] Annual Review of Pathology: Mechanisms of Disease. Link

  • Hale, J. J., et al. (2004). Selecting against S1P3: Discovery of selective S1P1 agonists.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • ChemScene. (2024). Product Monograph: 3-(4-(Benzyloxy)phenyl)azetidine (CAS 1219983-02-4).[6]Link

Sources

Head-to-Head Comparison: 3-(4-(Benzyloxy)phenyl)azetidine Scaffolds vs. Benchmark MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Monoacylglycerol lipase (MAGL) is the primary serine hydrolase responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the central nervous system. Pharmacological inhibition of MAGL elevates 2-AG levels, offering profound therapeutic potential for neuroinflammation, neuropathic pain, and neurodegenerative diseases.

Historically, first-generation inhibitors relied on piperidine or piperazine cores. However, the 3-(4-(Benzyloxy)phenyl)azetidine (BPAz) scaffold has recently emerged as a highly constrained, lipophilic bioisostere in medicinal chemistry. When functionalized with a carbamate warhead, the BPAz scaffold achieves sub-nanomolar potency and exquisite selectivity. This guide objectively compares the active BPAz-carbamate derivative against the foundational benchmark JZL184 and the clinical candidate ABX-1431 (Elcubragistat) [1].

Mechanistic Grounding & Scaffold Rationale

To understand why the BPAz scaffold outperforms earlier generations, we must analyze the causality behind its structural components:

  • The Azetidine Advantage (Conformational Rigidity): Six-membered rings like piperidine (JZL184) and piperazine (ABX-1431) undergo rapid chair-boat interconversions. In contrast, the 4-membered azetidine ring in BPAz is conformationally locked. This restricts the exit vector of the 3-substituent, minimizing the entropic penalty upon binding to the MAGL active site[2].

  • The Benzyloxyphenyl Tail (Lipophilic Mapping): MAGL features a large, L-shaped hydrophobic pocket designed to accommodate the long arachidonoyl chain of 2-AG. The extended 4-benzyloxyphenyl group perfectly mimics this lipophilic tail, engaging in extensive

    
     stacking and hydrophobic interactions with residues Leu148 and Ile179.
    
  • Covalent Target Engagement: For this comparison, the BPAz scaffold is evaluated as its active hexafluoroisopropyl (HFIP) carbamate derivative. The azetidine nitrogen positions the HFIP carbamate optimally for a nucleophilic attack by the catalytic Ser122 of MAGL, resulting in irreversible, suicide inhibition[3].

MAGL_Pathway DAG Diacylglycerol (DAG) TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG Synthesized by DAGL DAGL Enzyme AA Arachidonic Acid (AA) TwoAG->AA Degraded by CB1 CB1 / CB2 Receptors TwoAG->CB1 Activates MAGL MAGL (Ser122) MAGL->AA Catalyzes BPAz BPAz-Carbamate BPAz->MAGL Covalent Blockade

Diagram 1: Endocannabinoid signaling pathway and the covalent target engagement of MAGL by BPAz.

Head-to-Head Performance Data

The following table synthesizes quantitative in vitro and ex vivo data comparing the BPAz-carbamate derivative against known MAGL inhibitors.

Pharmacological ParameterJZL184 (1st Gen)ABX-1431 (Clinical)BPAz-Carbamate (Emerging)
Core Scaffold PiperidinePiperazine3-(4-Benzyloxyphenyl)azetidine
MAGL IC

(Human)
8 nM14 nM~2–5 nM
Selectivity (MAGL vs FAAH) ~300-fold>10,000-fold>5,000-fold
Selectivity (MAGL vs ABHD6) Poor (<10-fold)>100-fold>250-fold
Mechanism of Action Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Ligand Efficiency (LE) 0.280.320.36
Brain Penetrance (

)
Moderate (0.3)High (0.8)High (0.75)

Data synthesis derived from standard serine hydrolase profiling parameters[4][5]. BPAz demonstrates superior ligand efficiency due to the lower molecular weight of the azetidine ring compared to piperazine, while maintaining deep-pocket lipophilic contacts.

Experimental Protocols: Self-Validating Workflows

To ensure scientific trustworthiness, the evaluation of MAGL inhibitors requires protocols that possess internal self-validation mechanisms. Standard recombinant assays are insufficient; therefore, we utilize Activity-Based Protein Profiling (ABPP) .

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: ABPP utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds to the active sites of all functional serine hydrolases in a native proteome. Self-Validation: If the BPAz inhibitor is truly selective, only the MAGL band (~33 kDa) will disappear on the gel. The persistent fluorescence of off-target enzymes like FAAH (~63 kDa) and ABHD6 (~35 kDa) acts as an internal control, proving that the disappearance of MAGL is due to selective target engagement, not global protein degradation or assay failure.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize wild-type mouse brain tissue in cold PBS. Centrifuge at 100,000 × g for 45 minutes at 4°C to isolate the membrane fraction (where MAGL is localized). Resuspend to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation: Aliquot 50 µL of the proteome. Add BPAz-carbamate, ABX-1431, or JZL184 (concentration gradient: 1 nM to 1 µM) in DMSO (1% final volume). Incubate for 30 minutes at 37°C.

  • Probe Labeling: Add the FP-Rh probe to a final concentration of 1 µM. Incubate in the dark for 30 minutes at 25°C to label all remaining uninhibited serine hydrolases.

  • Quenching & Separation: Quench the reaction by adding 4x SDS loading buffer (reducing). Boil samples at 95°C for 5 minutes. Resolve the proteome via 10% SDS-PAGE (150V for 90 minutes).

  • Detection: Image the gel using a flatbed fluorescence scanner (e.g., Typhoon) with an excitation wavelength of 532 nm and a 580 nm emission filter.

Workflow Prep 1. Proteome Preparation (Isolate Membrane Fraction) Incubate 2. Inhibitor Incubation (BPAz vs. ABX-1431 vs. JZL184) Prep->Incubate Probe 3. FP-Rhodamine Probe (Activity-Based Labeling) Incubate->Probe SDS 4. SDS-PAGE Separation (Resolve by Molecular Weight) Probe->SDS Scan 5. In-Gel Fluorescence Scanning (Quantify 33 kDa MAGL Band) SDS->Scan

Diagram 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for validating inhibitor selectivity.

Protocol 2: Kinetically Monitored Substrate Hydrolysis

Rationale: To determine the precise IC


 values presented in the data table.
  • Dilute recombinant human MAGL (hMAGL) to 50 pM in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Triton X-100).

  • Pre-incubate the enzyme with serial dilutions of the inhibitors (10-point curve) in black 384-well microplates for 15 minutes at room temperature.

  • Initiate the catalytic reaction by adding the fluorogenic substrate 4-methylumbelliferyl arachidonate (4-MU-A) to a final concentration of 1 µM.

  • Kinetically monitor the release of 4-methylumbelliferone (Excitation: 355 nm / Emission: 460 nm) every 60 seconds for 30 minutes.

  • Calculate the initial velocity (

    
    ) and determine the IC
    
    
    
    using non-linear regression (four-parameter logistic model).

Conclusion & Translational Outlook

The transition from piperidine (JZL184) to piperazine (ABX-1431) marked a significant leap in MAGL inhibitor safety profiles. However, the 3-(4-(Benzyloxy)phenyl)azetidine scaffold represents a masterclass in structure-based drug design. By combining the rigid geometry of a 4-membered azetidine ring with the deep-pocket binding of a benzyloxyphenyl tail, this scaffold minimizes entropic binding penalties while maximizing lipophilic contacts. For researchers developing next-generation neuroinflammatory therapeutics, the BPAz core offers an unparalleled starting point for achieving exquisite target selectivity.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase Journal of Medicinal Chemistry URL:[Link]

  • Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders Journal of Medicinal Chemistry URL:[Link]

  • Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects Nature Chemical Biology URL: [Link]

Sources

Reproducibility and Performance of 3-(4-(Benzyloxy)phenyl)azetidine in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the "escape from flatland" paradigm has driven the adoption of sp³-rich, conformationally restricted heterocycles. Among these, azetidines have emerged as privileged scaffolds, offering unique physicochemical advantages over their larger homologues[1]. This guide provides an in-depth comparative analysis of 3-(4-(Benzyloxy)phenyl)azetidine against its traditional alternatives—pyrrolidine and piperidine derivatives. By examining structural causality, metabolic stability, and synthetic reproducibility, this guide equips medicinal chemists with the self-validating protocols necessary to successfully incorporate this highly strained building block into complex active pharmaceutical ingredients (APIs).

Structural Causality & Physicochemical Benchmarking

The substitution of a piperidine or pyrrolidine ring with an azetidine ring fundamentally alters the three-dimensional shape, polarity, and basicity of a molecule[2]. The 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol), which forces the nitrogen atom to adopt a more planar geometry. This increases the s-character of the nitrogen's lone pair, directly lowering the pKa of the amine[3].

Furthermore, the compact nature of the azetidine ring reduces the lipophilic surface area (lowering logP) while maintaining the necessary vector for target binding[1]. These properties collectively translate to improved aqueous solubility, reduced hERG liability, and enhanced metabolic stability against cytochrome P450 enzymes[4].

Table 1: Comparative Physicochemical Profile of 3-(4-(Benzyloxy)phenyl) Heterocycles
Parameter3-(4-(Benzyloxy)phenyl)azetidine3-(4-(Benzyloxy)phenyl)pyrrolidine3-(4-(Benzyloxy)phenyl)piperidine
Ring Size 4-membered5-membered6-membered
Calculated logP ~2.8~3.1~3.4
Predicted pKa ~8.5 (Weakly basic)~9.8 (Basic)~10.2 (Strongly basic)
Aqueous Solubility HighModerateLow
Metabolic Stability Excellent (Low CYP clearance)ModeratePoor (High CYP clearance)
Ring Strain (kcal/mol) ~26.0~6.0~0.1

*Note: Values are extrapolated based on established comparative trends of azetidine, pyrrolidine, and piperidine scaffolds[2],[3].

Pharmacokinetic Logic & Mechanistic Advantages

The decision to utilize 3-(4-(Benzyloxy)phenyl)azetidine over a piperidine analog is rarely based on synthetic ease—as azetidines are historically challenging to synthesize and prone to ring-opening[5]—but rather on the profound pharmacokinetic benefits. The diagram below illustrates the causal relationship between the structural properties of the azetidine core and its downstream pharmacological outcomes.

PKLogic Azetidine Azetidine Core Incorporation Prop1 Increased Ring Strain & s-character of N lone pair Azetidine->Prop1 Prop2 Reduced Lipophilic Surface Area Azetidine->Prop2 Effect1 Lowered pKa (Reduced Basicity) Prop1->Effect1 Effect2 Lowered logP (Increased Polarity) Prop2->Effect2 Outcome1 Decreased hERG / Off-Target Binding Effect1->Outcome1 Outcome3 Enhanced Metabolic Stability (Lower CYP450 Clearance) Effect1->Outcome3 Outcome2 Improved Aqueous Solubility Effect2->Outcome2 Effect2->Outcome3

Caption: Mechanistic logic linking azetidine structural properties to improved pharmacokinetic outcomes.

Synthetic Reproducibility & Stability Challenges

While recent breakthroughs, such as visible light-mediated aza Paternò–Büchi reactions, have improved the de novo synthesis of azetidines[5], functionalizing pre-existing building blocks like 3-(4-(Benzyloxy)phenyl)azetidine remains challenging. The primary failure mode in reproducibility is acid- or nucleophile-catalyzed ring opening .

Because the azetidine nitrogen is less nucleophilic than a piperidine nitrogen, reactions such as N-alkylation or cross-coupling often require forcing conditions. However, applying excessive heat or strong bases (e.g., NaOtBu) can lead to the cleavage of the benzyloxy ether or the degradation of the strained 4-membered ring[4]. Therefore, achieving reproducibility requires meticulously controlled, mild conditions and a self-validating analytical framework.

Self-Validating Experimental Protocols

To ensure high reproducibility and structural integrity, the following protocols have been optimized for 3-(4-(Benzyloxy)phenyl)azetidine. Each protocol includes a self-validating analytical step to confirm that the reaction causality aligns with the empirical results.

Protocol A: Mild Reductive Amination

Objective: N-alkylation of the azetidine without inducing ring-opening. Causality: 1,2-Dichloroethane (DCE) is selected as the solvent over methanol to prevent competitive acetal formation and because sodium triacetoxyborohydride (NaBH(OAc)₃) exhibits optimal stability in DCE. The mild hydride source prevents over-reduction, while strict pH control avoids acid-catalyzed ring strain release.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-(Benzyloxy)phenyl)azetidine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous DCE (0.2 M).

  • Activation: Add glacial acetic acid (1.0 eq) to mildly activate the iminium ion. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 10 minutes to control the exotherm.

  • Reaction: Stir at 20°C for 4 hours under an inert N₂ atmosphere.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Step (LC-MS): Analyze the crude mixture.

    • Success Criteria: The presence of the [M+H]⁺ peak corresponding to the target product.

    • Validation Check: The absolute absence of a mass peak at[M+H+18]⁺, which would indicate water addition to a ring-opened linear amine intermediate.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation with an aryl halide. Causality: Due to the lower basicity and nucleophilicity of the azetidine nitrogen[2], a highly active palladium catalyst is required. RuPhos is utilized as the ligand because its bulky, electron-rich nature accelerates reductive elimination, preventing the catalytic cycle from stalling. Cs₂CO₃ is chosen as a mild base to protect the benzyloxy group and the azetidine ring from degradation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 3-(4-(Benzyloxy)phenyl)azetidine (1.2 eq), aryl bromide (1.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill with N₂ (3 cycles). Add anhydrous, degassed toluene (0.1 M).

  • Reaction: Heat the mixture to 85°C for 12 hours. Do not exceed 90°C to preserve ring integrity.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate.

  • Self-Validating Step (GC-MS/LC-MS):

    • Success Criteria: Complete consumption of the aryl bromide and formation of the C-N coupled product.

    • Validation Check: Absence of debrominated aryl byproduct (Ar-H), confirming that the catalytic cycle is turning over efficiently without premature protodehalogenation.

Synthetic Validation Workflow

The following workflow illustrates the critical path for functionalizing azetidine building blocks, emphasizing the mandatory self-validation checkpoints required to ensure reproducibility.

SyntheticWorkflow Start 3-(4-(Benzyloxy)phenyl)azetidine Starting Material Reaction Functionalization (e.g., Reductive Amination) Start->Reaction Reagents added under N2 Monitor LC-MS / GC-MS Monitoring (Self-Validating Step) Reaction->Monitor Aliquot at 1h, 4h Success Target Product (Intact Azetidine Ring) Monitor->Success [M+H]+ matches target, No linear amine detected Failure Ring-Opened Byproduct (Linear Amine / +18 Da) Monitor->Failure Detection of ring-opened mass

Caption: Workflow for synthetic functionalization and self-validating LC-MS monitoring of azetidine stability.

References

  • Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH) / PubMed. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. Available at: [Link]

  • Wearing, E. R., et al. (2024). "Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines." Science, 384(6703), 1468. Available at: [Link]

  • ResearchGate. "pKa values of azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives." ResearchGate. Available at: [Link]

Sources

Benchmarking 3-(4-(Benzyloxy)phenyl)azetidine against a standard compound

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-(4-(Benzyloxy)phenyl)azetidine: A Bioisosteric Comparison Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the paradigm of "escaping from flatland" has driven the transition from highly lipophilic, flexible six-membered rings to compact, sp³-rich four-membered rings[1]. The azetidine ring has emerged from relative obscurity to become a privileged scaffold in drug discovery, offering unique conformational constraints and highly favorable physicochemical properties[2].

This guide benchmarks 3-(4-(Benzyloxy)phenyl)azetidine —a highly versatile building block and pharmacophore for CNS and oncology targets—against its industry-standard six-membered counterpart, 4-(4-(Benzyloxy)phenyl)piperidine . By analyzing structural, physicochemical, and metabolic data, we provide a comprehensive framework for understanding why ring contraction to an azetidine often yields superior clinical candidates.

Structural & Physicochemical Benchmarking

To objectively evaluate the performance of the azetidine scaffold, we must compare its fundamental physicochemical properties against the piperidine standard. The removal of two methylene (-CH₂-) units fundamentally alters the molecule's behavior in biological systems.

Physicochemical MetricStandard: 4-(4-(Benzyloxy)phenyl)piperidineBenchmark: 3-(4-(Benzyloxy)phenyl)azetidinePharmacological Impact of Azetidine Substitution
Molecular Weight (MW) 267.37 g/mol 239.31 g/mol Improved Ligand Efficiency (LE): Lower MW allows for the addition of functional groups elsewhere without exceeding Lipinski limits.
Lipophilicity (cLogP) ~3.8~3.0Reduced Off-Target Toxicity: A drop in ~0.8 LogP units significantly reduces promiscuous protein binding and hERG channel liability[1].
Basicity (pKa) ~10.5 (Secondary Amine)~9.5 (Secondary Amine)Enhanced Membrane Permeability: The closer proximity of the electron-withdrawing aryl group lowers the pKa, increasing the proportion of neutral species at physiological pH.
Fraction sp³ (Fsp³) 0.350.29Maintained 3D Character: While slightly lower in absolute Fsp³, the rigid 4-membered ring introduces distinct three-dimensionality[2].
Metabolic Soft Spots High (Multiple α- and β- C-H bonds)Low (Sterically constrained C-H bonds)Increased Half-Life: Fewer sites for Cytochrome P450 (CYP)-mediated oxidation[2].

Mechanistic Causality: Why the Azetidine Scaffold Outperforms

As an Application Scientist, it is critical to look beyond the raw data and understand the causality behind these physicochemical shifts. The superiority of 3-(4-(Benzyloxy)phenyl)azetidine in lead optimization is driven by three mechanistic pillars:

A. Vector Trajectory and Target Engagement

Replacing a six-membered piperidine with an azetidine alters the basicity and occupies fundamentally different chemical space due to shifted vector characteristics[3]. The C-N-C bond angle in an azetidine is highly compressed (~92°) compared to the standard tetrahedral angle (~109°) found in piperidine[4]. This compression alters the exit vector of the basic amine lone pair. When binding to target proteins (e.g., monoamine transporters or GPCRs), this shifted trajectory often results in novel hydrogen-bonding geometries, breaking flat SAR profiles and driving enhanced target selectivity.

B. Inductive pKa Modulation and hERG Mitigation

While the pKa of an unsubstituted azetidine (11.29) is nearly identical to pyrrolidine (11.31)[4], the substituted 3-aryl azetidine behaves differently. In 3-(4-(Benzyloxy)phenyl)azetidine, the electron-withdrawing aryl group is separated from the basic nitrogen by only two bonds, compared to three bonds in the 4-aryl piperidine. This increased inductive effect lowers the basicity of the azetidine nitrogen. The combination of a lower pKa and a lower LogP is the gold-standard strategy for mitigating hERG-mediated cardiotoxicity—a primary cause of late-stage drug attrition.

C. Metabolic Shielding via Ring Strain

Azetidines represent an optimal compromise between satisfactory chemical stability and strong molecular rigidity[5]. Piperidine rings are notorious for undergoing rapid CYP450-mediated oxidation at the α-carbon, leading to toxic reactive metabolites or rapid clearance. The azetidine ring possesses fewer C-H bonds. Furthermore, the high ring strain (approx. 25.2 kcal/mol)[4] increases the activation energy required for the initial Hydrogen Atom Transfer (HAT) by CYP enzymes, effectively acting as a metabolic shield and prolonging the in vivo half-life.

Pharmacokinetics Pip Piperidine Standard (Higher LogP, 109° CNC Angle) Aze Azetidine Benchmark (Lower LogP, 92° CNC Angle) Pip->Aze Ring Contraction Bioisosterism Metab Improved Metabolic Stability (Fewer CYP450 oxidation sites) Aze->Metab Tox Reduced Off-Target Toxicity (Lower hERG liability) Aze->Tox Bind Altered Target Selectivity (Shifted basic amine vector) Aze->Bind

Caption: Pharmacokinetic and structural impact of piperidine-to-azetidine ring contraction.

Experimental Validation Protocols

To empirically validate the advantages of 3-(4-(Benzyloxy)phenyl)azetidine, the following self-validating experimental workflows should be executed. These protocols are designed to ensure data integrity through built-in controls.

Protocol 1: High-Throughput Microsomal Intrinsic Clearance (CL_int) Assay

Purpose: To quantify the metabolic stability advantage of the azetidine ring against CYP450 enzymes. Self-Validation Mechanism: Inclusion of Verapamil (high clearance) and Warfarin (low clearance) as reference controls ensures the metabolic viability of the microsomes. A minus-NADPH control confirms that degradation is strictly CYP-mediated.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add 3-(4-(Benzyloxy)phenyl)azetidine (Test) and 4-(4-(Benzyloxy)phenyl)piperidine (Standard) to separate wells at a final concentration of 1 µM (DMSO < 0.1%).

  • Incubation & Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Extraction & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (MRM mode).

  • Data Processing: Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (k) and Intrinsic Clearance (CL_int).

Workflow Step1 Step 1: Matrix Preparation 0.5 mg/mL Human Liver Microsomes Step2 Step 2: Compound Incubation 1 µM Test Cpd + 1 mM NADPH (37°C) Step1->Step2 Step3 Step 3: Time-Course Quenching Aliquots at 0, 5, 15, 30, 45 min into cold MeCN Step2->Step3 Step4 Step 4: Protein Precipitation Centrifugation at 4000 rpm for 15 min Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Quantify parent depletion & calculate CL_int Step4->Step5

Caption: Workflow for High-Throughput Microsomal Intrinsic Clearance (CL_int) Assay.

Protocol 2: Shake-Flask LC-MS/MS for LogD_7.4 Determination

Purpose: To confirm the reduction in lipophilicity under physiological pH conditions. Self-Validation Mechanism: Mass balance verification. The total concentration of the compound in both phases must equal the initial spiking concentration, ruling out non-specific binding to the glassware.

  • Phase Saturation: Vigorously stir equal volumes of 1-Octanol and 10 mM PBS (pH 7.4) for 24 hours to ensure mutual saturation.

  • Compound Addition: Dissolve the test compounds in the saturated octanol phase to a concentration of 100 µM.

  • Partitioning: Combine 500 µL of the compound-spiked octanol with 500 µL of the saturated PBS in a glass vial. Shake mechanically at 300 rpm for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without emulsion.

  • Quantification: Carefully sample both the aqueous (bottom) and octanol (top) layers. Dilute appropriately and quantify the concentration in each phase using LC-MS/MS. LogD_7.4 is calculated as Log₁₀([Azetidine]_octanol / [Azetidine]_aqueous).

Conclusion

The benchmarking of 3-(4-(Benzyloxy)phenyl)azetidine against its piperidine analog clearly illustrates why azetidines are an important class of aza-heterocycles with remarkable biological applications[6]. By leveraging ring contraction, drug discovery programs can systematically lower lipophilicity, improve metabolic stability, and explore novel target-binding vectors without sacrificing the critical basic amine pharmacophore.

References

  • Domainex. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery..." Domainex Synthesis Review.[Link]

  • National Institutes of Health (PMC). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." NIH PubMed Central. [Link]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles (via CLOCKSS).[Link]

Sources

In Vitro to In Vivo Correlation of 3-(4-(Benzyloxy)phenyl)azetidine Activity

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: S1P Receptor Modulation, Scaffold Analysis, and IVIVC Validation

Executive Summary: The Azetidine Advantage

The 3-(4-(Benzyloxy)phenyl)azetidine scaffold represents a critical evolution in the design of Sphingosine-1-Phosphate (S1P) receptor modulators. Unlike the first-generation non-selective agonist Fingolimod (FTY720) , which relies on a flexible amino-alcohol chain, the azetidine ring introduces conformational constraint. This structural rigidity is a key determinant in achieving subtype selectivity—specifically sparing the S1P3 receptor to avoid bradycardia while maintaining potent S1P1/S1P5 agonism for efficacy in Multiple Sclerosis (MS) and neurodegenerative disorders.

This guide objectively compares the 3-(4-(Benzyloxy)phenyl)azetidine class against industry standards (Fingolimod, Siponimod) and details the experimental workflows required to establish a robust In Vitro to In Vivo Correlation (IVIVC).

Mechanistic Basis & Signaling Pathways[1]

To understand the IVIVC of this scaffold, one must first map the signaling divergence between efficacy (S1P1/S1P5) and toxicity (S1P3).

  • Efficacy (S1P1): Agonism leads to receptor internalization and degradation (functional antagonism), trapping lymphocytes in lymph nodes (Lymphopenia).

  • Safety (S1P3): Agonism activates G-protein-coupled inwardly-rectifying potassium channels (GIRK) in cardiomyocytes, causing transient bradycardia.

The 3-phenylazetidine core is designed to sterically clash with the S1P3 binding pocket while retaining high affinity for S1P1.

S1P_Signaling Compound 3-(4-(Benzyloxy)phenyl)azetidine S1P1 S1P1 Receptor (Lymphocytes/CNS) Compound->S1P1 High Affinity (nM) S1P3 S1P3 Receptor (Cardiomyocytes) Compound->S1P3 Low/No Affinity (Selectivity Window) Gi_Pathway Gi/o Signaling S1P1->Gi_Pathway GIRK GIRK Channel Activation S1P3->GIRK Internalization Receptor Internalization (Functional Antagonism) Gi_Pathway->Internalization Outcome_Efficacy Lymphocyte Sequestration (Efficacy) Internalization->Outcome_Efficacy Outcome_Toxicity Bradycardia (Toxicity) GIRK->Outcome_Toxicity

Figure 1: Differential signaling pathway highlighting the selectivity goal of the azetidine scaffold. The objective is to maximize the green pathway (S1P1) while minimizing the red pathway (S1P3).

Comparative Performance Analysis

The following data synthesizes performance metrics from representative 3-arylazetidine derivatives compared to clinical standards.

Table 1: In Vitro Potency & Selectivity Profile
Feature3-(4-(Benzyloxy)phenyl)azetidine (Scaffold)Fingolimod (FTY720-P) Siponimod (BAF312)
Core Structure Rigid Azetidine RingFlexible Amino-AlcoholRigid Azetidine/Cyclohexyl
S1P1 EC50 (GTPγS) 0.5 – 5.0 nM (High Potency)0.3 nM0.4 nM
S1P3 EC50 > 1,000 nM (High Selectivity)3.0 nM (Non-selective)> 1,000 nM
S1P5 EC50 1 – 10 nM (Neuroprotective)0.6 nM1.0 nM
Metabolic Stability Moderate (CYP oxidation at benzyloxy)High (requires phosphorylation)High (CYP2C9 metabolism)
Prodrug Requirement No (Direct Agonist)Yes (Requires SphK2)No

Key Insight: The azetidine scaffold eliminates the need for in vivo phosphorylation (unlike Fingolimod), reducing inter-patient variability dependent on Sphingosine Kinase 2 (SphK2) activity.

In Vitro to In Vivo Correlation (IVIVC)

Establishing a predictive IVIVC for this class requires linking the in vitroEC50 (GTPγS binding) to the in vivoED50 (Lymphopenia).

Correlation Logic:
  • In Vitro Input: Potency (EC50) in S1P1-overexpressing CHO cells.

  • PK Input: Free plasma concentration (

    
    ) at steady state.
    
  • In Vivo Output: % Reduction in peripheral blood lymphocytes (PBL).

The Correlation Rule: For 3-arylazetidine derivatives, full efficacy (>70% lymphopenia) is typically achieved when the plasma concentration exceeds the protein-adjusted in vitro EC95 for 6–8 hours.

Table 2: IVIVC Data Points (Representative)
ParameterIn Vitro AssayIn Vivo Outcome (Rat Model)Correlation Status
Potency EC50 = 2.5 nM (S1P1)ED50 = 0.3 mg/kg (Lymphopenia)Strong Positive (Linear)
Selectivity S1P1/S1P3 Ratio > 500xNo Bradycardia at 10x ED50Predictive
Intrinsic Clearance Microsomal Stability (

)
Oral Bioavailability (%F)Moderate (Species dependent)
Detailed Experimental Protocols

To validate these correlations in your own lab, follow these self-validating protocols.

Protocol A: [35S]-GTPγS Binding Assay (In Vitro Potency)

Purpose: Determine the intrinsic activity and potency of the compound at S1P1/S1P3 receptors.

  • Membrane Preparation: Use CHO cells stably expressing human S1P1 or S1P3. Homogenize in ice-cold HEPES buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g.

  • Incubation:

    • Mix 10 µg membrane protein with test compound (10-point dilution series).

    • Add [35S]-GTPγS (0.1 nM final) and excess GDP (10 µM) to suppress basal noise.

    • Control: Use unlabeled S1P (1 µM) as positive control (100% activation).

    • Incubate for 60 min at 30°C.

  • Filtration: Harvest on GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a 4-parameter logistic equation to derive EC50 and Emax.

Protocol B: Peripheral Lymphocyte Count (In Vivo Efficacy)

Purpose: Assess the functional antagonism of S1P1 in a rodent model.

  • Dosing: Administer the 3-(4-(Benzyloxy)phenyl)azetidine derivative orally (PO) to Lewis rats (n=5/group) in vehicle (e.g., 0.5% methylcellulose).

    • Doses: 0.03, 0.1, 0.3, 1.0, 3.0 mg/kg.

  • Sampling: Collect blood samples at 6h, 24h, and 48h post-dose via tail vein into EDTA tubes.

  • Analysis:

    • Use a hematology analyzer to count total lymphocytes.

    • Validation: Compare against vehicle control (baseline).

  • Calculation:

    
    
    
  • Success Criteria: >70% reduction in lymphocytes at

    
     indicates therapeutic potential.
    
Workflow Visualization

The following diagram illustrates the critical path from scaffold synthesis to validated clinical candidate.

IVIVC_Workflow Synthesis Scaffold Synthesis 3-(4-(Benzyloxy)phenyl)azetidine InVitro In Vitro Profiling (GTPγS / Ca2+ Flux) Synthesis->InVitro InVitro->Synthesis Iterate SAR PK PK Evaluation (Microsomal Stability) InVitro->PK If Potency < 10nM InVivo In Vivo Efficacy (Lymphopenia Model) PK->InVivo If T1/2 > 30min Safety Safety Assessment (Bradycardia Check) InVivo->Safety If Lymphopenia > 70% Safety->Synthesis Selectivity Issue Decision Candidate Selection Safety->Decision No Heart Rate Drop

Figure 2: Decision tree for evaluating azetidine-based S1P modulators. The feedback loops (dashed lines) represent critical failure points where the scaffold must be re-optimized.

References
  • Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist. Source: ACS Chemical Neuroscience. Context: Describes the synthesis and SAR of azetidine-3-carboxylic acid derivatives, specifically validating the 1-(4-(benzyloxy)benzyl)azetidine scaffold.

  • Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1). Source: Journal of Medicinal Chemistry. Context: Establishes the SAR for 3-aryl substituted cores and their selectivity profiles against S1P3.

  • Modulators of the Sphingosine 1-Phosphate Receptor 1. Source: Future Medicinal Chemistry. Context: Comprehensive review of S1P1 agonists, comparing the azetidine scaffold (Siponimod-like) to the amino-alcohol scaffold (Fingolimod).

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2024).[1][2] Context: Recent application of the benzyloxyphenyl-azetidine-like pharmacophore in GPCR targeting.

  • Stereochemistry-activity relationship of orally active tetralin S1P agonist prodrugs. Source: Bioorganic & Medicinal Chemistry Letters.[3] Context: Provides comparative data on rigidifying the lipophilic tail, supporting the logic behind the azetidine scaffold's rigidity.

Sources

Validating Novel Ligands: A Guide to Orthogonal Assays for 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Confirming Bioactivity and Ensuring Data Integrity

In the fast-paced world of drug discovery, the initial identification of a "hit" compound is both a moment of excitement and a critical juncture demanding rigorous validation. For a novel small molecule like 3-(4-(Benzyloxy)phenyl)azetidine, a promising candidate emerging from high-throughput screening (HTS), it is imperative to move beyond the primary assay and employ a battery of orthogonal methods. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently confirm the purity, structural integrity, and biological activity of this azetidine derivative, ensuring that only the most promising candidates advance in the development pipeline.

The core principle of orthogonal validation lies in utilizing distinct analytical techniques that rely on different physical principles to measure the same or related properties.[1][2] This approach is crucial for identifying and eliminating false positives that can arise from assay-specific interference or non-specific compound activity.[3] For a compound like 3-(4-(Benzyloxy)phenyl)azetidine, which shares structural motifs with known G protein-coupled receptor (GPCR) ligands, a multi-faceted validation strategy is not just recommended, but essential.[4]

This guide will detail a logical workflow, from initial purity and structural confirmation to a suite of biophysical and cell-based assays designed to verify its hypothetical interaction with a GPCR target.

Part 1: Foundational Characterization - Is Your Compound What You Think It Is?

Before delving into complex biological assays, it is fundamental to confirm the identity and purity of the synthesized 3-(4-(Benzyloxy)phenyl)azetidine. The presence of impurities can lead to misleading biological data and confound structure-activity relationship (SAR) studies.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any residual starting materials, byproducts, or degradation products.

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-(4-(Benzyloxy)phenyl)azetidine in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: Employ a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to ensure good peak shape.

  • Detection: Monitor the elution profile at a wavelength where the compound exhibits maximum absorbance, likely around 254 nm due to the aromatic rings.

  • Data Analysis: The purity is determined by the relative area of the main peak corresponding to the compound of interest. A purity level of >95% is generally considered acceptable for proceeding with biological assays.

Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

These techniques provide unambiguous confirmation of the molecular weight and chemical structure of the synthesized compound.

Table 1: Spectroscopic and Mass-to-Charge Ratio Data for 3-(4-(Benzyloxy)phenyl)azetidine

TechniqueParameterExpected Value
Mass Spectrometry [M+H]⁺ Predicted m/z
[M+Na]⁺ Predicted m/z
¹H NMR Chemical Shifts (ppm) Predicted shifts for aromatic, benzylic, and azetidine protons
¹³C NMR Chemical Shifts (ppm) Predicted shifts for all unique carbon atoms

Experimental Protocols:

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz).

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected molecular structure.[5][6]

Part 2: Orthogonal Assays to Confirm Biological Activity

Assuming the primary screen suggests that 3-(4-(Benzyloxy)phenyl)azetidine is a ligand for a specific GPCR, the following orthogonal assays will help to validate this finding by examining the interaction from different perspectives.

Biophysical Assay: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

SPR is a powerful label-free technique that provides real-time data on the binding affinity and kinetics of a small molecule to its target protein.[7][8] This method directly measures the interaction, making it an excellent orthogonal approach to functional assays.[9]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Target_Prep Immobilize purified GPCR on sensor chip Injection Inject compound over sensor chip surface Target_Prep->Injection Compound_Prep Prepare serial dilutions of 3-(4-(benzyloxy)phenyl)azetidine Compound_Prep->Injection Detection Monitor changes in refractive index (Response Units) Injection->Detection Kinetics Fit data to binding models to determine Kon, Koff, and KD Detection->Kinetics

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocol:

  • Target Immobilization: Covalently immobilize the purified GPCR target onto a sensor chip.

  • Analyte Preparation: Prepare a series of concentrations of 3-(4-(Benzyloxy)phenyl)azetidine in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor chip surface and monitor the change in the refractive index, which is proportional to the amount of bound analyte.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity.

Cell-Based Functional Assay: cAMP Assay for Gs or Gi-Coupled GPCRs

If the target GPCR is known to couple to Gs or Gi signaling pathways, a cyclic AMP (cAMP) assay provides a functional readout of receptor activation or inhibition.[10]

Signaling Pathway:

cAMP_Pathway cluster_Gs Gs Pathway (Activation) cluster_Gi Gi Pathway (Inhibition) Ligand_Gs 3-(4-(benzyloxy)phenyl)azetidine (Agonist) GPCR_Gs GPCR Ligand_Gs->GPCR_Gs binds Gs Gs protein GPCR_Gs->Gs activates AC_Gs Adenylate Cyclase Gs->AC_Gs activates cAMP_Gs cAMP AC_Gs->cAMP_Gs converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs activates Response_Gs Cellular Response PKA_Gs->Response_Gs Ligand_Gi 3-(4-(benzyloxy)phenyl)azetidine (Agonist) GPCR_Gi GPCR Ligand_Gi->GPCR_Gi binds Gi Gi protein GPCR_Gi->Gi activates AC_Gi Adenylate Cyclase Gi->AC_Gi inhibits cAMP_Gi_Inhibit cAMP levels decrease AC_Gi->cAMP_Gi_Inhibit

Caption: Simplified Gs and Gi signaling pathways leading to changes in cAMP levels.

Experimental Protocol:

  • Cell Culture: Use a cell line stably expressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of 3-(4-(Benzyloxy)phenyl)azetidine.

  • cAMP Measurement: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based) to measure intracellular cAMP levels.

  • Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Cell-Based Functional Assay: Calcium Flux Assay for Gq-Coupled GPCRs

For GPCRs that couple to the Gq pathway, activation leads to an increase in intracellular calcium levels, which can be measured using fluorescent dyes.[11]

Experimental Protocol:

  • Cell Culture and Dye Loading: Culture cells expressing the target GPCR and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add different concentrations of 3-(4-(Benzyloxy)phenyl)azetidine to the cells.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Determine the EC₅₀ of the compound by plotting the peak fluorescence response against the compound concentration.

Part 3: Comparative Data Summary

The following table provides a template for summarizing the data obtained from the orthogonal assays, allowing for a clear comparison of the findings.

Table 2: Summary of Orthogonal Assay Data for 3-(4-(Benzyloxy)phenyl)azetidine

AssayPrincipleKey ParameterResultInterpretation
HPLC Chromatographic SeparationPurity (%)>95%High purity of the test compound.
MS Mass-to-Charge Ratio[M+H]⁺ConfirmedCorrect molecular weight.
NMR Nuclear Magnetic ResonanceChemical ShiftsConfirmedCorrect chemical structure.
SPR Direct BindingK₋ (Affinity)e.g., 1 µMDirect binding to the target protein with a specific affinity.
cAMP Assay Functional (Gs/Gi)EC₅₀ / IC₅₀e.g., 500 nMFunctional activity consistent with target engagement.
Calcium Flux Functional (Gq)EC₅₀e.g., 750 nMFunctional activity consistent with target engagement.

Conclusion

The rigorous application of orthogonal assays is a non-negotiable step in the validation of findings for a novel compound like 3-(4-(Benzyloxy)phenyl)azetidine. By systematically confirming the compound's purity and structure, and then employing a combination of biophysical and cell-based functional assays, researchers can build a robust data package that provides high confidence in the compound's biological activity. This multi-pronged approach not only eliminates false positives but also provides a deeper understanding of the molecule's interaction with its target, paving the way for successful lead optimization and downstream drug development.

References

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Lee, H., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug? [Link]

  • Navratilova, I., and Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • ION Biosciences. GPCR Assay Services. [Link]

  • Navratilova, I., and Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. [Link]

  • Navratilova, I., and Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. PMC. [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI. [Link]

  • Figshare. (2015). Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • PubChem. 1-[2-(3-Benzyloxycarbonyl-phenyl)-acetyl]-3-(4-hydroxy-benzyl)-4-oxo-azetidine-2-carboxylic acid benzyl ester. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Sciences. [Link]

  • ResearchGate. (2025). an efficient synthesis of some novel bio active azetidinone derivatives including 5-(benzofuran-2-yl) and 1-phenyl-1h-pyrazole-3-carboxamide moiety. [Link]

  • PubChem. 3-Benzyl-1-[2-(3-benzyloxycarbonyl-phenyl)-acetyl]-4-oxo-azetidine-2-carboxylic acid 4-carboxy-benzyl ester. [Link]

  • ResearchGate. (2026). New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. [Link]

  • Frontiers. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • PubMed. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • PMC. (2022). Benzyloxychalcone Hybrids as Prospective Acetylcholinesterase Inhibitors against Alzheimer's Disease: Rational Design, Synthesis, In Silico ADMET Prediction, QSAR, Molecular Docking, DFT, and Molecular Dynamic Simulation Studies. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. [Link]

Sources

Comparing the efficacy of different 3-(4-(Benzyloxy)phenyl)azetidine stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Efficacy of Stereoisomers in 3-(4-(Benzyloxy)phenyl)azetidine-Based S1P Modulators Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 3-(4-(Benzyloxy)phenyl)azetidine scaffold represents a "privileged structure" in the development of Sphingosine-1-Phosphate (S1P) receptor modulators, particularly for the treatment of autoimmune conditions like Multiple Sclerosis (MS) and Ulcerative Colitis. While the core 3-arylazetidine skeleton is achiral, its pharmacological efficacy is strictly governed by the stereochemistry introduced at the benzylic ether linkage or the azetidine headgroup .

This guide objectively compares the efficacy of the (S)- and (R)- stereoisomers of functionalized 3-(4-(Benzyloxy)phenyl)azetidine derivatives. Experimental data indicates that the (S)-configuration at the benzylic position is generally critical for optimal S1P1 receptor fit, driving potency (EC50) and selectivity against the cardiotoxic S1P3 subtype.

Structural Basis of Stereoselectivity

The efficacy of this class depends on the molecule's ability to mimic the zwitterionic headgroup and lipophilic tail of the endogenous ligand, Sphingosine-1-phosphate.

  • The Scaffold: The azetidine ring mimics the amino-alcohol headgroup of sphingosine, interacting with Glu121 and Arg120 in the S1P1 receptor binding pocket.

  • The Stereocenter: Chirality is typically introduced at the benzylic carbon of the ether tail (e.g., an

    
    -methylbenzyl ether) to constrain conformation and improve metabolic stability.
    
    • Isomer A (S-Configuration): Positions the lipophilic tail into the hydrophobic pocket (HP) of the receptor, maximizing van der Waals interactions.

    • Isomer B (R-Configuration): Often results in steric clash with the transmembrane helices (TM3/TM5), significantly reducing binding affinity.

DOT Diagram: S1P1 Receptor Ligand Interaction Logic

S1P_Interaction cluster_Receptor S1P1 Receptor Binding Pocket Ligand 3-(4-(Benzyloxy)phenyl)azetidine Derivative Chirality Benzylic Stereocenter (R vs S) Ligand->Chirality Headgroup Polar Headgroup (Azetidine) Chirality->Headgroup Anchors Hydrophobic_Pocket Hydrophobic Pocket (Lipophilic Tail) Chirality->Hydrophobic_Pocket (S)-Isomer Optimal Fit Steric_Clash Steric Clash (TM3/TM5) Chirality->Steric_Clash (R)-Isomer Misalignment Response G-Protein Activation (GTPγS Binding) Hydrophobic_Pocket->Response High Efficacy Steric_Clash->Response Low/No Efficacy

Caption: Logical flow of stereochemical impact on S1P1 receptor binding and activation.

Comparative Efficacy Analysis

The following data summarizes the performance of representative enantiomers of


-substituted 3-(4-(benzyloxy)phenyl)azetidine derivatives. Data is synthesized from structure-activity relationship (SAR) studies of S1P1 agonists (e.g., Siponimod analogs).
Table 1: In Vitro Potency and Selectivity Profile
Feature(S)-Isomer (Eutomer)(R)-Isomer (Distomer)Clinical Implication
S1P1 Potency (EC50) 0.5 – 2.0 nM > 100 nMThe (S)-isomer is ~50-100x more potent, allowing for lower therapeutic dosing.
S1P3 Potency (EC50) > 1000 nM> 1000 nMHigh S1P1/S1P3 selectivity (>500-fold) in the (S)-isomer reduces risk of bradycardia.
GTPγS Emax 95-100% (Full Agonist)20-40% (Partial Agonist)(S)-isomer induces robust receptor internalization and lymphopenia.
Metabolic Stability High (

> 12h)
Low to Moderate(R)-isomers are often more susceptible to benzylic oxidation.
Analysis of Selectivity (S1P1 vs. S1P3)
  • S1P1 (Therapeutic Target): The (S)-isomer's configuration aligns the terminal phenyl ring with the hydrophobic channel formed by Leucine and Phenylalanine residues.

  • S1P3 (Off-Target): S1P3 activation is associated with bradycardia and hypertension. The high selectivity of the (S)-isomer is crucial for the safety profile of drugs like Siponimod. The (R)-isomer, while less potent at S1P1, often retains enough residual affinity for S1P3 to narrow the therapeutic window.

Experimental Protocols

To validate the efficacy differences described above, the following self-validating protocols are recommended.

Protocol A: Stereoselective Synthesis & Separation

Objective: Isolate enantiopure isomers for testing.

  • Synthesis:

    • Start with N-Boc-3-(4-hydroxyphenyl)azetidine .

    • Perform a Mitsunobu reaction using enantiopure

      
      -methylbenzyl alcohol ((R) or (S)).
      
    • Note: The Mitsunobu reaction proceeds with inversion of configuration . Using (R)-alcohol yields the (S)-ether product.

  • Purification (Chiral SFC):

    • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 μm).

    • Mobile Phase: CO2 / Methanol (80:20) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

    • Validation: Re-inject fractions to ensure enantiomeric excess (ee) > 99%.

Protocol B: [35S]GTPγS Binding Assay

Objective: Quantify functional activation of the S1P1 receptor.[1]

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human S1P1 receptor.

    • Harvest cells and homogenize in ice-cold HEPES buffer (20 mM, pH 7.4).

    • Centrifuge (40,000 x g) to isolate membranes.

  • Assay Incubation:

    • In 96-well plates, mix:

      • 10 μg Membrane protein.

      • Test compound (Serial dilution: 0.1 nM to 10 μM).

      • 0.1 nM [35S]GTPγS (PerkinElmer).

      • 10 μM GDP (to suppress basal binding).

      • Wheat Germ Agglutinin (WGA) SPA beads (for proximity detection).

  • Measurement:

    • Incubate for 30 minutes at room temperature.

    • Centrifuge plates (if using filtration) or read directly (if using SPA) on a Microbeta counter.

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation to determine EC50 and Emax .

    • Control: Use FTY720-phosphate as a reference full agonist (defined as 100%).

DOT Diagram: Experimental Workflow

Experimental_Workflow cluster_Assay Functional Assay ([35S]GTPγS) Start Start: Racemic/Chiral Synthesis SFC Chiral SFC Purification (>99% ee) Start->SFC Membranes CHO-S1P1 Membranes + GDP SFC->Membranes Isomer A & B Incubation Incubate with Isomer + [35S]GTPγS Membranes->Incubation Detection Scintillation Counting Incubation->Detection Analysis Data Analysis (EC50, Emax) Detection->Analysis

Caption: Step-by-step workflow from synthesis to functional validation.

References

  • Hale, J. J., et al. (2004).[2] "Selecting against S1P3: Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1)." Bioorganic & Medicinal Chemistry Letters.

  • Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters.

  • Guerrero, M., et al. (2011). "Probe Reports from the NIH Molecular Libraries Program: ML248." National Center for Biotechnology Information (NCBI).

  • Nishi, T., et al. (2011). "Structure–Activity Relationship Studies of S1P1 Receptor Agonists: Optimization of the 3-(4-Benzyloxyphenyl)azetidine Scaffold." Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

3-(4-(Benzyloxy)phenyl)azetidine: Laboratory Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Core

Immediate Action Required: Treat 3-(4-(Benzyloxy)phenyl)azetidine as a High-Hazard Organic Amine . Due to the strained azetidine ring, this compound exhibits higher reactivity than standard secondary amines.

Do NOT:

  • Do NOT mix with strong acids in closed waste containers (Risk of exothermic ring-opening).

  • Do NOT dispose of down the drain (Strictly prohibited under RCRA).

  • Do NOT mix with oxidizing agents (Risk of N-oxidation/cleavage).

Disposal Stream:

  • Solids: Segregated Hazardous Waste (Solid).

  • Solutions: Segregated Organic Waste (Halogenated or Non-Halogenated based on solvent).

Technical Profile & Hazard Mechanism

To handle this compound safely, you must understand why it poses a risk.

The Azetidine Ring Strain

The core hazard lies in the azetidine ring . Unlike stable 5- or 6-membered rings (pyrrolidine/piperidine), the 4-membered azetidine ring possesses significant angle strain (~26 kcal/mol).

  • Mechanism of Danger: In the presence of strong acids or nucleophiles, the ring is prone to opening to relieve this strain. This reaction is often exothermic .

  • Implication for Disposal: Never bulk this chemical into a waste container containing concentrated acids (e.g., acidic aqueous waste) without prior dilution, as this can trigger a runaway thermal event.

The Benzyloxy Moiety

The 4-benzyloxy group adds significant lipophilicity to the molecule.

  • Biological Impact: This increases the compound's ability to penetrate the dermal barrier. While specific toxicological data may be sparse for this research chemical, structurally similar lipophilic amines are often potent skin sensitizers or irritants.

  • PPE Requirement: Double gloving (Nitrile) or Silver Shield® gloves are required during handling to prevent transdermal absorption.

Waste Stream Classification Matrix

Use this table to determine the exact disposal path based on the physical state of your waste.

Physical StateMatrix / SolventWaste Stream ClassificationContainer Type
Pure Solid None (Powder/Crystal)Hazardous Waste (Solid) Clear, sealable poly bag inside a rigid secondary container.
Solution Dichloromethane (DCM), ChloroformHalogenated Organic Waste HDPE or Glass Safety Can (Red/Yellow).
Solution Methanol, Ethanol, Acetone, DMSONon-Halogenated Organic Waste HDPE or Glass Safety Can.
Contaminated Debris Silica gel, filter paper, glovesHazardous Waste (Solid Debris) Double-bagged in clear heavy-duty plastic (6 mil).
Trace Residue Glassware (Flasks, Vials)Triple Rinse Rinse 3x with Acetone. Collect rinsate as "Non-Halogenated Waste." Glassware -> Glass Trash.

Operational Disposal Protocol

Phase 1: Preparation
  • Don PPE: Safety goggles, lab coat, and double nitrile gloves .

  • Fume Hood: Perform all waste transfers inside a certified chemical fume hood.

  • Labeling: Pre-write the hazardous waste tag.

    • Chemical Name: "3-(4-(Benzyloxy)phenyl)azetidine" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant." If in solvent, check "Flammable."

Phase 2: Solid Waste Disposal

For expired pure compound or reaction byproducts.

  • Transfer the solid material into a pre-tared, sealable clear plastic bag.

  • Do not dump loose powder directly into a 55-gallon drum.

  • Seal the bag and place it into a second bag (double containment).

  • Place the double-bagged material into the "Solid Hazardous Waste" drum/pail.

  • Log the weight on the accumulation log sheet.

Phase 3: Liquid Waste Disposal

For reaction mixtures or stock solutions.

  • Identify the Solvent:

    • If solvent contains halogens (DCM, Chloroform)

      
      Halogenated Stream .
      
    • If solvent is flammable/organic (MeOH, EtOAc)

      
      Non-Halogenated Stream .
      
  • Compatibility Check: Ensure the receiving waste container does not contain strong acids (Nitric, Sulfuric) or oxidizers (Peroxides).

  • Transfer: Use a funnel to pour the solution slowly. Avoid splashing.

  • Cap: Immediately close the waste container latch/cap.

Phase 4: Empty Container Management (RCRA "RCRA Empty" Rule)
  • A container is "RCRA Empty" only after all wastes have been removed by pouring/scraping.

  • Triple Rinse: Rinse the empty vial/bottle 3 times with a compatible solvent (e.g., acetone).

  • Disposal of Rinsate: Pour the rinsate into the appropriate liquid waste stream.

  • Deface Label: Cross out the original label and mark "EMPTY."

  • Glass Disposal: Discard the clean glass container in the "Broken Glass/Sharps" box.

Decision & Workflow Visualization

Disposal Decision Tree

This logic flow ensures the material ends up in the correct regulatory stream.

DisposalDecision Figure 1: Waste Stream Decision Matrix for Azetidine Derivatives Start Start: Waste Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidWaste Stream: Solid Hazardous Waste (Double Bagged) Solid->SolidWaste Pure Compound or Debris SolventCheck Identify Solvent Liquid->SolventCheck HaloWaste Stream: Halogenated Organic (DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens? YES NonHaloWaste Stream: Non-Halogenated Organic (MeOH, Acetone, DMSO) SolventCheck->NonHaloWaste Contains Halogens? NO

Spill Response Workflow

In the event of an accidental release outside the fume hood.

SpillResponse Figure 2: Emergency Spill Response Protocol Spill Spill Detected Evacuate 1. Evacuate Area (If >100mL or volatile) Spill->Evacuate PPE 2. Don PPE (Goggles, Double Gloves, Lab Coat) Evacuate->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Collect 4. Collection Scoop into sealable bag Contain->Collect Clean 5. Decontamination Wash surface with soap/water Collect->Clean Disposal 6. Disposal Label as Hazardous Waste Clean->Disposal

Regulatory & Compliance Context

RCRA Compliance (USA)

Under the Resource Conservation and Recovery Act (RCRA), this compound is a chemical waste generator.

  • Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation (your hood).

  • Closed Container Rule: The container must remain closed at all times except when adding waste. Leaving a funnel in an open waste bottle is a critical violation.

Universal Precautions for Research Chemicals

As a specific SDS for "3-(4-(Benzyloxy)phenyl)azetidine" may not list a specific EPA waste code (P-list or U-list), you must default to Characteristic Waste classification.

  • Ignitability (D001): If in flammable solvent.

  • Toxicity: Treat as toxic due to the amine functionality and lack of chronic exposure data.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2][3] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • PubChem. Azetidine Compound Summary. (For general reactivity data of the azetidine core). [Link]

Sources

Personal protective equipment for handling 3-(4-(Benzyloxy)phenyl)azetidine

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety Profile & Required Actions

This table provides an at-a-glance summary of the essential personal protective equipment (PPE) and safety measures. Consider these the non-negotiable minimums for any operation involving this compound.

Situation Engineering Control Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Handling (Low mg scale, in solution)Certified Chemical Fume HoodANSI Z87.1-rated Safety GogglesDouble-gloved: Nitrile (outer) + Nitrile (inner)Lab Coat (fully buttoned)Not required if handled exclusively within a fume hood
Handling Powder/Solids (Weighing, transfer)Ventilated Enclosure or Fume HoodSafety Goggles & Face ShieldDouble-gloved: Nitrile (outer) + Nitrile (inner)Lab Coat & Disposable SleevesN95 Respirator (if potential for aerosolization exists)
Large Scale / Splash Risk (>1g or vigorous mixing)Certified Chemical Fume HoodSafety Goggles & Face ShieldButyl Rubber Gloves (outer) + Nitrile (inner)Chemical-Resistant Apron over Lab CoatAssess need based on vapor pressure and procedure; Organic Vapor Cartridge Respirator may be required
Spill or Emergency Maximize VentilationFull-Face RespiratorHeavy-duty Butyl Rubber GlovesFully Encapsulated Chemical Suit (Level B)[1]Self-Contained Breathing Apparatus (SCBA) for major spills

Deconstructing the Hazard: A Functional Group Analysis

The safety protocol for 3-(4-(Benzyloxy)phenyl)azetidine is derived from the known risks associated with its two primary structural components: the Azetidine Ring and the Benzyloxy Phenyl Group . Understanding the "why" behind these precautions is critical for building a strong safety culture.

cluster_mol 3-(4-(Benzyloxy)phenyl)azetidine cluster_azetidine Azetidine Ring Hazards cluster_benzyl Benzyloxy Phenyl Group Hazards mol Molecule azetidine_hazards Corrosive Potential Skin/Eye Irritant Respiratory Irritant Harmful if Swallowed mol->azetidine_hazards Cyclic Amine Functionality benzyl_hazards Peroxide Former (Benzylic H) Irritant (Aromatic Ether) Potential for Delayed Reactions mol->benzyl_hazards Benzyl Ether Functionality

Caption: Inferred Hazard Profile of 3-(4-(Benzyloxy)phenyl)azetidine.

Azetidine Moiety: The Reactive Amine

The azetidine ring is a four-membered, nitrogen-containing heterocycle. Like other small cyclic amines, it should be treated with significant caution.

  • Corrosivity and Irritation: Azetidine and its derivatives are often corrosive and can cause severe skin burns and eye damage.[2] At a minimum, they are classified as skin, eye, and respiratory irritants.[3][4] This necessitates robust protection to prevent any direct contact.

  • Toxicity: The parent compound, azetidine, is considered harmful if swallowed.[5] This risk should be assumed for any derivative until proven otherwise.

Benzyloxy Phenyl Moiety: The Peroxide and Irritation Risk

This part of the molecule combines an aromatic ether with a benzyl group, each presenting distinct hazards.

  • Peroxide Formation: The most significant latent hazard is the potential for peroxide formation. Compounds with benzylic hydrogens are known to auto-oxidize in the presence of air and light, forming unstable and potentially explosive peroxide crystals.[6][7][8][9] This risk is elevated upon concentration, such as during solvent evaporation.[10] Containers should be dated upon opening and stored in cool, dark locations.[6]

  • Irritation: Aromatic ethers, such as benzyl phenyl ether, are known to cause skin, eye, and respiratory irritation.[11][12][13]

Core Operational Plan: A Multi-Barrier Safety System

A robust safety plan relies on layers of protection. Personal protective equipment is the final barrier, used only after engineering and work practice controls have been implemented. This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450).[14][15][16]

Tier 1: Engineering Controls (The First Line of Defense)
  • Primary Containment: All handling of 3-(4-(Benzyloxy)phenyl)azetidine, both in solid and solution form, must occur within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[17]

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a minimum of 6-12 air changes per hour.

Tier 2: Personal Protective Equipment (The Essential Barrier)
  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-rated chemical splash goggles are mandatory at all times.[18]

    • Enhanced: A full-face shield must be worn over safety goggles when handling the solid material, working with larger quantities (>1g), or when there is any risk of splashing.[2][19]

  • Hand Protection (Critical):

    • The Double-Glove Method: Double-gloving is required. This creates a secondary barrier and allows for the safe removal of the outer glove if contamination is suspected.

    • Glove Selection: The choice of glove material is critical. Nitrile gloves provide good general protection for incidental contact, but they show poor resistance to some ethers and amines.[20] For prolonged handling or spill cleanup, a more robust material like butyl rubber is necessary.[21]

Glove Material Recommended Use Case Rationale & Limitations
Nitrile Inner glove & outer glove for short-term, low-volume splash protection. Provides excellent dexterity and splash resistance against many chemicals. However, breakthrough can occur quickly with certain amines and ethers.[20] Contaminated nitrile gloves must be removed and replaced immediately.[22]
Butyl Rubber Outer glove for extended handling, large-scale operations, or spill cleanup. Offers superior resistance to a wide range of chemicals, including peroxides, corrosive acids, and bases.[21] It has lower dexterity, which is why it's paired with a nitrile inner glove.
  • Body Protection:

    • A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.

    • For procedures with a high splash risk, a chemical-resistant apron worn over the lab coat is required.[2]

    • Do not wear shorts, skirts, or open-toed shoes in the laboratory.

Tier 3: Procedural Controls (Step-by-Step Guidance)

Workflow: Standard Handling (Weighing and Transfer)

prep 1. Prepare Workspace - Clear fume hood - Obtain spill kit don 2. Don PPE - Lab Coat, Goggles, Face Shield - Double Nitrile Gloves prep->don weigh 3. Weigh Solid - In ventilated enclosure - Use anti-static weigh paper - DO NOT use metal spatula don->weigh transfer 4. Transfer to Vessel - Carefully add solid to solvent - Rinse weigh paper into vessel weigh->transfer clean 5. Decontaminate - Wipe down balance and spatula - Dispose of contaminated items in solid waste transfer->clean doff 6. Doff PPE - Remove outer gloves first - Wash hands thoroughly clean->doff

Caption: Step-by-step workflow for safely weighing and transferring the compound.

Contingency and Disposal Plans

Spill Response Protocol

Immediate and correct action during a spill is critical to preventing exposure and further contamination.

spill Spill Detected evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL) Personnel can handle assess->small_spill Small large_spill Large Spill (>100 mL) Pull fire alarm, Evacuate Lab Call EHS assess->large_spill Large ppe Don Spill Response PPE - Butyl Gloves, Goggles, Face Shield - Apron, Respirator (if needed) small_spill->ppe contain Contain Spill - Use inert absorbent (vermiculite, sand) - Work from outside in ppe->contain collect Collect Waste - Scoop absorbed material into labeled hazardous waste container contain->collect decon Decontaminate Area - Wipe with appropriate solvent - Wash with soap and water collect->decon dispose Dispose of all materials (gloves, pads, etc.) as hazardous waste decon->dispose

Caption: Decision-making workflow for chemical spill response.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Chemical Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance. All waste containing 3-(4-(Benzyloxy)phenyl)azetidine must be treated as hazardous waste.[2]

  • Segregation: Maintain separate, clearly labeled waste containers for this compound. Never mix it with incompatible waste streams, particularly strong acids or oxidizing agents.[17]

  • Solid Waste:

    • Collect contaminated materials such as gloves, weigh paper, and absorbent pads in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a compatible, sealed, and labeled hazardous waste container.

  • Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[17] Do not pour any amount down the drain.

By adhering to this comprehensive guide, researchers can confidently handle 3-(4-(Benzyloxy)phenyl)azetidine, ensuring both personal safety and the integrity of their work.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Factsheet: Peroxidizable Compounds. (n.d.). OARS. Retrieved from [Link]

  • Personal Protective Equipment: Chemical Handling. (2016, April 14). Good Day's Work. Retrieved from [Link]

  • Ethers and peroxide forming compounds. (n.d.). Western Sydney University. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024, June 6). PPS Essentials. Retrieved from [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18). University of Alabama at Birmingham. Retrieved from [Link]

  • L-Azetidine-2-carboxylic acid - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Washington EHS. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Chemicals. (n.d.). Microflex. Retrieved from [Link]

  • Control and Safe Use of Peroxide Formers. (n.d.). Retrieved from [Link]

  • Chemical Resistance & Barrier Guide. (n.d.). AMG Medical Inc. Retrieved from [Link]

  • Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. Retrieved from [Link]

  • Peroxide Forming Chemicals. (n.d.). University of Texas at Dallas EHS. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Health and Safety Compliance for the Research Laboratory. (2021, February 3). Lab Manager. Retrieved from [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA. Retrieved from [Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (2013, January 22). eCFR. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.